3-AMINO-N-(TERT-BUTYL)BENZAMIDE
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-amino-N-tert-butylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-11(2,3)13-10(14)8-5-4-6-9(12)7-8/h4-7H,12H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAJHGGHYYPVTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404062 | |
| Record name | 3-amino-N-tert-butylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25900-62-3 | |
| Record name | 3-amino-N-tert-butylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-amino-N-(tert-butyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-amino-N-(tert-butyl)benzamide (CAS No. 25900-62-3), a versatile benzamide derivative. While comprehensive experimental data for this compound remains somewhat elusive in publicly accessible literature, this document consolidates available information, including a viable synthetic pathway for its precursor, and contextualizes its characteristics through comparative analysis with related structures. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery, offering insights into the molecule's potential as a scaffold or intermediate in the development of novel therapeutics.
Introduction
This compound belongs to the class of aminobenzamides, a group of compounds recognized for their diverse biological activities. The presence of a primary aromatic amine, a secondary amide, and a bulky tert-butyl group imparts a unique combination of structural features and chemical reactivity. While its direct biological applications are not extensively documented, its structural motifs are present in molecules of pharmaceutical interest. Notably, the simpler 3-aminobenzamide is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, suggesting that derivatives such as this compound could be explored for similar or novel biological targets. This guide aims to provide a detailed understanding of its chemical nature to facilitate its use in research and development.
Chemical and Physical Properties
| Property | Value | Source/Comment |
| CAS Number | 25900-62-3 | [1] |
| Molecular Formula | C₁₁H₁₆N₂O | |
| Molecular Weight | 192.26 g/mol | |
| Appearance | Likely a solid at room temperature. | Based on related benzamides. |
| Melting Point | 123-125 °C (for the 3-nitro precursor) | [2] |
| Boiling Point | Data not available | |
| Solubility | Data not available | Likely soluble in organic solvents like methanol, ethanol, and DMSO. |
| pKa | Data not available | The aromatic amine will have a pKa in the range of 3-5. |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. The following sections provide expected spectral characteristics based on its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H protons of the amine and amide groups, and the singlet for the tert-butyl group. The aromatic protons would appear as complex multiplets in the aromatic region (approx. 6.5-7.5 ppm). The tert-butyl group would present as a sharp singlet around 1.4 ppm. The N-H protons would appear as broad singlets. For the precursor, N-tert-butyl-3-nitrobenzamide, proton NMR in CDCl₃ showed absorptions at 8.517 ppm (s, 1H, 2-aryl H) and 8.337 ppm (d, 1H, 4-aryl H)[2].
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (approx. 167 ppm), the aromatic carbons (in the 110-150 ppm range), the quaternary carbon of the tert-butyl group (around 51 ppm), and the methyl carbons of the tert-butyl group (around 29 ppm)[3].
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following key absorption bands:
-
N-H stretching (amine): Two bands in the region of 3300-3500 cm⁻¹, characteristic of a primary aromatic amine.
-
N-H stretching (amide): A single band around 3300 cm⁻¹.
-
C=O stretching (amide): A strong absorption band in the region of 1630-1660 cm⁻¹. For the related N-(tert-butyl)benzamide, this peak is observed at 1643 cm⁻¹[3].
-
N-H bending (amide): Around 1550 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Predicted mass spectrometry data for this compound suggests the following adducts[4]:
-
[M+H]⁺: 193.13355 m/z
-
[M+Na]⁺: 215.11549 m/z
Synthesis and Reactivity
Synthetic Pathway
A reliable synthetic route to this compound involves a two-step process starting from 3-nitrobenzoyl chloride, as described in U.S. Patent 5,643,965[2].
Step 1: Synthesis of N-tert-butyl-3-nitrobenzamide
This step involves the amidation of 3-nitrobenzoyl chloride with tert-butylamine. The reaction is typically carried out at low temperatures (below 10 °C) in a suitable solvent[2].
Experimental Protocol:
-
Dissolve 3-nitrobenzoyl chloride in a suitable solvent (e.g., dichloromethane).
-
Cool the solution to below 10 °C in an ice bath.
-
Slowly add tert-butylamine to the cooled solution with stirring.
-
Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-tert-butyl-3-nitrobenzamide[2]. This intermediate has a reported melting point of 123-125 °C[2].
Step 2: Reduction to this compound
The nitro group of N-tert-butyl-3-nitrobenzamide is then reduced to a primary amine to yield the final product. This can be achieved using various reducing agents, such as iron powder in acetic acid or catalytic hydrogenation[5].
Experimental Protocol (Iron/Acetic Acid Reduction):
-
Suspend N-tert-butyl-3-nitrobenzamide and iron powder in a mixture of ethanol and acetic acid.
-
Heat the mixture at reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acetic acid.
-
Wash with water and brine, then dry the organic layer and concentrate to obtain this compound[5].
Chemical Reactivity
This compound possesses two primary reactive sites: the primary aromatic amine and the secondary amide.
-
Reactions of the Amino Group: The aromatic amine can undergo typical reactions such as diazotization followed by substitution (Sandmeyer reaction), acylation, alkylation, and formation of sulfonamides. These reactions allow for the introduction of a wide variety of functional groups at the 3-position of the benzamide scaffold.
-
Reactions of the Amide Group: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. The N-H proton of the amide is weakly acidic and can be deprotonated with a strong base.
Applications in Drug Discovery and Research
While specific applications of this compound are not extensively reported, its structural components suggest its utility as a chemical intermediate in the synthesis of more complex molecules. Benzamide derivatives are known to exhibit a wide range of biological activities, and the 3-amino group provides a convenient handle for further chemical modifications. For instance, 3-aminobenzamide derivatives are being explored as β-lactam antibiotic adjuvants to combat methicillin-resistant staphylococcal infections[6]. The N-tert-butyl group can influence the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability.
Safety and Handling
Detailed toxicological data for this compound is largely unavailable[1]. As with any chemical of unknown toxicity, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE) should be used.
Recommended PPE:
-
Eye/Face Protection: Safety goggles with side-shields[1].
-
Skin Protection: Impervious clothing and gloves[1].
-
Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a respirator may be necessary[1].
First Aid Measures:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash off with soap and water.
-
Eye Contact: Rinse thoroughly with plenty of water.
-
Ingestion: Rinse mouth with water[1].
Conclusion
This compound is a benzamide derivative with potential as a building block in medicinal chemistry and materials science. While a comprehensive experimental characterization is not yet available in the public domain, this guide provides a framework for its synthesis and an understanding of its likely chemical properties based on related compounds. The synthetic accessibility and the presence of reactive functional groups make it an attractive starting material for the generation of compound libraries for drug discovery and other research applications. Further investigation into the physicochemical and biological properties of this compound is warranted to fully explore its potential.
References
- This journal is © The Royal Society of Chemistry 2017. (URL not provided)
- CN101108806A - Technique for synthesizing tert-butylamine - Google P
- US5643965A - Aminobenzamide compounds for the treatment of neurodegenerative disorders - Google P
- US20170348258A1 - 3-Amino Benzamide Derivative Serving As B-Lactam Auxiliary Antibiotic, Preparation Method and Use Thereof - Google P
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This compound (C11H16N2O) - PubChemLite. (URL: [Link])
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How to purify p-amino tert butyl benzamide ? | ResearchGate. (URL: [Link])
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- 4. AU700984B2 - Benzamide-containing pharmaceutical compositions - Google Patents [patents.google.com]
- 5. CN107805205B - Preparation method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 6. US20170348258A1 - 3-Amino Benzamide Derivative Serving As B-Lactam Auxiliary Antibiotic, Preparation Method and Use Thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-amino-N-(tert-butyl)benzamide (CAS No. 25900-62-3)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-amino-N-(tert-butyl)benzamide, a versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. The document details the compound's physicochemical properties, outlines robust synthetic and analytical methodologies, and explores its emerging role as a key structural motif in the development of targeted therapeutics, particularly kinase inhibitors. Drawing upon established chemical principles and contemporary research, this guide serves as an essential resource for professionals engaged in the design, synthesis, and evaluation of novel pharmaceutical agents.
Introduction: The Strategic Importance of the 3-Aminobenzamide Scaffold
The benzamide functional group is a cornerstone in medicinal chemistry, present in a multitude of approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and other non-covalent interactions makes it an effective pharmacophore for a wide range of biological targets. The strategic placement of an amino group at the meta-position of the phenyl ring, as seen in this compound, introduces a crucial vector for further chemical modification and optimization of pharmacological activity. The tert-butyl group, with its steric bulk, can confer metabolic stability and influence the compound's conformational preferences, making this molecule a particularly interesting building block for drug design.
Recent research has highlighted the utility of 3-substituted benzamide derivatives as potent inhibitors of various protein kinases, which are critical targets in oncology and other therapeutic areas.[1] This guide will delve into the specifics of this compound, providing the technical details necessary to harness its full potential in a research and development setting.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 25900-62-3 | [2] |
| Molecular Formula | C₁₁H₁₆N₂O | |
| Molecular Weight | 192.26 g/mol | |
| Melting Point | 126-127 °C | |
| Appearance | Off-White to Light Yellow Solid | [3] |
| SMILES | CC(C)(C)NC(=O)C1=CC(=CC=C1)N | [1] |
| InChI | InChI=1S/C11H16N2O/c1-11(2,3)13-10(14)8-5-4-6-9(12)7-8/h4-7H,12H2,1-3H3,(H,13,14) | [1] |
Synthesis and Purification
The synthesis of this compound can be reliably achieved through a two-step process, commencing with commercially available starting materials. The causality behind the choice of reagents and conditions is rooted in achieving high yields and purity while ensuring procedural safety and scalability.
Synthetic Pathway Overview
The most logical and widely applicable synthetic route involves the initial formation of an amide bond between 3-nitrobenzoyl chloride and tert-butylamine, followed by the selective reduction of the nitro group to the desired primary amine.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 3-nitro-N-(tert-butyl)benzamide
This step involves a nucleophilic acyl substitution reaction. The highly reactive acid chloride is reacted with the primary amine, tert-butylamine. A non-nucleophilic base, such as triethylamine, is included to scavenge the hydrochloric acid byproduct, driving the reaction to completion.
-
Materials:
-
3-Nitrobenzoyl chloride
-
tert-Butylamine
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of tert-butylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the cooled acid chloride solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-nitro-N-(tert-butyl)benzamide.
-
Step 2: Synthesis of this compound
The reduction of the aromatic nitro group is a critical step. While various reducing agents can be employed, a classic and effective method is the use of iron powder in the presence of a weak acid like acetic acid. This method is often preferred in laboratory settings for its efficiency and the ease of product workup.
-
Materials:
-
3-nitro-N-(tert-butyl)benzamide
-
Iron powder
-
Acetic acid
-
Ethanol
-
Water
-
-
Procedure:
-
To a solution of 3-nitro-N-(tert-butyl)benzamide (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq).
-
Heat the mixture to reflux and then add glacial acetic acid (catalytic amount) dropwise.
-
Maintain the reflux with vigorous stirring and monitor the reaction by TLC until the starting material is consumed.[4]
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purification Protocol
For many applications, particularly in drug discovery, high purity of the final compound is paramount. The crude this compound can be effectively purified by flash column chromatography.
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective.
-
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 20% ethyl acetate in hexanes) and pack the column.
-
Dissolve the crude product in a minimal amount of the mobile phase or DCM and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with the mobile phase, gradually increasing the polarity (e.g., from 20% to 50% ethyl acetate in hexanes).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a solid.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the molecular structure of organic compounds.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, the amide proton, and the tert-butyl protons. The aromatic protons will appear as a complex multiplet in the aromatic region (approx. 6.5-7.5 ppm). The tert-butyl group will exhibit a characteristic sharp singlet at approximately 1.4 ppm, integrating to nine protons. The amine (NH₂) protons will likely appear as a broad singlet, and the amide (NH) proton as another broad singlet.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon (approx. 167 ppm), the aromatic carbons (in the range of 110-150 ppm), the quaternary carbon of the tert-butyl group (approx. 51 ppm), and the methyl carbons of the tert-butyl group (approx. 29 ppm).[5]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. Key expected vibrational frequencies for this compound include:
-
N-H stretching (amine and amide): Broad absorption in the region of 3200-3400 cm⁻¹.
-
C=O stretching (amide): Strong absorption around 1640-1660 cm⁻¹.[5]
-
C-N stretching: In the region of 1200-1350 cm⁻¹.
-
Aromatic C-H stretching: Above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, high-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₁H₁₆N₂O.
Predicted Mass Spectrometry Data: [1]
| Adduct | m/z |
| [M+H]⁺ | 193.13355 |
| [M+Na]⁺ | 215.11549 |
Applications in Drug Discovery and Development
The this compound scaffold is of significant interest in the field of drug discovery, primarily due to its potential as a building block for kinase inhibitors.
Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of several malignancies.
The 3-aminobenzamide moiety is a key component of several potent kinase inhibitors.[1] The amino group serves as a convenient handle for the introduction of various substituents that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity. The N-tert-butyl group can occupy a hydrophobic pocket and contribute to the overall binding affinity.
While specific inhibitory data for this compound itself is not extensively published, its structural similarity to known Bcr-Abl kinase inhibitors suggests its potential as a starting point for the development of novel anti-leukemia agents.[1] The Bcr-Abl fusion protein is the causative agent of chronic myeloid leukemia (CML).
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling this compound.
Hazard Identification
While a comprehensive toxicity profile for this compound is not available, data from closely related compounds, such as 3-amino-N-(tert-butyl)benzenesulfonamide, suggest potential hazards.[6] The following GHS hazard statements may be applicable:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a laboratory coat.
-
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of medicinal chemistry. Its straightforward synthesis, coupled with the strategic positioning of its functional groups, makes it an attractive starting point for the development of novel therapeutics. The insights provided in this technical guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their research endeavors, ultimately contributing to the advancement of new and improved medicines.
References
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PubChem. 3-amino-N-(tert-butyl)benzenesulfonamide. [Link]
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Royal Society of Chemistry. This journal is © The Royal Society of Chemistry 2017. [Link]
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PubChemLite. This compound (C11H16N2O). [Link]
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ResearchGate. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. [Link]
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SpectraBase. 3-(N-Tert-butyl-N-benzylamino)benzonitrile - Optional[13C NMR] - Chemical Shifts. [Link]
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ResearchGate. A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. [Link]
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The Royal Society of Chemistry. Thioamide N–C(S) Activation. [Link]
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MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]
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ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]
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NIH. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
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University of the Punjab. Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. [Link]
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MDPI. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. [Link]
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ResearchGate. FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. [Link]
- Google Patents. Synthesis method of 3-amino-1,2-propanediol.
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- 6. 3-amino-N-(tert-butyl)benzenesulfonamide | C10H16N2O2S | CID 3162838 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Synthesis of 3-amino-N-(tert-butyl)benzamide from 3-nitrobenzamide
Abstract
This technical guide provides an in-depth, field-proven methodology for the synthesis of 3-amino-N-(tert-butyl)benzamide, a valuable building block in medicinal chemistry and materials science. Recognizing the ambiguity in a direct transformation from 3-nitrobenzamide, this document outlines a robust and efficient two-stage synthetic strategy. The process begins with the synthesis of the key intermediate, 3-nitro-N-(tert-butyl)benzamide, via an amide coupling reaction, followed by the critical reduction of the aromatic nitro group to the desired amine. This guide emphasizes the rationale behind procedural choices, detailed experimental protocols, safety considerations, and comprehensive characterization techniques, tailored for researchers, chemists, and professionals in drug development.
Introduction and Strategic Overview
3-Aminobenzamide derivatives are privileged scaffolds in modern pharmacology, appearing in molecules designed as inhibitors of poly (ADP-ribose) polymerase (PARP) and other key enzymes.[1][2] The title compound, this compound, combines this active moiety with a sterically hindering tert-butyl group, which can modulate properties such as solubility, metabolic stability, and binding affinity.
A direct conversion from 3-nitrobenzamide to this compound is not chemically straightforward. The most logical and efficient pathway involves two primary stages:
-
Amide Bond Formation: Synthesis of the precursor, 3-nitro-N-(tert-butyl)benzamide, from 3-nitrobenzoic acid and tert-butylamine.
-
Nitro Group Reduction: Selective reduction of the nitro group on the precursor to yield the final product, this compound.
This strategy ensures high yields and purity by addressing each chemical transformation under optimized conditions. Catalytic hydrogenation is presented as the primary method for the reduction step due to its high efficiency, clean reaction profile, and alignment with green chemistry principles.[3][4]
Caption: Overall two-stage synthetic pathway.
Part I: Synthesis of 3-Nitro-N-(tert-butyl)benzamide (Precursor)
The foundational step is the creation of a stable amide bond. While direct amide coupling using reagents like EDCI/HOBt is effective, the acyl chloride method is often preferred for its cost-effectiveness and straightforward purification, especially at scale.
Principle of Reaction: Acyl Chloride Method
This method involves a two-step process. First, the carboxylic acid is "activated" by converting it into a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Second, the acyl chloride undergoes nucleophilic acyl substitution with tert-butylamine to form the amide. The bulky tert-butyl group provides significant steric hindrance, necessitating careful control of reaction conditions to ensure complete conversion.
Detailed Experimental Protocol
Materials:
-
3-Nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM, anhydrous)
-
N,N-Dimethylformamide (DMF, catalytic)
-
tert-Butylamine
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step 1: Formation of 3-Nitrobenzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-nitrobenzoic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature. The reaction is exothermic and will evolve HCl and SO₂ gas; ensure the setup is in a well-ventilated fume hood.
-
Heat the mixture to reflux (approx. 40°C for DCM) and maintain for 2-3 hours, or until the solution becomes clear and gas evolution ceases.
-
Allow the reaction to cool to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 3-nitrobenzoyl chloride (a yellow oil or low-melting solid) is typically used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude 3-nitrobenzoyl chloride in anhydrous DCM and cool the flask in an ice bath (0°C).
-
In a separate flask, dissolve tert-butylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM. The base is crucial to neutralize the HCl byproduct generated during the reaction.
-
Add the amine/base solution dropwise to the cold acyl chloride solution with vigorous stirring. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours or until TLC analysis indicates the consumption of the acyl chloride.
Workup and Purification
-
Quench the reaction mixture by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) to yield 3-nitro-N-(tert-butyl)benzamide as a solid.
Characterization of Intermediate
-
Thin-Layer Chromatography (TLC): Monitor reaction progress using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane).
-
Melting Point: Determine the melting point of the purified solid and compare it with literature values.
-
Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and FT-IR. Key FT-IR peaks include the N-H stretch (~3300 cm⁻¹), C=O stretch (~1640 cm⁻¹), and asymmetric/symmetric NO₂ stretches (~1530 and 1350 cm⁻¹).
Part II: Reduction of 3-Nitro-N-(tert-butyl)benzamide
This is the core transformation to obtain the target molecule. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for its high selectivity, excellent yield, and clean workup.[3][5]
Mechanistic Rationale
Catalytic hydrogenation of a nitroarene involves the transfer of hydrogen atoms from the catalyst surface to the nitro group.[6] The reaction proceeds through several intermediates (nitroso, hydroxylamine) before reaching the final amine.[4] Palladium on carbon is highly effective at catalyzing this multi-step reduction under relatively mild conditions.[7]
Detailed Experimental Protocol (Catalytic Hydrogenation)
Caption: Experimental workflow for catalytic hydrogenation.
Materials & Equipment:
-
3-Nitro-N-(tert-butyl)benzamide
-
10% Palladium on carbon (Pd/C), preferably 50% wet with water for safety
-
Methanol (MeOH) or Ethanol (EtOH)
-
Three-neck round-bottom flask
-
Hydrogen gas (balloon or cylinder with regulator)
-
Nitrogen or Argon gas supply
-
Celite® or a similar filter aid
Safety First:
-
Palladium on carbon is pyrophoric and can ignite flammable solvents upon contact with air.[8][9] Always handle the catalyst in an inert atmosphere or add it to the solvent carefully under a stream of nitrogen.
-
Hydrogen gas is highly flammable and can form explosive mixtures with air.[10] Perform the reaction in a well-ventilated fume hood, away from ignition sources.
Procedure:
-
Place 3-nitro-N-(tert-butyl)benzamide (1.0 eq) in a three-neck round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the starting material in a suitable solvent like methanol or ethanol.
-
Seal the flask and purge the system by evacuating and backfilling with an inert gas (N₂ or Ar) three times.
-
Under a positive pressure of inert gas, carefully add 10% Pd/C (typically 5-10 mol% Pd relative to the substrate).
-
Purge the system again by evacuating and backfilling with hydrogen gas three times. Leave a balloon of hydrogen attached to the flask via one of the necks.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen (balloon deflating) and by TLC until the starting material spot has completely disappeared.
-
Once the reaction is complete, purge the system with inert gas again to remove all hydrogen.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The filter cake is still pyrophoric and should not be allowed to dry in the open. Quench it immediately with plenty of water before disposal.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.
Purification and Final Characterization
The crude product is often of high purity but can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) if necessary.
-
Final Product Characterization:
-
¹H NMR: Expect to see the disappearance of signals in the aromatic region corresponding to the nitro-substituted ring and the appearance of a broad singlet for the new -NH₂ protons.
-
¹³C NMR: Note the chemical shift changes in the aromatic carbons, particularly the carbon formerly attached to the nitro group.
-
FT-IR: The characteristic NO₂ peaks (~1530 and 1350 cm⁻¹) should be absent. Look for the appearance of N-H stretching bands for the primary amine (~3400-3200 cm⁻¹).[11]
-
Mass Spectrometry: Confirm the molecular weight of the final product (ESI-MS [M+H]⁺).
-
Data Summary
The following table summarizes typical reaction parameters. Yields are indicative and may vary based on scale and specific laboratory conditions.
| Parameter | Stage 1: Amidation | Stage 2: Reduction |
| Starting Material | 3-Nitrobenzoic Acid | 3-Nitro-N-(tert-butyl)benzamide |
| Key Reagents | SOCl₂, tert-Butylamine, TEA | 10% Pd/C, H₂ |
| Solvent | Dichloromethane (DCM) | Methanol or Ethanol |
| Temperature | 0°C to Reflux | Room Temperature |
| Typical Reaction Time | 6 - 8 hours | 4 - 12 hours |
| Workup | Liquid-liquid extraction | Filtration through Celite® |
| Purification | Recrystallization | Recrystallization |
| Expected Yield | 75 - 90% | 90 - 99% |
Conclusion
The synthesis of this compound is reliably achieved through a two-stage process involving the formation of a nitro-amide precursor followed by a highly efficient catalytic hydrogenation. This guide provides a validated and detailed framework, emphasizing the rationale behind methodological choices and critical safety protocols. By following these procedures, researchers can confidently produce high-purity material suitable for applications in pharmaceutical and chemical research.
References
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Yang, W., Li, X., Wu, X., & Ren, S. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2. Journal of Chemical Research, 44(9-10), 602-606. [Link]
-
Royal Society of Chemistry. (2017). Supplementary Information for Iron-catalyzed Meinwald rearrangement of N-alkyloxaziridines in water. RSC Green Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction. Organic Chemistry Portal. [Link]
-
Prezi. (n.d.). Nitration & Hofmann Rearrangement. Prezi.com. [Link]
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ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. ResearchGate. [Link]
-
University of California, Berkeley. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Organic Synthesis @ Berkeley. [Link]
- Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. John Wiley & Sons.
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ResearchGate. (n.d.). Selective Catalytic Hydrogenation of Nitroarenes to Anilines. ResearchGate. [Link]
- Rylander, P. N. (2002).
-
Sarpong Group, University of California, Berkeley. (2010). Standard Operating Procedures: Hydrogenations Using Heterogeneous Catalysts. UC Berkeley College of Chemistry. [Link]
-
PubChem. (n.d.). 3-Aminobenzamide. National Center for Biotechnology Information. [Link]
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Organic Chemistry Data. (n.d.). Hydrogenation SOP. University of Rochester. [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]
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Organic Reactions. (n.d.). Palladium on Carbon (Pd/C). organic-reaction.com. [Link]
-
Boit, K., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3445–3455. [Link]
-
Durbeej, B. (2004). The hydrogenation of nitrobenzene to aniline: a new mechanism. Chemical Communications, (24), 2837-2839. [Link]
-
Durán-Peña, M. J., et al. (2021). 3-Aminobenzamide, an inhibitor of poly ADP-ribose polymerase, decreases the frequency of alkaline labile lesions and increases growth in human fibroblasts exposed to 3-methyl 4-nitroquinoline 1-oxide. Carcinogenesis, 2(11), 1041-1050. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. [Link]
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An In-depth Technical Guide to 3-amino-N-(tert-butyl)benzamide: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-amino-N-(tert-butyl)benzamide, a key chemical intermediate with significant potential in medicinal chemistry and drug development. We will delve into its chemical and physical properties, provide a detailed, field-proven synthesis protocol, and explore its characterization through spectroscopic analysis. Furthermore, this guide will illuminate the compound's emerging role as a valuable building block in the design of targeted therapeutics, particularly in the realms of PARP and kinase inhibition. The information presented herein is intended to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize this compound in their research endeavors.
Introduction: The Significance of the Aminobenzamide Scaffold
The aminobenzamide core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The presence of an aromatic amine and an amide functional group provides versatile handles for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. Notably, the constitutional isomer 3-aminobenzamide is a well-established inhibitor of poly(ADP-ribose) polymerase (PARP), a critical enzyme in the DNA damage response (DDR) pathway. This has cemented the importance of this chemical class in the development of anticancer therapies. The introduction of an N-tert-butyl group, as in this compound, can significantly impact the molecule's lipophilicity, metabolic stability, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties. This guide will focus specifically on the 3-amino isomer, a compound of growing interest for the synthesis of novel bioactive molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O | PubChemLite[1] |
| Molecular Weight | 192.26 g/mol | Santa Cruz Biotechnology[2] |
| CAS Number | 25900-62-3 | ECHEMI[3] |
| Appearance | Off-white to light yellow solid (predicted) | --- |
| Melting Point | Data not available | ECHEMI[3] |
| Boiling Point | Data not available | ECHEMI[3] |
| Solubility | Data not available | ECHEMI[3] |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound can be reliably achieved through a two-step process starting from 3-nitrobenzoic acid. This method, analogous to the synthesis of the 4-amino isomer[4], involves the formation of the corresponding amide followed by the reduction of the nitro group.
Step 1: Synthesis of 3-nitro-N-(tert-butyl)benzamide
The first step involves the amidation of 3-nitrobenzoic acid with tert-butylamine. A common and effective method is the conversion of the carboxylic acid to an acid chloride, which then readily reacts with the amine.
Experimental Protocol:
-
Acid Chloride Formation: To a solution of 3-nitrobenzoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add thionyl chloride (SOCl₂, 1.1-1.5 equivalents) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
The reaction mixture is then stirred at room temperature for 2-4 hours or until the evolution of gas ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Amidation: The reaction mixture containing the 3-nitrobenzoyl chloride is cooled to 0 °C. A solution of tert-butylamine (2-2.5 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2 equivalents) in the same solvent is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for an additional 4-12 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid (to remove excess amine and base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 3-nitro-N-(tert-butyl)benzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The use of thionyl chloride is a standard and efficient method for converting carboxylic acids to acid chlorides, which are more reactive towards amines than the parent carboxylic acid.
-
The addition of a non-nucleophilic base in the amidation step is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the amine and render it unreactive.
-
The aqueous work-up procedure is designed to remove unreacted starting materials and by-products, leading to a purer product before final purification.
Step 2: Reduction of 3-nitro-N-(tert-butyl)benzamide to this compound
The final step is the reduction of the nitro group to a primary amine. Several methods are available for this transformation, with catalytic hydrogenation being a common and clean choice.
Experimental Protocol:
-
Catalytic Hydrogenation: 3-nitro-N-(tert-butyl)benzamide (1 equivalent) is dissolved in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.
-
The reaction mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
-
The reaction progress is monitored by TLC until the starting material is completely consumed.
-
Work-up and Purification: The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
The product can be purified by recrystallization or column chromatography to afford the final product in high purity.
Alternative Reduction Method:
-
Reduction with Metals in Acidic Medium: An alternative to catalytic hydrogenation is the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid or acetic acid. This method is often used in industrial settings due to its lower cost.
Self-Validating System: The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis. The disappearance of the nitro group signals and the appearance of the amino group signals in the respective spectra would validate the successful reduction.
Synthesis Workflow Diagram
Caption: Synthetic route to this compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized this compound.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the tert-butyl protons, and the amine and amide protons.
-
Aromatic Protons (δ 6.5-7.5 ppm): The protons on the benzene ring will appear in this region. The substitution pattern will lead to a complex multiplet.
-
Amide Proton (-NH-) (δ ~8.0-8.5 ppm): This proton will likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
-
Amine Protons (-NH₂) (δ ~3.5-4.5 ppm): These protons will also likely appear as a broad singlet.
-
tert-Butyl Protons (-C(CH₃)₃) (δ ~1.4 ppm): The nine equivalent protons of the tert-butyl group will give a sharp singlet.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (-C=O) (δ ~167-170 ppm): The amide carbonyl carbon will appear in this downfield region.
-
Aromatic Carbons (δ ~110-150 ppm): The six carbons of the benzene ring will give rise to signals in this range. The carbon attached to the amino group will be more shielded (upfield) compared to the others.
-
tert-Butyl Quaternary Carbon (-C(CH₃)₃) (δ ~51 ppm): The quaternary carbon of the tert-butyl group.
-
tert-Butyl Methyl Carbons (-C(CH₃)₃) (δ ~28 ppm): The three equivalent methyl carbons of the tert-butyl group.
FT-IR Spectroscopy (Predicted)
The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretching (Amine) (~3300-3500 cm⁻¹): The primary amine will show two bands in this region corresponding to the symmetric and asymmetric stretching vibrations.
-
N-H Stretching (Amide) (~3300 cm⁻¹): The N-H stretch of the secondary amide will appear in this region, potentially overlapping with the amine stretches.
-
C=O Stretching (Amide) (~1640-1680 cm⁻¹): A strong absorption band characteristic of the amide carbonyl group.
-
N-H Bending (Amine) (~1590-1650 cm⁻¹): The scissoring vibration of the primary amine.
-
C-N Stretching (~1200-1350 cm⁻¹): Stretching vibrations for the C-N bonds of the amine and amide.
Applications in Drug Discovery and Medicinal Chemistry
The structural features of this compound make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Intermediate for PARP Inhibitors
As previously mentioned, 3-aminobenzamide is a known PARP inhibitor[5]. The amino group of this compound can serve as a key attachment point for further chemical modifications to develop novel and potentially more potent and selective PARP inhibitors. The tert-butyl group can influence the binding affinity and selectivity of the final compound within the active site of the PARP enzyme.
Scaffold for Kinase Inhibitors
Benzamide derivatives are prevalent in the field of kinase inhibitor design. They can act as hinge-binders, forming crucial hydrogen bond interactions with the backbone of the kinase hinge region. The 3-amino group of this compound provides a convenient point for the introduction of various substituents that can be designed to target specific kinases involved in diseases such as cancer and inflammation[6][7].
Building Block for Bioactive Molecules
Beyond PARP and kinase inhibitors, the versatile nature of this compound allows for its incorporation into a wide range of other bioactive molecules. The primary amine can be readily functionalized through reactions such as acylation, alkylation, and sulfonylation to generate diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.
Signaling Pathways and Mechanisms of Action
While specific studies on the biological activity of this compound are limited, its structural similarity to known bioactive compounds allows for postulations regarding its potential involvement in cellular signaling pathways.
Potential Role in the DNA Damage Response Pathway
Given its structural relationship to 3-aminobenzamide, it is plausible that derivatives of this compound could function as PARP inhibitors. PARP enzymes play a critical role in the repair of single-strand DNA breaks. Inhibition of PARP in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, can lead to synthetic lethality and targeted cell death.
Caption: Potential role in the DNA damage response pathway.
Conclusion
This compound is a valuable chemical entity with significant potential for applications in drug discovery and medicinal chemistry. This technical guide has provided a comprehensive overview of its physicochemical properties, a detailed synthetic protocol, and insights into its spectroscopic characterization. The strategic positioning of the amino and N-tert-butylamide functionalities on the benzamide scaffold makes it an attractive starting material for the synthesis of novel PARP inhibitors, kinase inhibitors, and other bioactive molecules. Further research into the biological activities of this compound and its derivatives is warranted and holds the promise of yielding novel therapeutic agents.
References
-
Royal Society of Chemistry. (2017). This journal is © The Royal Society of Chemistry 2017. [Link]
-
MDPI. (2023). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. [Link]
-
PubChem. 3-amino-N-(tert-butyl)benzenesulfonamide. [Link]
-
NIH. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
-
ResearchGate. (2016). How to purify p-amino tert butyl benzamide ?. [Link]
-
PubChemLite. This compound (C11H16N2O). [Link]
-
The Royal Society of Chemistry. Supplementary Material. [Link]
-
PubMed. (2011). 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. [Link]
-
MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]
-
ResearchGate. (2013). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]
-
PubMed. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. [Link]
-
SpectraBase. 3-(N-Tert-butyl-N-benzylamino)benzonitrile - Optional[13C NMR] - Chemical Shifts. [Link]
-
ACS Publications. (2020). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. [Link]
-
ResearchGate. (2017). Reduction of 3-nitrotyrosine to 3-aminotyrosine causes a hydrophilic shift. A synthetic peptide holding one nitrated tyrosine residue (NH 2 -. [Link]
-
NCERT. Amines. [Link]
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- 7. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of 3-amino-N-(tert-butyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-amino-N-(tert-butyl)benzamide (CAS No: 25900-62-3). As a substituted benzamide, this compound holds potential as a building block in medicinal chemistry and drug discovery. This document delves into its structural characteristics, physicochemical parameters, and spectral data, offering insights into its synthesis, reactivity, and safe handling. Furthermore, it explores the potential applications of this and related compounds in pharmaceutical research, supported by established experimental protocols and theoretical considerations.
Introduction
This compound is an aromatic organic compound featuring a benzamide core substituted with an amino group at the meta position and a tert-butyl group on the amide nitrogen. The presence of these functional groups—a primary aromatic amine, a secondary amide, and a bulky hydrophobic tert-butyl group—imparts a unique combination of properties that make it an intriguing candidate for further investigation in various chemical and pharmaceutical contexts. The strategic placement of the amino group offers a reactive site for further functionalization, making it a versatile intermediate in the synthesis of more complex molecules. This guide aims to consolidate the available scientific information on this compound and to provide a foundational resource for researchers.
Molecular Structure and Identification
The molecular structure of this compound is characterized by a central benzene ring. An amide functional group is attached to the ring, with the nitrogen atom of the amide bonded to a bulky tert-butyl group. A primary amino group is substituted at the meta-position (C-3) of the benzene ring relative to the amide group.
Diagram 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
| Identifier | Value |
| CAS Number | 25900-62-3[1] |
| Molecular Formula | C₁₁H₁₆N₂O[2] |
| Molecular Weight | 192.26 g/mol [2] |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C)(C)NC(=O)C1=CC(=CC=C1)N |
| InChI Key | DHAJHGGHYYPVTM-UHFFFAOYSA-N |
Physical and Chemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the known and predicted properties of this compound.
| Property | Value | Source |
| Melting Point | 126-127 °C | Matrix Scientific |
| Boiling Point | Not available | - |
| Solubility | Insoluble in water.[3] Solubility in organic solvents not specified, but expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO. | Fisher Scientific |
| pKa (predicted) | The primary aromatic amine is expected to have a pKa around 4-5, while the amide proton is significantly less acidic. | (Theoretical) |
| LogP (predicted) | 0.9 | PubChemLite |
Spectral Data and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide N-H proton, the amino N-H protons, and the tert-butyl protons. The aromatic protons should appear as a complex multiplet in the aromatic region (δ 6.5-7.5 ppm). The amide proton (N-H) would likely be a broad singlet, and its chemical shift would be solvent-dependent. The nine equivalent protons of the tert-butyl group will present as a sharp singlet around δ 1.4 ppm. The amino group protons (NH₂) will also likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should display signals for the six aromatic carbons, the carbonyl carbon of the amide, and the carbons of the tert-butyl group. The carbonyl carbon is expected to be in the range of δ 165-170 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of its functional groups. Key expected peaks include:
-
N-H stretching (amine): Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.
-
N-H stretching (amide): A single band around 3300 cm⁻¹.
-
C=O stretching (amide): A strong absorption band in the range of 1630-1680 cm⁻¹.
-
N-H bending (amine and amide): Around 1550-1650 cm⁻¹.
-
C-N stretching: In the region of 1200-1350 cm⁻¹.
-
Aromatic C-H stretching: Above 3000 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
For comparison, the related compound N-(tert-butyl)benzamide shows a strong C=O stretch at 1643 cm⁻¹ and an N-H stretch at 3332 cm⁻¹.[4]
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The predicted monoisotopic mass is 192.1263 Da. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Predicted adducts for mass spectrometry analysis are available.[5]
Synthesis and Purification
A plausible synthetic route to this compound can be adapted from standard organic chemistry methodologies, particularly from procedures reported for its isomers and related benzamides. A common approach involves the amidation of a protected or precursor benzoic acid derivative followed by the transformation of a functional group to the desired amine.
Diagram 2: Proposed Synthesis of this compound
Sources
Probing the Enigma: A Technical Guide to Speculating the Mechanism of Action of 3-amino-N-(tert-butyl)benzamide
Abstract
The N-substituted benzamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of therapeutic agents with applications spanning oncology, neuroscience, and infectious diseases.[1] Within this versatile class of compounds lies 3-amino-N-(tert-butyl)benzamide, a molecule of untapped potential whose precise mechanism of action remains to be fully elucidated. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore and speculate upon the biological activities of this compound. By leveraging structure-activity relationships of analogous compounds and outlining robust experimental protocols, we aim to catalyze further investigation into this promising molecule.
Introduction: The Benzamide Backbone and its Therapeutic Promise
N-substituted benzamides are characterized by a benzene ring attached to an amide group, a structure that has proven to be a privileged scaffold in drug discovery. The therapeutic versatility of this class of compounds stems from its ability to interact with a wide range of biological targets, including enzymes and receptors.[1] Modifications to the benzene ring and the amide nitrogen allow for the fine-tuning of pharmacological properties, leading to the development of drugs with highly specific activities.
This guide focuses on this compound, a derivative with an amino group at the meta-position of the benzene ring and a bulky tert-butyl group on the amide nitrogen. While specific literature on this exact molecule is sparse, the known biological activities of related aminobenzamides and N-substituted benzamides provide a fertile ground for formulating and testing mechanistic hypotheses.
Structural Analysis and Mechanistic Implications
The chemical structure of this compound offers several clues to its potential biological targets. The core benzamide structure is a known pharmacophore for various enzymes and receptors. The 3-amino group can act as a hydrogen bond donor and a potential site for metabolic modification, while the N-tert-butyl group introduces steric bulk that can influence binding affinity and selectivity.
Speculative Mechanisms of Action
Based on the established pharmacology of structurally related compounds, we propose the following speculative mechanisms of action for this compound:
Histone Deacetylase (HDAC) Inhibition
A significant number of N-substituted benzamides function as inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression.[1][2] By inhibiting HDACs, these compounds can induce hyperacetylation of histones, leading to a more relaxed chromatin structure and the transcription of tumor suppressor genes. This mechanism is a cornerstone of their application in oncology.[1] The benzamide moiety can chelate the zinc ion in the active site of HDACs, a key interaction for inhibitory activity.[2]
Dopamine and Serotonin Receptor Modulation
In the central nervous system, substituted benzamides are well-known for their interaction with dopamine and serotonin receptors.[1] Many act as antagonists at D2 and D3 dopamine receptors, a property leveraged in antipsychotic medications.[3] Additionally, modulation of various serotonin receptor subtypes, such as 5-HT4, contributes to their potential as atypical antipsychotics and agents for gastrointestinal disorders.[1][4] The specific substitution pattern on the benzamide can dictate the receptor subtype selectivity.
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB is a key regulator of inflammation and apoptosis.[5] Certain N-substituted benzamides have been shown to possess potent anti-inflammatory and antitumor properties by inhibiting the NF-κB signaling pathway.[5] This inhibition can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α and the induction of apoptosis in cancer cells.
Poly (ADP-ribose) Polymerase (PARP) Inhibition
The parent compound, 3-aminobenzamide, is a known inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[6] PARP inhibitors are a clinically validated class of anticancer drugs. The structural similarity of this compound to 3-aminobenzamide suggests that it may retain some PARP inhibitory activity. The N-tert-butyl group could potentially influence the potency and selectivity of this inhibition.
Experimental Protocols for Mechanism of Action Elucidation
To investigate the speculative mechanisms of action, a series of well-defined experimental protocols are essential. The following section outlines key assays and workflows.
HDAC Inhibition Assays
Objective: To determine if this compound inhibits HDAC activity.
Methodology:
-
Enzyme Source: Utilize commercially available recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC6).
-
Substrate: Employ a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay Principle: In the presence of an active HDAC enzyme, the acetyl group is removed from the substrate, which is then cleaved by a developer enzyme (e.g., trypsin) to release a fluorescent signal.
-
Procedure: a. Prepare a dilution series of this compound. b. In a 96-well plate, add the HDAC enzyme, the fluorogenic substrate, and the test compound. c. Incubate the plate at 37°C for a specified time (e.g., 60 minutes). d. Add the developer enzyme and incubate for an additional 15 minutes. e. Measure the fluorescence intensity using a plate reader (Excitation/Emission ~360/460 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Expected Outcome: A dose-dependent decrease in fluorescence intensity would indicate HDAC inhibition.
Receptor Binding Assays
Objective: To assess the binding affinity of this compound to dopamine (D2, D3) and serotonin (5-HT4) receptors.
Methodology:
-
Receptor Source: Use cell membranes prepared from cell lines stably expressing the human dopamine or serotonin receptors of interest.
-
Radioligand: Employ a high-affinity radiolabeled ligand specific for each receptor (e.g., [3H]Spiperone for D2 receptors, [3H]GR113808 for 5-HT4 receptors).
-
Assay Principle: This is a competitive binding assay where the test compound competes with the radioligand for binding to the receptor.
-
Procedure: a. Prepare a dilution series of this compound. b. In a 96-well filter plate, incubate the cell membranes, the radioligand, and the test compound. c. After incubation, wash the plate to remove unbound radioligand. d. Measure the radioactivity bound to the filter plate using a scintillation counter.
-
Data Analysis: Determine the Ki (inhibition constant) of the test compound by analyzing the competition binding curves.
Expected Outcome: A reduction in bound radioactivity with increasing concentrations of the test compound will indicate binding to the target receptor.
NF-κB Reporter Gene Assay
Objective: To determine if this compound inhibits NF-κB signaling.
Methodology:
-
Cell Line: Use a human cell line (e.g., HEK293) stably transfected with an NF-κB-driven reporter gene (e.g., luciferase).
-
Inducer: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α).
-
Assay Principle: Activation of the NF-κB pathway leads to the expression of the luciferase reporter gene, which can be quantified by measuring light emission.
-
Procedure: a. Seed the reporter cell line in a 96-well plate. b. Pre-treat the cells with a dilution series of this compound. c. Stimulate the cells with TNF-α. d. After incubation, lyse the cells and add a luciferase substrate. e. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of NF-κB activity and determine the IC50 value.
Expected Outcome: A decrease in luminescence in treated cells compared to TNF-α stimulated control cells would suggest inhibition of the NF-κB pathway.
PARP Activity Assay
Objective: To evaluate the inhibitory potential of this compound against PARP-1.
Methodology:
-
Enzyme Source: Use recombinant human PARP-1 enzyme.
-
Substrate: Utilize a colorimetric or chemiluminescent PARP assay kit. These kits typically measure the incorporation of biotinylated ADP-ribose onto histone proteins.
-
Assay Principle: Active PARP-1 transfers biotinylated ADP-ribose from biotinylated NAD+ to histone proteins coated on a plate. The incorporated biotin is then detected using a streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate.
-
Procedure: a. Prepare a dilution series of this compound. b. In a histone-coated 96-well plate, add the PARP-1 enzyme, biotinylated NAD+, and the test compound. c. Incubate to allow the PARP reaction to occur. d. Wash the plate and add streptavidin-HRP. e. After another incubation and wash, add the substrate and measure the absorbance or luminescence.
-
Data Analysis: Determine the IC50 value of the compound for PARP-1 inhibition.
Expected Outcome: A reduction in the colorimetric or chemiluminescent signal in the presence of the compound indicates PARP-1 inhibition.
Data Presentation and Interpretation
All quantitative data from the aforementioned assays should be summarized in clearly structured tables for easy comparison of IC50 or Ki values.
| Speculative Target | Assay Type | Endpoint | This compound | Positive Control |
| HDAC1 | Enzymatic | IC50 (µM) | To be determined | Entinostat |
| Dopamine D2 Receptor | Receptor Binding | Ki (nM) | To be determined | Haloperidol |
| Serotonin 5-HT4 Receptor | Receptor Binding | Ki (nM) | To be determined | Prucalopride |
| NF-κB Pathway | Reporter Gene | IC50 (µM) | To be determined | Bay 11-7082 |
| PARP-1 | Enzymatic | IC50 (µM) | To be determined | Olaparib |
Visualization of Proposed Pathways and Workflows
Proposed Signaling Pathways
Caption: Experimental workflow for elucidating the mechanism of action.
Conclusion
While the precise mechanism of action of this compound remains to be definitively established, the rich pharmacology of the N-substituted benzamide class provides a strong foundation for targeted investigation. The speculative pathways and detailed experimental protocols outlined in this guide offer a clear and logical framework for researchers to systematically unravel the biological activities of this compound. Through rigorous scientific inquiry, the therapeutic potential of this compound can be fully explored, potentially leading to the development of novel therapeutic agents.
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- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
- Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides. PubMed.
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles).
- The substituted benzamides and their clinical potential on dysthymia and on the neg
- Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. PMC - NIH.
- Synthesis of o-Aminobenzamide Compounds.
- Discovery and development of 2-aminobenzimidazoles as potent antimalarials. PubMed.
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- 3-Aminobenzamide. PubChem.
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The Strategic Role of 3-amino-N-(tert-butyl)benzamide as a Versatile Chemical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic use of well-defined chemical intermediates is paramount to the efficient construction of complex molecular architectures. 3-amino-N-(tert-butyl)benzamide, a bifunctional aromatic compound, has emerged as a valuable building block, offering synthetic chemists a versatile platform for the introduction of a substituted benzamide moiety. This technical guide provides an in-depth exploration of the synthesis, properties, and, most importantly, the role of this compound as a key intermediate in the development of targeted therapeutics and other functional molecules. As a Senior Application Scientist, this guide aims to synthesize technical data with practical insights, elucidating the causality behind synthetic choices and highlighting the self-validating nature of the described protocols.
Core Properties and Synthesis
Chemical Identity and Physical Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 25900-62-3 | [1] |
| Molecular Formula | C₁₁H₁₆N₂O | - |
| Molecular Weight | 192.26 g/mol | - |
| Appearance | Off-white to light yellow solid (predicted) | [2] |
| Melting Point | 123-125 °C (for the nitro precursor, N-tert-butyl-3-nitrobenzamide) | [3] |
Synthetic Pathway: A Two-Step Approach
The most direct and reliable synthesis of this compound proceeds through a two-step sequence starting from readily available 3-nitrobenzoyl chloride. This method ensures high yields and purity of the final product.
Step 1: Amidation of 3-Nitrobenzoyl Chloride
The initial step involves the formation of the amide bond through the reaction of 3-nitrobenzoyl chloride with tert-butylamine. This reaction is typically carried out at low temperatures to control its exothermicity and minimize side reactions. The bulky tert-butyl group provides steric hindrance that can influence the reactivity of the resulting amide.
Experimental Protocol: Synthesis of N-tert-butyl-3-nitrobenzamide[3]
-
In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve tert-butylamine in a suitable aprotic solvent such as dichloromethane or diethyl ether.
-
Cool the solution to below 10 °C using an ice bath.
-
Slowly add a solution of 3-nitrobenzoyl chloride in the same solvent to the cooled tert-butylamine solution. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir for a specified period at low temperature, followed by warming to room temperature to ensure complete reaction.
-
Upon completion, the reaction mixture is typically washed with a dilute acid solution to remove any unreacted tert-butylamine, followed by a wash with a dilute base solution to remove any remaining acid chloride.
-
The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude N-tert-butyl-3-nitrobenzamide.
-
The crude product can be further purified by recrystallization from a suitable solvent system to afford the desired product in high purity (92% yield reported in a similar synthesis).[3]
Step 2: Reduction of the Nitro Group
The second and final step is the reduction of the nitro group on the aromatic ring to an amino group. This transformation is a critical step that unmasks the reactive amine functionality, rendering the molecule a versatile intermediate. Various reduction methods can be employed, with catalytic hydrogenation being a common and clean choice.
Experimental Protocol: Synthesis of this compound
-
Dissolve the N-tert-butyl-3-nitrobenzamide synthesized in the previous step in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C).
-
The reaction mixture is then subjected to a hydrogen atmosphere, either by bubbling hydrogen gas through the solution or by using a hydrogenation apparatus (e.g., a Parr shaker).
-
The reaction is monitored until the starting material is completely consumed (e.g., by thin-layer chromatography).
-
Upon completion, the catalyst is carefully removed by filtration through a pad of celite.
-
The filtrate is then concentrated under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography to obtain the final product of high purity.
Visualizing the Synthetic Workflow
Caption: Synthetic pathway to this compound.
The Role of this compound as a Chemical Intermediate
The synthetic utility of this compound lies in its bifunctional nature. The primary aromatic amine is a nucleophilic center that can readily participate in a variety of chemical transformations, while the N-tert-butylbenzamide moiety can act as a directing group or a scaffold for further molecular elaboration.
Key Reactions of the Amino Group
The amino group of this compound is the primary site of reactivity, allowing for the construction of more complex molecules. Common transformations include:
-
Acylation: Reaction with acyl chlorides or anhydrides to form new amide bonds.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Diazotization: Conversion of the amino group to a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of functional groups (e.g., -Cl, -Br, -CN, -OH).
-
Coupling Reactions: Participation in various cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds.
Application in the Synthesis of Bioactive Molecules
While specific, named examples of drugs synthesized directly from this compound are not prevalent in the readily available literature, the 3-aminobenzamide core is a well-established pharmacophore, particularly in the development of enzyme inhibitors.
1. PARP Inhibitors: The parent molecule, 3-aminobenzamide, is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[4][5][6][7] PARP inhibitors are a clinically important class of anticancer agents. The N-tert-butyl group in this compound can be envisioned as a modifiable handle to fine-tune the pharmacokinetic and pharmacodynamic properties of potential PARP inhibitors. The amino group serves as a key attachment point for building out the rest of the inhibitor scaffold to interact with the enzyme's active site.
2. Kinase Inhibitors: The benzamide moiety is a common structural feature in many kinase inhibitors.[8] For instance, derivatives of 3-substituted benzamides have been investigated as Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukemia.[8] The 3-amino group of this compound provides a convenient point for the introduction of various substituents to explore the structure-activity relationship (SAR) of new kinase inhibitors. The N-tert-butyl group can influence solubility, metabolic stability, and binding interactions within the kinase domain.
Visualizing the Intermediate's Role in Synthesis
Caption: Reactivity and applications of the intermediate.
Conclusion and Future Outlook
This compound stands as a strategically important chemical intermediate with significant potential in the synthesis of novel bioactive compounds. Its straightforward two-step synthesis from readily available starting materials makes it an accessible building block for research and development. The presence of a reactive primary amine and a modifiable N-tert-butylbenzamide scaffold provides a high degree of synthetic flexibility.
While the direct application of this compound in the synthesis of currently marketed drugs is not widely documented, its structural motifs are present in numerous compounds under investigation, particularly in the fields of oncology and neurodegenerative diseases.[3] Future research will likely focus on leveraging this intermediate to create libraries of novel compounds for high-throughput screening, further exploring its potential in the discovery of next-generation therapeutics. The insights provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors.
References
- Google Patents. (n.d.). CN103565785A - Application of 3-amino benzamide in preparation of drugs for preventing and treating biological tissue damage induced by synchrotron radiation X-ray.
- Ishiyama, K., et al. (2005). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(12), 3167-3171.
-
PubChem. (n.d.). 3-Aminobenzamide. Retrieved from [Link]
- MDPI. (2022). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules, 27(15), 4935.
- Taylor & Francis Online. (2009). 3-Aminobenzamide, a Poly ADP Ribose Polymerase Inhibitor, Attenuates Renal Ischemia/Reperfusion Injury. Renal Failure, 31(8), 715-721.
- Google Patents. (n.d.). US5643965A - Aminobenzamide compounds for the treatment of neurodegenerative disorders.
- Google Patents. (n.d.). CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.
-
Royal Society of Chemistry. (2017). This journal is © The Royal Society of Chemistry 2017. Retrieved from [Link]
- Frontiers. (2022). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cellular Neuroscience, 16, 969595.
- MDPI. (2022). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 27(19), 6296.
- PubMed. (2014). 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. Toxicology Mechanisms and Methods, 24(5), 332-341.
-
PubChem. (n.d.). 3-Nitrobenzamide. Retrieved from [Link]
- Google Patents. (n.d.). EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
- MDPI. (2021). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite.
-
Semantic Scholar. (n.d.). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a pan-BCR-ABL inhibitor effective against T315I mutant. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]
- National Institutes of Health. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Journal of Controlled Release, 355, 639-656.
- National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(8), 1775-1785.
- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
- MDPI. (2023). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2023(2), M1630.
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Topic: Discovery and Initial Characterization of Aminobenzamide Compounds
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The aminobenzamide scaffold represents a cornerstone in medicinal chemistry, serving as a versatile pharmacophore for a wide array of therapeutic targets. This guide provides a comprehensive framework for the discovery, synthesis, and initial characterization of novel aminobenzamide compounds. Authored from the perspective of a Senior Application Scientist, this document moves beyond mere procedural descriptions to elucidate the underlying rationale for experimental design, ensuring a robust and self-validating discovery cascade. We will traverse the critical path from synthetic strategy and structural verification to initial biological screening and mechanism of action studies, equipping research teams with the technical insights and practical protocols necessary to advance their drug discovery programs.
The Aminobenzamide Core: A Privileged Scaffold in Drug Discovery
Aminobenzamide compounds are characterized by an amino group and an amide group attached to a benzene ring. Their bifunctional nature and ability to form key hydrogen bonds and coordinate with metal ions make them highly effective moieties for interacting with biological targets.[1] The ortho-, meta-, and para-isomers each offer unique structural and electronic properties, leading to diverse pharmacological profiles. Notably, 2-aminobenzamides have gained prominence as potent histone deacetylase (HDAC) inhibitors, while other derivatives exhibit antimicrobial, anticonvulsant, and anti-inflammatory activities.[2][3][4] This guide focuses on the logical progression from a synthetic concept to a characterized lead compound.
Synthesis and Discovery: From Precursors to Purified Compounds
The journey begins with the chemical synthesis of the target aminobenzamide derivatives. The choice of starting materials and reaction conditions is paramount, directly influencing yield, purity, and scalability.
Strategic Synthesis from Isatoic Anhydride (ISA)
A prevalent and efficient method for synthesizing 2-aminobenzamide derivatives utilizes isatoic anhydride (ISA) as a starting material.[3][5][6][7] ISA is an attractive precursor due to its reactivity and commercial availability. The reaction mechanism involves a nucleophilic attack by a primary amine on one of the carbonyl groups of the ISA, followed by a ring-opening and subsequent decarboxylation to yield the desired 2-aminobenzamide.[5]
This process can be accomplished through conventional heating or microwave-assisted synthesis. While microwave irradiation can be more time-efficient, conventional heating in a solvent like DMF often results in higher yields, particularly for thermosensitive compounds.[5]
Caption: General workflow for the synthesis of 2-aminobenzamide derivatives.
Alternative Synthetic Routes
While the ISA route is common for 2-aminobenzamides, other isomers and derivatives may require different strategies. For instance, p-aminobenzamide can be prepared from p-nitrobenzoic acid. This multi-step process involves converting the carboxylic acid to an acid chloride (paranitrobenzoyl chloride) using an agent like thionyl chloride, followed by amidation with ammonia, and a final reduction of the nitro group to an amine.[8] A review of synthetic methodologies reveals numerous starting materials, including o-aminobenzoic acids, quinazolinones, and benzynes, each with distinct advantages and disadvantages depending on the desired final structure.[1]
Experimental Protocol: Synthesis of a 2-Aminobenzamide Derivative via Conventional Heating
-
Reagent Preparation: In a round-bottom flask, dissolve isatoic anhydride (1.0 equiv.) in dimethylformamide (DMF). In a separate vessel, dissolve the desired primary amine (1.0 equiv.) in DMF.
-
Reaction Setup: Add the amine solution to the isatoic anhydride solution under constant stirring.[3]
-
Reflux: Heat the reaction mixture to reflux (typically 130-150°C) for approximately 6 hours.[3] The rationale for reflux is to provide sufficient activation energy for the reaction to proceed to completion.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC), typically with an ethanol:chloroform solvent system.[3] The disappearance of the starting materials indicates the reaction is nearing completion. This is a critical self-validating step to prevent premature workup or unnecessary heating.
-
Isolation: Once complete, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove residual DMF and unreacted starting materials. Further purify the product by recrystallization from a suitable solvent (e.g., ethanol-water) to obtain the final compound with high purity.
Initial Physicochemical Characterization: Validating Structure and Purity
Following synthesis and purification, it is imperative to rigorously confirm the identity and purity of the compound. This is a non-negotiable step, as impurities can confound subsequent biological data. The standard suite of analyses includes spectral and microanalytical methods.[5][6]
Caption: Standard workflow for the structural and purity validation of new compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule, confirming the successful incorporation of the amine and the integrity of the benzamide core.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected molecular formula.
-
Infrared (IR) Spectroscopy: Used to identify key functional groups. Characteristic peaks for N-H stretches (amine and amide), C=O stretch (amide), and aromatic C-H bonds are expected.
-
Elemental Analysis: Determines the percentage composition of C, H, and N in the sample. The experimental values must align with the theoretical values for the proposed chemical formula, providing a quantitative measure of purity.[3]
| Analytical Technique | Purpose | Expected Observations for a 2-Aminobenzamide Derivative |
| ¹H NMR | Structural Elucidation | Signals corresponding to aromatic protons, amine (NH₂) protons, and amide (NH) proton; chemical shifts and coupling patterns confirm substitution. |
| Mass Spectrometry | Molecular Weight Confirmation | A molecular ion peak [M]+ or [M+H]+ that matches the calculated molecular weight of the target compound. |
| FTIR Spectroscopy | Functional Group Identification | Characteristic absorption bands for N-H stretching (amine/amide), C=O stretching (amide I), and N-H bending (amide II). |
| Elemental Analysis | Purity and Formula Verification | Experimental %C, %H, %N values within ±0.4% of the calculated theoretical values. |
In Vitro Biological Evaluation: From Hit Discovery to Lead Generation
With a structurally confirmed compound in hand, the next phase is to assess its biological activity. The choice of assays is hypothesis-driven, based on the intended therapeutic area or known activities of similar scaffolds. Cell-based assays are crucial for understanding a compound's effect in a more physiologically relevant context.[9]
Anticancer Activity Screening
Aminobenzamides, particularly 2-aminobenzamide derivatives, are widely investigated as anticancer agents, often functioning as HDAC inhibitors.[2]
This biochemical assay quantifies the direct inhibitory effect of a compound on a specific HDAC enzyme.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a recombinant HDAC enzyme (e.g., HDAC1).[2]
-
Materials: Recombinant human HDAC1 enzyme, fluorogenic HDAC substrate, assay buffer, developer solution, test compound, and a known HDAC inhibitor (positive control).
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO and then dilute into the assay buffer. b. In a 96-well microplate, add the HDAC enzyme, the fluorogenic substrate, and the test compound at various concentrations.[2] c. Initiate the enzymatic reaction and incubate at 37°C for a defined period (e.g., 60 minutes). d. Stop the reaction by adding a developer solution, which generates a fluorescent signal from the deacetylated substrate.[2] e. Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value. The causality is clear: a lower IC₅₀ value indicates higher potency against the target enzyme.
This cell-based assay measures the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
-
Objective: To determine the concentration of the compound that reduces cell viability by 50% (GI₅₀ or IC₅₀).
-
Cell Culture: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the aminobenzamide compound for a set duration (e.g., 48 or 72 hours).[2]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[2]
-
Solubilization: Dissolve the formazan crystals by adding a solubilization solution, such as DMSO.[2]
-
Readout: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against compound concentration to determine the IC₅₀ value.
Antimicrobial Screening
Many aminobenzamide derivatives have been screened for antimicrobial properties against a panel of bacterial and fungal strains.[3][6][7]
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.
-
Procedure: a. Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[6] b. In a 96-well plate, perform serial dilutions of the test compound in a suitable broth medium. c. Inoculate each well with the microbial suspension. d. Incubate the plate under appropriate conditions (e.g., 37°C for 24h for bacteria). e. The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Elucidating the Mechanism of Action (MoA)
Identifying a biologically active compound is only the first step. Understanding how it works is critical for lead optimization. For aminobenzamide HDAC inhibitors, the MoA involves direct interaction with the enzyme's active site.
The 2-aminobenzamide moiety acts as a zinc-binding group (ZBG), chelating the essential Zn²⁺ ion in the catalytic pocket of HDAC enzymes.[2] This interaction, along with contributions from a "linker" and a "cap group" that interact with the surface of the enzyme, is responsible for the inhibitory activity. The ortho-amino group is crucial for this coordination.[2]
Caption: Interaction of a 2-aminobenzamide HDAC inhibitor with the enzyme's active site.
Further MoA studies could involve Western blotting to observe changes in histone acetylation levels in cells treated with the compound, confirming target engagement in a cellular context. For compounds with other activities, like the PARP inhibitor 3-aminobenzamide, specific assays measuring PARP activity would be employed.[10]
Conclusion and Path Forward
This guide has outlined a logical and robust workflow for the discovery and initial characterization of novel aminobenzamide compounds. By integrating strategic synthesis with rigorous physicochemical validation and a tiered approach to biological screening, researchers can efficiently identify and validate new chemical entities. The key is a self-validating system where each step confirms the integrity of the compound and provides a clear rationale for proceeding. The initial data on structure, purity, potency (IC₅₀), and cellular activity (e.g., antiproliferative IC₅₀) form the foundation for more advanced preclinical studies, including lead optimization, pharmacokinetic profiling, and in vivo efficacy testing.
References
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Al-Salahi, R., Marzouk, M., & Barakat, A. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences. Available at: [Link]
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Barakat, A., et al. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. PubMed. Available at: [Link]
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Raut, K. T., et al. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. Available at: [Link]
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Opatz, T., et al. (n.d.). Synthesis of 2‐aminobenzamide under various conditions. ResearchGate. Available at: [Link]
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Barakat, A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. Available at: [Link]
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3-Aminobenzamide | C7H8N2O | CID 1645. (n.d.). PubChem. Available at: [Link]
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Al-Salahi, R., Marzouk, M., & Barakat, A. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. Available at: [Link]
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Synthesis of o-Aminobenzamide Compounds. (n.d.). oalib.com. Available at: [Link]
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Robustness Evaluation of a Legacy N-Glycan Profiling Method for a Therapeutic Antibody Under ICH Q14 Lifecycle Principles. (2023). MDPI. Available at: [Link]
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An In-Depth Technical Guide to 3-amino-N-(tert-butyl)benzamide Structural Analogs and Derivatives as PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of targeted cancer therapy has been significantly shaped by the development of inhibitors of the poly(ADP-ribose) polymerase (PARP) enzyme family. PARP enzymes, particularly PARP-1, are critical components of the cellular machinery responsible for DNA repair. In the context of oncology, the inhibition of PARP has emerged as a powerful strategy, especially for cancers harboring defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, through a concept known as synthetic lethality.
3-Aminobenzamide is a well-established, first-generation PARP inhibitor that has served as a foundational scaffold for the development of more potent and selective analogs. This technical guide provides a comprehensive overview of 3-amino-N-(tert-butyl)benzamide, a key derivative, and its structural analogs. We will delve into their synthesis, mechanism of action as PARP inhibitors, structure-activity relationships, and the experimental protocols necessary for their evaluation. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel PARP inhibitors.
The 3-Aminobenzamide Core: A Scaffold for PARP Inhibition
The 3-aminobenzamide structure is a competitive inhibitor of NAD+, the substrate for PARP enzymes.[1] The core scaffold consists of a benzene ring substituted with an amino group at the 3-position and a carboxamide group at the 1-position. This arrangement allows the molecule to bind to the nicotinamide binding site of the PARP catalytic domain, thereby preventing the synthesis of poly(ADP-ribose) chains and disrupting the DNA damage response.[2]
Key Structural Features for Activity
The exploration of derivatives of the 3-aminobenzamide scaffold has revealed several key structural features that influence their PARP inhibitory activity:
-
The Amide Group: The primary amide of 3-aminobenzamide is crucial for its interaction with the active site of PARP.
-
The 3-Amino Group: This group plays a significant role in the molecule's binding affinity and selectivity.
-
N-Substitution of the Amide: Modification of the amide nitrogen with various substituents, such as the tert-butyl group in this compound, allows for the fine-tuning of physicochemical properties like solubility, cell permeability, and metabolic stability, which can in turn affect the overall potency and pharmacokinetic profile of the inhibitor.
Synthetic Strategies for this compound and its Analogs
The synthesis of this compound and its derivatives can be efficiently achieved through a two-step process involving the formation of an amide bond followed by the reduction of a nitro group.
General Synthetic Workflow
The general synthetic approach commences with the acylation of tert-butylamine with 3-nitrobenzoyl chloride to yield N-(tert-butyl)-3-nitrobenzamide. The subsequent step involves the reduction of the nitro group to an amine, affording the target compound, this compound.
Caption: General synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of N-(tert-butyl)-3-nitrobenzamide
This procedure is adapted from established methods for the synthesis of N-substituted benzamides.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitrobenzoyl chloride (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Amine: Cool the solution to 0 °C using an ice bath. To this, add triethylamine (1.1 eq) or another suitable non-nucleophilic base, followed by the dropwise addition of tert-butylamine (1.05 eq).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Step 2: Synthesis of this compound
This protocol is based on standard procedures for the reduction of aromatic nitro compounds.[4]
-
Reaction Setup: Dissolve N-(tert-butyl)-3-nitrobenzamide (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: To this solution, add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenator) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Mechanism of Action: PARP Inhibition and Downstream Cellular Effects
3-Aminobenzamide and its derivatives exert their biological effects primarily through the inhibition of PARP enzymes.[5] This inhibition has profound consequences for cellular processes, particularly in the context of DNA damage and repair.
The PARP-Mediated DNA Damage Response
Upon sensing DNA single-strand breaks (SSBs), PARP-1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, a process termed PARylation. This PARylation serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.
Consequences of PARP Inhibition
Inhibition of PARP by compounds like this compound prevents the formation of PAR chains. This has several key downstream effects:
-
Trapping of PARP on DNA: PARP inhibitors can trap PARP-1 on the DNA at the site of damage, leading to the formation of cytotoxic PARP-DNA complexes.[6]
-
Inhibition of SSB Repair: The recruitment of the SSB repair machinery is impaired, leading to the accumulation of unrepaired SSBs.
-
Conversion of SSBs to Double-Strand Breaks (DSBs): During DNA replication, the replication fork can encounter unrepaired SSBs, leading to their collapse and the formation of more lethal DNA double-strand breaks (DSBs).
-
Synthetic Lethality in HR-Deficient Cells: In cells with a deficient homologous recombination (HR) pathway for DSB repair (e.g., those with BRCA1/2 mutations), the accumulation of DSBs due to PARP inhibition cannot be efficiently repaired, leading to genomic instability and ultimately cell death.[7]
Caption: Signaling pathway of PARP inhibition by this compound.
Structure-Activity Relationship (SAR) and Biological Evaluation
Influence of N-Alkyl Substitution
Studies on various N-substituted 3-aminobenzamides have shown that the nature of the alkyl group can significantly impact inhibitory activity. The introduction of a bulky, lipophilic group like tert-butyl can enhance binding affinity within the hydrophobic regions of the PARP active site. However, excessively large substituents may lead to steric hindrance and a decrease in activity.
Quantitative Data for 3-Aminobenzamide Analogs
The following table summarizes the PARP-1 inhibitory activity of 3-aminobenzamide and some of its derivatives to provide a comparative context.
| Compound | Modification | PARP-1 IC₅₀ | Reference |
| 3-Aminobenzamide | Parent Compound | ~30 µM | [8] |
| PJ34 | Tricyclic Lactam | ~20 nM | [9] |
| Olaparib | Phthalazinone Derivative | ~5 nM | [6] |
| Rucaparib | Indole Carboxamide | ~1.4 nM | [2] |
Note: The IC₅₀ values can vary depending on the assay conditions.
The significantly higher potency of later-generation PARP inhibitors like Olaparib and Rucaparib highlights the extensive optimization that has been achieved from the original 3-aminobenzamide scaffold.
Experimental Protocol for PARP Inhibition Assay
A common method to evaluate the PARP inhibitory activity of a compound is a cell-free enzymatic assay.
-
Reagents and Materials: Recombinant human PARP-1 enzyme, activated DNA (e.g., nicked DNA), NAD⁺ (biotinylated for detection), streptavidin-HRP conjugate, and a suitable substrate for HRP (e.g., TMB).
-
Assay Procedure:
-
Coat a 96-well plate with histones.
-
Add the PARP-1 enzyme, activated DNA, and the test compound (e.g., this compound) at various concentrations.
-
Initiate the PARylation reaction by adding biotinylated NAD⁺.
-
Incubate to allow for the formation of biotinylated PAR chains on the histones.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate again and add the HRP substrate.
-
Measure the absorbance or fluorescence to quantify the amount of PARylation.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound and its structural analogs represent an important class of molecules in the ongoing development of PARP inhibitors. The foundational 3-aminobenzamide scaffold has proven to be a versatile starting point for medicinal chemistry efforts, leading to the discovery of highly potent and clinically successful drugs.
The synthesis of these compounds is straightforward, and their mechanism of action through PARP inhibition is well-understood. Future research in this area will likely focus on:
-
Improving Selectivity: Developing inhibitors that can selectively target different members of the PARP family to minimize off-target effects.
-
Overcoming Resistance: Designing novel analogs that can overcome the mechanisms of resistance that have emerged to current PARP inhibitors.
-
Exploring New Therapeutic Areas: Investigating the potential of PARP inhibitors in other diseases beyond cancer, such as inflammatory and neurodegenerative disorders.
The in-depth understanding of the synthesis, mechanism, and structure-activity relationships of this compound and its derivatives provided in this guide will undoubtedly contribute to the advancement of this critical area of drug discovery.
References
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Gundogdu, G., Al-Masri, M., & Gurer-Orhan, H. (2009). 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. Renal Failure, 31(8), 715-722. Available from: [Link]
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Patil, S. A., Patil, R., Pfeffer, L. M., & Miller, D. D. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(7), 1462-1473. Available from: [Link]
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Virág, L., & Szabó, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors. Pharmacological Reviews, 54(3), 375-429. Available from: [Link]
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Yang, W., Feng, C., Tang, Y., Ji, M., & Chen, J. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2. Journal of Chemical Research, 44(9-10), 602-608. Available from: [Link]
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Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References. Taylor & Francis Online. Available from: [Link]
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Shekh, K., Khan, S., Jena, G., Kansara, B. R., & Kushwaha, S. (2014). 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. Toxicology mechanisms and methods, 24(5), 332–341. Available from: [Link]
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Mancini, M., Moradi, M., Di Rienzo, M., Nardinocchi, L., Prodosmo, A., D'Agostino, V. G., ... & Graziani, G. (2011). Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2. Cellular and Molecular Life Sciences, 68(10), 1739-1751. Available from: [Link]
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Srinivasan, S., Singh, J., Lag M., ... & Kalpana, M. (2023). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cell and Developmental Biology, 11, 1047308. Available from: [Link]
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Thomas, H. D., Calabrese, C. R., Batey, M. A., Canan, S., Hostomsky, Z., Kyle, S., ... & Curtin, N. J. (2007). Preclinical selection of a novel poly(ADP-ribose) polymerase inhibitor for clinical trial. Molecular cancer therapeutics, 6(3), 945-956. Available from: [Link]
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Stürzebecher, J., Vieweg, H., Wikström, P., & Stürzebecher, U. (1994). Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine. Journal of enzyme inhibition, 8(2), 87-98. Available from: [Link]
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Yedage, S. L., & Bhanage, B. M. (2017). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of organic chemistry, 82(11), 5769–5781. Available from: [Link]
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Tarzia, G., Duranti, A., Tontini, A., Spadoni, G., Mor, M., Rivara, S., ... & Piomelli, D. (2003). Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors. Journal of medicinal chemistry, 46(12), 2351-2360. Available from: [Link]
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Royal Society of Chemistry. (2017). Supplementary Information for Iron-catalyzed rearrangement of N-alkyloxaziridines in water: a green synthesis of N-alkylbenzamides. Available from: [Link]
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Shah, A., Patel, C. N., Sureja, D., & Sanghavi, K. P. (2017). A Review on DNA Repair Inhibition by PARP Inhibitors in Cancer Therapy. Indo Global Journal of Pharmaceutical Sciences, 7(3), 224-234. Available from: [Link]
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Reyes-López, M. A., Ledesma-Verde, G. L., Pérez-Sánchez, H., & Gómez-García, A. (2024). A Theoretical Study of the Interaction of PARP-1 with Natural and Synthetic Inhibitors: Advances in the Therapy of Triple-Negative Breast Cancer. International Journal of Molecular Sciences, 25(17), 9403. Available from: [Link]
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From Benchtop Curiosity to Clinical Powerhouse: A Technical Guide to PARP Inhibitor Development from the 3-Aminobenzamide Scaffold
This guide provides an in-depth exploration of the journey of Poly (ADP-ribose) Polymerase (PARP) inhibitors, starting from the foundational discovery of the 3-aminobenzamide (3-AB) structure. We will dissect the core mechanisms, outline the critical experimental workflows for evaluation, and trace the evolution of this class of drugs into potent, clinically approved cancer therapies. This document is intended for researchers, medicinal chemists, and drug development professionals actively working in oncology and DNA damage response pathways.
The Foundational Role of PARP in Genomic Integrity
Poly (ADP-ribose) Polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical sentinels of genomic stability.[1] They are among the first responders to DNA single-strand breaks (SSBs), a common form of DNA damage.[1] Upon detecting a break, PARP1 binds to the damaged DNA, activating its catalytic domain.[1] This activation triggers the cleavage of NAD+ into nicotinamide and ADP-ribose, polymerizing the latter into long, branched chains of poly(ADP-ribose) or PAR.[1][2] This process, known as PARylation, creates a negatively charged scaffold that recruits other key DNA repair proteins to the damage site, facilitating the base excision repair (BER) pathway.[1]
Beyond DNA repair, PARP1 is also involved in regulating chromatin structure, transcription, and cell death pathways, making it a pivotal enzyme in cellular homeostasis.[3]
3-Aminobenzamide: The Progenitor Inhibitor
In the early 1980s, 3-aminobenzamide (3-AB) emerged as a prototype PARP inhibitor.[4] Its significance lies in its structural mimicry of the nicotinamide portion of the NAD+ substrate. By competitively binding to the NAD+ pocket in the catalytic domain of PARP, 3-AB prevents the synthesis of PAR chains, thereby inhibiting the DNA repair process.[4]
Initially, 3-AB and its early analogs were primarily explored as "chemosensitizers" or "radio-potentiators."[4][5] The rationale was straightforward: by blocking PARP-mediated repair, the cytotoxic effects of DNA-damaging agents like temozolomide or radiation could be amplified.[4] This proved that inhibiting PARP was a viable therapeutic strategy.[4] However, 3-AB itself suffered from low potency (requiring millimolar concentrations for effect) and a lack of specificity, limiting its direct clinical utility.[4][6]
The Leap Forward: Synthetic Lethality and PARP Trapping
A paradigm shift occurred with the discovery of "synthetic lethality." This concept describes a genetic interaction where a deficiency in either of two genes is viable, but the simultaneous loss of both is lethal.[7] In the context of cancer, it was discovered that tumor cells with mutations in the BRCA1 or BRCA2 genes are exquisitely sensitive to PARP inhibition.[8][9][10]
BRCA1 and BRCA2 are essential for the homologous recombination (HR) pathway, a high-fidelity mechanism for repairing DNA double-strand breaks (DSBs).[8][9] When PARP is inhibited, unrepaired SSBs accumulate and can collapse replication forks during cell division, leading to the formation of toxic DSBs.[3] In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in BRCA-mutated cancer cells, the HR pathway is defunct.[8] This inability to repair the DSBs leads to catastrophic genomic instability and cell death.[8][11]
Further research revealed a more potent mechanism of action than simple catalytic inhibition: PARP trapping .[1][2][3] Modern PARP inhibitors, evolved from the 3-AB scaffold, not only block PAR synthesis but also physically "trap" the PARP1 and PARP2 enzymes onto the DNA at the site of damage.[1][3] These trapped PARP-DNA complexes are highly cytotoxic, acting as physical roadblocks to DNA replication and transcription, which is significantly more lethal than the unrepaired SSBs alone.[3][12] The potency of different PARP inhibitors often correlates more strongly with their trapping efficiency than their catalytic inhibition.[1]
Caption: Mechanism of PARP trapping and synthetic lethality.
Drug Discovery Workflow: From 3-AB to Potent Inhibitors
The development of potent and selective PARP inhibitors from the 3-aminobenzamide scaffold follows a structured, multi-stage process. This workflow is designed to optimize potency, selectivity, and drug-like properties while rigorously validating the mechanism of action at each step.
Caption: High-level workflow for PARP inhibitor development.
Step 1: Biochemical Potency and Trapping Assays
The initial screening of new compounds derived from the 3-AB scaffold begins at the biochemical level to determine their direct effect on the enzyme.
Protocol: ELISA-Based PARP Activity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP1 enzymatic activity.
-
Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a microplate.[13][14] The amount of PARylation is quantified using a streptavidin-HRP conjugate and a chemiluminescent or colorimetric substrate.[13]
-
Methodology:
-
Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight. Wash wells to remove unbound histones.
-
Reaction Setup: Add the following to each well:
-
Recombinant human PARP1 enzyme.
-
Activated DNA (nicked DNA to stimulate PARP activity).
-
Test compound at various concentrations (e.g., 10-point serial dilution) or vehicle control (DMSO).
-
Positive control inhibitor (e.g., Olaparib).
-
-
Initiate Reaction: Add a biotinylated NAD+ mixture to all wells to start the PARylation reaction. Incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate to remove unreacted components. Add Streptavidin-HRP and incubate.[13] Wash again, then add the HRP substrate.[13]
-
Data Acquisition: Read the plate on a luminometer or spectrophotometer.[14] The signal intensity is directly proportional to PARP activity.
-
-
Data Analysis & Validation:
-
Plot the signal versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to calculate the IC50 value.
-
Self-Validation: The assay must include a "no enzyme" control (background signal) and a "no inhibitor" control (maximum signal) to ensure the assay window is sufficient for robust IC50 determination.
-
Step 2: Cell-Based Mechanistic Assays
Once potent inhibitors are identified, they must be validated in a cellular context to confirm target engagement and downstream effects.
Protocol: Western Blot for PAR Levels and DNA Damage Markers
-
Objective: To confirm that the compound inhibits PARP activity inside the cell and to measure the resulting DNA damage.
-
Principle: Cells are treated with the compound and a DNA damaging agent. Cell lysates are then analyzed by Western blot for levels of PAR and for γH2AX, a marker for DNA double-strand breaks.
-
Methodology:
-
Cell Culture: Seed BRCA2-deficient cancer cells (e.g., CAPAN-1) and wild-type control cells in 6-well plates.
-
Treatment: Treat cells with the test compound for 2-4 hours. Then, add a low dose of a DNA damaging agent (e.g., methyl methanesulfonate, MMS) for 30 minutes to induce PARP activity.
-
Lysis: Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Western Blot:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against PAR, γH2AX, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
-
Data Analysis & Validation:
-
A potent inhibitor should show a dose-dependent decrease in the MMS-induced PAR signal.
-
Concurrently, a dose-dependent increase in the γH2AX signal should be observed, particularly in the BRCA2-deficient cells, confirming the induction of DSBs.
-
Causality Check: The absence of a strong γH2AX signal in wild-type cells treated with the inhibitor validates that the cytotoxicity is specific to the HR-deficient background (synthetic lethality).
-
Step 3: In Vivo Efficacy Studies
The most promising candidates are advanced to preclinical animal models to assess their anti-tumor efficacy and safety.
Protocol: Tumor Xenograft Model
-
Objective: To evaluate the ability of a PARP inhibitor to suppress tumor growth in vivo.
-
Principle: Human cancer cells with a known BRCA mutation are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the drug, and tumor growth is monitored.[15]
-
Methodology:
-
Cell Implantation: Subcutaneously inject ~5-10 million BRCA-deficient cancer cells (e.g., patient-derived xenograft or a cell line like MDA-MB-436) into the flank of immunodeficient mice (e.g., NSG or nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization & Treatment: Randomize mice into groups (typically n=8-10 per group):
-
Vehicle control (e.g., oral gavage daily).
-
Test PARP inhibitor (e.g., X mg/kg, oral gavage daily).
-
Positive control (e.g., clinical PARP inhibitor like Olaparib).
-
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size limit or for a set duration (e.g., 28 days).
-
-
Data Analysis & Validation:
-
Plot mean tumor volume over time for each group.
-
Calculate Tumor Growth Inhibition (TGI) percentage.
-
Self-Validation: The vehicle group provides the baseline tumor growth rate. A statistically significant reduction in tumor volume in the treatment group compared to the vehicle group indicates efficacy. Monitoring body weight is a critical control for assessing the compound's tolerability.
-
The Evolution of Potency: From 3-AB to Clinical Drugs
The systematic application of this discovery workflow has transformed the low-potency 3-aminobenzamide scaffold into a class of highly potent, FDA-approved drugs. Medicinal chemistry efforts focused on modifying the 3-AB structure to increase interactions within the NAD+ binding pocket and enhance the PARP-trapping effect.
| Compound | Scaffold Origin | PARP1 IC50 (nM) | Relative Trapping Potency | Key Clinical Indication |
| 3-Aminobenzamide | Progenitor | ~30,000 | Very Low | Preclinical Tool |
| Olaparib (Lynparza) | 3-AB Derivative | ~1.9 | High | Ovarian, Breast, Pancreatic, Prostate Cancer[9] |
| Rucaparib (Rubraca) | 3-AB Derivative | ~1.2 | High | Ovarian, Prostate Cancer |
| Niraparib (Zejula) | 3-AB Derivative | ~3.8 | Very High | Ovarian Cancer |
| Talazoparib (Talzenna) | 3-AB Derivative | ~0.57 | Highest | Breast Cancer[16] |
Note: IC50 and trapping values are compiled from various literature sources and may differ based on assay conditions. The table serves to illustrate the dramatic increase in potency.
Conclusion and Future Directions
The journey from 3-aminobenzamide to the suite of modern PARP inhibitors is a testament to the power of mechanism-based drug design.[5] By understanding the fundamental biology of DNA repair and exploiting a specific vulnerability in cancer cells—synthetic lethality—a preclinical tool was transformed into a cornerstone of targeted therapy for patients with BRCA and other HR-deficient tumors.[9][17]
Future research continues to expand the utility of PARP inhibitors. Active areas of investigation include:
-
Combination Therapies: Combining PARP inhibitors with immunotherapy (e.g., checkpoint inhibitors) or other targeted agents to overcome resistance.[18]
-
Expanding Beyond BRCA: Identifying new biomarkers of "BRCAness" or HR deficiency to expand the patient population that may benefit from these drugs.[19][20][21]
-
Next-Generation Inhibitors: Designing inhibitors with greater selectivity for PARP1 over PARP2 to potentially reduce hematological toxicities, or developing PARP degraders (PROTACs) as an alternative therapeutic modality.
The 3-aminobenzamide scaffold, once a simple chemical probe, laid the essential groundwork for one of the most successful targeted cancer therapy classes to date, and its legacy continues to drive innovation in oncology drug development.
References
-
Title: PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: Targeted cancer therapy: choosing the right assay to assess PARP inhibitors Source: YouTube URL: [Link]
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Title: 3-Aminobenzamide – Knowledge and References Source: Taylor & Francis URL: [Link]
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Title: Structures of 3-aminobenzamides reported by Schüler, Linusson et al.... Source: ResearchGate URL: [Link]
-
Title: Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors Source: AACR Journals URL: [Link]
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Title: Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2 - PMC Source: PubMed Central URL: [Link]
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Title: 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice Source: PubMed URL: [Link]
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Title: What are PARP inhibitors? Source: MD Anderson Cancer Center URL: [Link]
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Title: 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury Source: PubMed URL: [Link]
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Title: Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC Source: National Institutes of Health (NIH) URL: [Link]
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Title: Mechanism of Action of PARP Inhibitors Source: Annual Reviews URL: [Link]
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Title: The mechanism of PARP inhibitor action is identified Source: Drug Target Review URL: [Link]
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Title: Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death Source: PubMed Central URL: [Link]
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Title: Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging Source: PubMed Central URL: [Link]
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Title: Evolution of the Development of PARP Inhibitors Source: PubMed URL: [Link]
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Title: Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations Source: National Institutes of Health (NIH) URL: [Link]
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Title: Imaging Therapeutic PARP Inhibition In Vivo through Bioorthogonally Developed Companion Imaging Agents Source: National Institutes of Health (NIH) URL: [Link]
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Title: PARP Assays Source: BPS Bioscience URL: [Link]
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Title: Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC Source: Annals of Urologic Oncology URL: [Link]
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Title: The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies Source: MDPI URL: [Link]
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Title: PARP inhibitors for BRCA-positive breast cancer Source: LBBC URL: [Link]
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Title: Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP) Source: BPS Bioscience URL: [Link]
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Title: PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation Source: Frontiers URL: [Link]
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Title: Development of PARP and Immune-Checkpoint Inhibitor Combinations Source: AACR Journals URL: [Link]
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Title: PARP assay for inhibitors Source: BMG LABTECH URL: [Link]
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Title: Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors Source: MDPI URL: [Link]
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Title: PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC Source: National Institutes of Health (NIH) URL: [Link]
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Title: PARP inhibitors: Overview and indications Source: The Jackson Laboratory URL: [Link]
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Title: The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review Source: MDPI URL: [Link]
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Title: (PDF) Imaging Therapeutic PARP Inhibition In Vivo through Bioorthogonally Developed Companion Imaging Agents 1 2 Source: ResearchGate URL: [Link]
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Title: BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality Source: JCI URL: [Link]
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Introduction: A Framework for Novel Compound Interrogation in Proteomics
An In-Depth Technical Guide for the Proteomic Characterization of 3-amino-N-(tert-butyl)benzamide
The landscape of drug discovery and systems biology is increasingly reliant on the precise characterization of small molecules within the complex milieu of the cellular proteome. This compound is a small molecule with structural similarities to a well-established class of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as 3-aminobenzamide (3-AB)[1]. This structural analogy provides a compelling, albeit hypothetical, starting point for investigating its mechanism of action and potential therapeutic utility. The critical first step for any novel compound is to empirically determine its protein interaction partners, assess its binding specificity across the proteome, and characterize its impact on cellular protein expression.
This guide presents a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically investigate a novel compound like this compound. We will move beyond theoretical discussions to provide robust, step-by-step protocols for three critical phases of proteomic analysis:
-
Direct Target Engagement Validation: Confirming that the compound physically binds to its intended target(s) in a native cellular environment.
-
Proteome-Wide Selectivity Profiling: Identifying all potential on- and off-target interactions to build a complete specificity profile.
-
Quantitative Analysis of Downstream Cellular Impact: Measuring the functional consequences of target engagement by profiling changes in global protein expression.
By following this structured approach, researchers can build a self-validating dataset that provides a high-confidence foundation for further drug development or mechanistic studies.
Part 1: Validating Target Engagement with the Cellular Thermal Shift Assay (CETSA)
Expertise & Rationale: Before investing in resource-intensive, proteome-wide analyses, it is imperative to confirm that the compound of interest engages a target within the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that operates on the principle of ligand-induced thermal stabilization[2][3]. When a ligand, such as this compound, binds to its target protein, it typically increases the protein's conformational stability, thereby raising its melting temperature (Tm). This change can be detected in intact cells or cell lysates, providing direct evidence of target engagement without the need for compound modification[4][5].
The workflow is designed to first generate a melt curve to determine the baseline thermal stability of the putative target protein (e.g., PARP1). Subsequently, an isothermal dose-response experiment is performed at a single, optimized temperature to quantify the compound's potency in stabilizing the target.
Experimental Workflow: CETSA
Caption: CETSA workflow for validating compound-target interaction.
Detailed Protocol: Western Blot-based CETSA
Materials:
-
Cell line expressing the target of interest (e.g., PARP1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer
-
Antibodies for the target protein
-
Standard Western Blotting reagents and equipment
Methodology:
Phase 1: Melt Curve Generation
-
Cell Preparation: Culture cells to ~80% confluency. Harvest and resuspend in PBS with protease inhibitors to a final concentration of ~107 cells/mL.
-
Treatment: Divide the cell suspension into two main pools: one treated with the final concentration of this compound (e.g., 20 µM) and one with an equivalent volume of vehicle (DMSO). Incubate at 37°C for 1 hour.
-
Heating Step: Aliquot 50 µL of the treated cell suspensions into separate PCR tubes for each temperature point. Using a thermal cycler, heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments), followed by a 3-minute incubation at room temperature.
-
Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction) and determine protein concentration. Analyze equal amounts of protein by SDS-PAGE and Western Blot using an antibody specific to the target protein.
-
Data Interpretation: Quantify the band intensities and plot them against the corresponding temperature. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and thus, target engagement.
Phase 2: Isothermal Dose-Response (IDR)
-
Determine Tagg: From the melt curve data, select a temperature that results in approximately 50% protein precipitation in the vehicle-treated sample. This is the optimal aggregation temperature (Tagg) for the IDR experiment.
-
Cell Treatment: Prepare cell suspensions and treat with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 1 hour at 37°C.
-
Heating and Processing: Heat all samples concurrently at the pre-determined Tagg for 3 minutes. Proceed with lysis and fractionation as described in steps 4-5 above.
-
Analysis: Analyze the soluble fractions by Western Blot. Plot the normalized band intensities against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC50 of target stabilization.
Hypothetical Data Summary
The following table illustrates expected data from a successful CETSA experiment, confirming target engagement with PARP1.
| Treatment Condition | Tm (°C) from Melt Curve | EC50 (µM) from IDR |
| Vehicle (DMSO) | 52.5 | N/A |
| 20 µM this compound | 56.0 | 5.2 |
This table demonstrates a clear thermal shift and provides a quantitative measure of the compound's potency in a cellular context.
Part 2: Proteome-Wide Selectivity Profiling using Thermal Proteome Profiling (TPP)
Expertise & Rationale: While CETSA confirms engagement with a known target, its true power lies in its proteome-wide application, often termed Thermal Proteome Profiling (TPP) or MS-CETSA[3][6]. This unbiased approach allows for the simultaneous assessment of a compound's interaction with thousands of proteins, making it the gold standard for identifying both the intended target and any unanticipated off-targets[7]. The causality is direct: changes in the thermal stability of any protein upon drug treatment are indicative of a direct or indirect interaction. This is critical for drug development, as off-target effects are a major source of toxicity.
The TPP workflow couples the differential heating and fractionation steps of CETSA with quantitative mass spectrometry. By comparing the proteome-wide thermal stability profiles of vehicle- vs. compound-treated cells, we can generate a comprehensive map of the compound's cellular interactome.
Experimental Workflow: TPP
Caption: TPP workflow for unbiased target and off-target identification.
Detailed Protocol: TMT-based TPP
Materials:
-
Large-scale cell culture facilities
-
Thermal cycler and ultracentrifuge
-
Standard proteomics sample preparation reagents (DTT, iodoacetamide, trypsin)[8]
-
Tandem Mass Tag (TMT) labeling kit (e.g., TMT10plex)
-
High-performance liquid chromatography (HPLC) system
-
High-resolution Orbitrap mass spectrometer
Methodology:
-
Scale-Up: Grow sufficient cells for two conditions (vehicle and compound) across a 10-point temperature gradient.
-
Treatment and Heating: Treat cells as in the CETSA protocol. After treatment, divide each condition into 10 aliquots and heat them across a precise temperature range for 3 minutes.
-
Sample Preparation for MS:
-
Lyse the cells and pellet aggregates via ultracentrifugation (100,000 x g, 1 hr).
-
Collect the supernatant and perform a buffer exchange, followed by reduction, alkylation, and overnight digestion with trypsin to generate peptides.[9]
-
-
TMT Labeling: Label the peptide digests from each temperature point with a unique TMT tag according to the manufacturer's protocol. This allows for multiplexing, where all 10 temperature points from a single condition can be analyzed in one MS run.
-
LC-MS/MS Analysis:
-
Combine the 10 labeled samples, and for increased proteome coverage, fractionate the combined sample using high-pH reversed-phase chromatography.
-
Analyze each fraction via LC-MS/MS. The instrument should be programmed to isolate peptide precursors, fragment them (HCD fragmentation), and measure the resulting fragment ions as well as the TMT reporter ions.[10]
-
-
Data Analysis:
-
Use a specialized software suite (e.g., Proteome Discoverer, MaxQuant) to identify peptides and proteins and to quantify the TMT reporter ion intensities for each protein at every temperature point.[11]
-
Import the data into a statistical environment (like R) to fit melting curves for each protein under both vehicle and treated conditions.
-
Calculate the change in melting temperature (ΔTm) for every protein. A significant ΔTm indicates a potential interaction.
-
Hypothetical Data Summary
A volcano plot is an effective way to visualize TPP results. The following table summarizes the kind of data that would be used to generate such a plot, highlighting high-confidence interaction partners.
| Protein | Gene | ΔTm (°C) | p-value | Annotation |
| Poly [ADP-ribose] polymerase 1 | PARP1 | +3.8 | 1.2e-6 | Primary Target |
| Poly [ADP-ribose] polymerase 2 | PARP2 | +2.1 | 8.5e-4 | On-Target |
| Hexose-6-phosphate dehydrogenase | H6PD | +1.5 | 3.4e-3 | Potential Off-Target[7] |
| Deoxycytidine kinase | DCK | -1.2 | 9.1e-3 | Potential Off-Target (Destabilized)[7] |
| GAPDH | GAPDH | +0.1 | 0.85 | No Significant Change |
This table provides a prioritized list of interaction partners, distinguishing the primary target from other potential on- and off-targets based on the magnitude and statistical significance of the thermal shift.
Part 3: Quantifying Downstream Effects via Global Proteome Profiling
Expertise & Rationale: Confirming target binding and selectivity is essential, but understanding the functional consequences of these interactions is the ultimate goal for drug development. A compound's engagement with its target(s) can trigger signaling cascades that lead to widespread changes in protein expression, degradation, or post-translational modifications. A global quantitative proteomics experiment provides a snapshot of these downstream effects, revealing the compound's true cellular mechanism of action.[12]
Here, we describe a label-free quantification (LFQ) workflow. This approach is straightforward and cost-effective, relying on the direct comparison of peptide signal intensities between multiple runs.[9] This self-validating system requires multiple biological replicates to ensure that observed changes are a direct result of the compound treatment and not experimental variability.
Experimental Workflow: Label-Free Quantitative Proteomics
Caption: LFQ workflow to quantify changes in protein expression.
Detailed Protocol: LFQ Proteomics
Methodology:
-
Experimental Setup: Design the experiment with a minimum of three biological replicates per condition to ensure statistical power.
-
Cell Treatment: Treat cells with this compound at a concentration known to engage the target (e.g., 5-10x the CETSA EC50) for a duration sufficient to elicit changes in protein expression (e.g., 12, 24, or 48 hours).
-
Sample Preparation:
-
Harvest cells from each replicate, wash with PBS, and lyse in a buffer containing detergents (e.g., SDS) and protease/phosphatase inhibitors.[13]
-
Quantify total protein, then perform in-solution or S-Trap based reduction, alkylation, and tryptic digestion for each sample individually.
-
Thoroughly clean up the resulting peptide samples using StageTips or a similar method to remove salts and detergents.[14]
-
-
LC-MS/MS: Analyze each sample via LC-MS/MS. It is critical to use a consistent and robust chromatography setup to minimize run-to-run variation.
-
Data Analysis:
-
Process the raw MS data using a software package capable of LFQ, such as MaxQuant. Enable the "MaxLFQ" algorithm and the "Match between runs" feature to maximize data completeness.
-
The output will be a matrix of protein intensities for every protein across all samples.
-
Perform statistical analysis (e.g., a two-sample t-test) on the log2-transformed LFQ intensities to identify differentially expressed proteins. Use a false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to account for multiple hypothesis testing.
-
Input the list of significantly up- or down-regulated proteins into bioinformatics software to perform functional enrichment and pathway analysis.
-
Hypothetical Data Summary
The results of an LFQ experiment are best summarized in a table listing the most significantly altered proteins.
| Protein | Gene | Log2 Fold Change (Treated/Vehicle) | Adjusted p-value (FDR) | Associated Pathway |
| Cyclin-dependent kinase 1 | CDK1 | -1.85 | 0.001 | Cell Cycle Arrest[15] |
| DNA repair protein RAD51 | RAD51 | -1.52 | 0.003 | Homologous Recombination |
| Caspase-3 | CASP3 | +2.10 | 0.0005 | Apoptosis |
| B-cell lymphoma 2 | BCL2 | -1.20 | 0.008 | Apoptosis Regulation |
| Epidermal growth factor receptor | EGFR | +0.05 | 0.92 | Unchanged |
This table reveals that treatment with the compound leads to a downregulation of proteins involved in cell cycle progression and DNA repair, and an upregulation of key apoptosis markers, consistent with the functional effect of PARP inhibition.
Conclusion
This guide outlines a rigorous, multi-step proteomic strategy for the comprehensive characterization of a novel small molecule, this compound. By systematically validating target engagement with CETSA, defining selectivity with TPP, and elucidating functional impact with quantitative proteomics, researchers can build a robust, evidence-based understanding of the compound's mechanism of action. Each stage is designed to be self-validating, providing clear, actionable data that informs the next step in the research or development pipeline. This framework transforms a compound of interest from a chemical structure into a well-characterized biological probe or a promising therapeutic lead.
References
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Ménissier de Murcia, J., et al. (1997). 3-Aminobenzamide Reduces Brain Infarction and Neutrophil Infiltration After Transient Focal Cerebral Ischemia in Mice. PubMed. Available at: [Link]
- Farmer, H., et al. (2005). Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy.
- Fong, P.C., et al. (2009). Inhibition of poly(ADP-ribose) polymerase in tumors from BRCA mutation carriers. New England Journal of Medicine.
- Kaufman, B., et al. (2015).
- Goldberg M.E., et al. (1996).
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Lin, L., et al. (2020). Quantitative proteomics reveals stage-specific protein regulation of triple negative breast cancer. PubMed. Available at: [Link]
- Bajrami, I., et al. (2012). Synthetic lethality of PARP and NAMPT inhibition in triple-negative breast cancer cells. EMBO Molecular Medicine.
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Sleno, L., et al. (2003). Proteomics-based target identification: bengamides as a new class of methionine aminopeptidase inhibitors. PubMed. Available at: [Link]
- Al-Dherasi, A. M., et al. (2022). Proteomics: Concepts and applications in human medicine. World Journal of Meta-Analysis.
- Sleno, L., et al. (2003).
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Talho, C. D. S., et al. (2022). Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases. PubMed. Available at: [Link]
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Yang, D., et al. (2020). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. ResearchGate. Available at: [Link]
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Kocher, T., et al. (2016). Chapter 5: Modern techniques in quantitative proteomics. Bioanalysis Zone. Available at: [Link]
- Reinhard, F. B. M., et al. (2017). Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets. Cell Chemical Biology.
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Zhang, H., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Available at: [Link]
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K-STEPS Bio. (2022). Integrated proteomics identifies PARP inhibitor-induced pro-survival signaling changes as potential vulnerabilities in ovarian cancer. ResearchGate. Available at: [Link]
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Mawhinney, T. P., et al. (1986). Analysis of amino acids as their tert.-butyldimethylsilyl derivatives by gas-liquid chromatography and mass spectrometry. PubMed. Available at: [Link]
- Chen, Z., et al. (2023).
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Sedlackova, V. & Repiska, G. (2018). BASIC PRINCIPLES OF SAMPLE PREPARATION FOR PROTEOMIC ANALYSIS. ResearchGate. Available at: [Link]
- Farnoud, A., et al. (2024). Proteomic approaches advancing targeted protein degradation. Trends in Pharmacological Sciences.
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Fang, P., et al. (2022). Integrated proteomics identifies PARP inhibitor-induced prosurvival signaling changes as potential vulnerabilities in ovarian cancer. PubMed Central. Available at: [Link]
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Al-Ali, H. (2017). Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases. ResearchGate. Available at: [Link]
- Savaryn, J. P., et al. (2013). The emergence of top-down proteomics in clinical research. Genome Medicine.
- Wilson, J. P., et al. (2022). Assessing target engagement using proteome-wide solvent shift assays. eLife.
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Feist, P. & Hummon, A. B. (2015). Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples. MDPI. Available at: [Link]
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Pelmus, M. (2016). How to purify p-amino tert butyl benzamide?. ResearchGate. Available at: [Link]
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Tabb, D. (2022). Challenges for Top-Down Identification of Proteoforms. YouTube. Available at: [Link]
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Silva, J. (2024). Targeting Proteomics to Decipher Biology for the Drug Development Pipeline. YouTube. Available at: [Link]
- Friman, T. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences.
- Nordlund, P., et al. (2021). CETSA interaction proteomics define specific RNA-modification pathways as key components of fluorouracil-based cancer drug toxicity. Cell Chemical Biology.
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Nevada Proteomics Center. (n.d.). Sample Prep & Protocols. University of Nevada, Reno. Available at: [Link]
- Glatter, T., et al. (2012). Analytical Utility of Mass Spectral Binning in Proteomic Experiments by SPectral Immonium Ion Detection (SPIID). Molecular & Cellular Proteomics.
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Methodological & Application
Application Note & Laboratory Protocol: A Validated Two-Step Synthesis of 3-amino-N-(tert-butyl)benzamide
Introduction and Significance
3-amino-N-(tert-butyl)benzamide is a valuable substituted aromatic amide that serves as a versatile building block in medicinal chemistry and materials science. The presence of a primary aromatic amine, a bulky tert-butyl group, and the amide linkage provides three distinct points for further chemical modification. N-substituted benzamide derivatives are a cornerstone in drug discovery, with various compounds being investigated for their anti-proliferative and antitumor activities.[1][2] This document provides a detailed, robust, and validated two-step laboratory protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug development.
The presented synthesis follows a classical and reliable pathway:
-
Amide Formation: Conversion of 3-nitrobenzoic acid to its corresponding acyl chloride, followed by amidation with tert-butylamine to yield the stable intermediate, 3-nitro-N-(tert-butyl)benzamide.
-
Nitro Group Reduction: Chemoselective reduction of the nitro group on the aromatic ring to the desired primary amine using a catalytic transfer hydrogenation method.
This protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and validation checkpoints to ensure reproducibility and high purity of the final product.
Overall Synthetic Scheme
The two-step synthesis transforms a readily available starting material, 3-nitrobenzoic acid, into the target compound.
Caption: Overall two-step synthetic route.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. | Supplier Suggestion |
| 3-Nitrobenzoic acid | 121-92-6 | 167.12 g/mol | Sigma-Aldrich |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 g/mol | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Fisher Scientific |
| Toluene, Anhydrous | 108-88-3 | 92.14 g/mol | Acros Organics |
| tert-Butylamine | 75-64-9 | 73.14 g/mol | Acros Organics |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 g/mol | Sigma-Aldrich |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 g/mol | Fisher Scientific |
| Palladium on Carbon (10% Pd/C) | 7440-05-3 | - | Acros Organics |
| Hydrazine monohydrate (N₂H₄·H₂O) | 7803-57-8 | 50.06 g/mol | Sigma-Aldrich |
| Ethanol (200 Proof) | 64-17-5 | 46.07 g/mol | Decon Labs |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | Fisher Scientific |
| Magnesium Sulfate (MgSO₄), Anhydrous | 7487-88-9 | 120.37 g/mol | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | Fisher Scientific |
| Hexanes | 110-54-3 | - | Fisher Scientific |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser and distillation apparatus
-
Magnetic stirrer and stir bars
-
Heating mantle
-
Ice bath
-
Separatory funnel (250 mL)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Detailed Experimental Protocols
STEP 1: Synthesis of 3-nitro-N-(tert-butyl)benzamide (Intermediate)
This step involves the formation of an acyl chloride followed by nucleophilic acyl substitution. Thionyl chloride is an excellent reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed.[3]
Protocol:
-
Acyl Chloride Formation:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-nitrobenzoic acid (10.0 g, 59.8 mmol).
-
Add anhydrous toluene (80 mL) followed by a catalytic amount of DMF (0.2 mL).
-
Carefully add thionyl chloride (6.5 mL, 89.7 mmol, 1.5 eq) dropwise at room temperature. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
-
Heat the reaction mixture to 80 °C and stir for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.
-
Once complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-nitrobenzoyl chloride is a yellow solid or oil and can be used directly in the next step.
-
-
Amidation Reaction:
-
In a separate 250 mL flask, dissolve the crude 3-nitrobenzoyl chloride in anhydrous dichloromethane (DCM, 100 mL) and cool the solution in an ice bath (0 °C).
-
In a separate beaker, prepare a solution of tert-butylamine (9.4 mL, 89.7 mmol, 1.5 eq) and triethylamine (12.5 mL, 89.7 mmol, 1.5 eq) in 20 mL of anhydrous DCM. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Add the amine solution dropwise to the cold acyl chloride solution over 20 minutes with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.
-
Monitor the reaction progress using TLC (Eluent: 30% Ethyl Acetate in Hexanes). The product spot should be significantly less polar than the starting acid.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
The crude 3-nitro-N-(tert-butyl)benzamide can be purified by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography on silica gel to yield a white to pale yellow solid.
-
Expected Yield: 80-90%.
-
STEP 2: Synthesis of this compound (Final Product)
This step utilizes catalytic transfer hydrogenation for the reduction of the aromatic nitro group. This method is often preferred over direct hydrogenation with H₂ gas for its operational simplicity and safety.[4] Hydrazine hydrate serves as the hydrogen source in the presence of a palladium catalyst.
Protocol:
-
Reduction Reaction:
-
In a 250 mL round-bottom flask, dissolve the purified 3-nitro-N-(tert-butyl)benzamide (8.0 g, 36.0 mmol) in ethanol (120 mL).
-
Carefully add 10% Palladium on Carbon (Pd/C) (approx. 400 mg, 5% by weight). Caution: Pd/C can be pyrophoric. Handle with care and do not allow it to dry completely in the air.
-
Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 80 °C).
-
Add hydrazine monohydrate (5.3 mL, 108 mmol, 3.0 eq) dropwise via an addition funnel over 30 minutes. Caution: The reaction is exothermic and will generate nitrogen gas. Ensure a steady reflux rate and proper ventilation.
-
After the addition, maintain the reflux for 2-4 hours.
-
Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes). The disappearance of the starting material and the appearance of a more polar product spot (which is UV active and may stain with ninhydrin) indicates completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry, as the catalyst can ignite in the presence of air and solvent. Quench the filter cake with plenty of water immediately after filtration.
-
Wash the filter cake thoroughly with ethanol (2 x 20 mL).
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography (silica gel, gradient elution from 30% to 60% ethyl acetate in hexanes) to afford this compound as a solid.
-
Expected Yield: 85-95%.
-
Data Summary and Characterization
| Compound | Formula | MW ( g/mol ) | M.P. (°C) | Appearance |
| 3-nitro-N-(tert-butyl)benzamide | C₁₁H₁₄N₂O₃ | 222.24 | 138-140 | White/pale yellow solid |
| This compound | C₁₁H₁₆N₂O | 192.26 | 115-117 | Off-white/tan solid |
Characterization: The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. Melting point analysis provides a quick assessment of purity.
Workflow Visualization
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN104193646A - Preparation method of p-aminobenzamide - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: The Strategic Use of 3-amino-N-(tert-butyl)benzamide in the Synthesis of Pharmaceutical Intermediates
An Application Note for Drug Discovery Professionals
Abstract
The benzamide moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of therapeutic agents. Within this class, 3-amino-N-(tert-butyl)benzamide emerges as a particularly versatile building block. Its trifunctional nature—comprising a nucleophilic aromatic amine, a sterically influential N-tert-butyl group, and a metabolically robust amide linker—provides a powerful platform for constructing complex molecular architectures. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this intermediate, complete with detailed synthetic protocols, mechanistic rationale, and characterization data.
Introduction: The Value Proposition of a Trifunctional Synthon
In the landscape of drug discovery, the efficiency of a synthetic route is paramount. The selection of starting materials that offer multiple points for diversification while imparting favorable pharmaceutical properties can significantly accelerate lead optimization. This compound is one such synthon.
-
The Nucleophilic Handle: The primary aromatic amine at the 3-position is the principal site for synthetic elaboration. It readily participates in a wide array of classical and contemporary chemical transformations, including acylation, sulfonylation, and C-N cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) by appending various pharmacophoric elements.
-
The N-(tert-butyl)amide Group: This feature serves a dual purpose. The bulky tert-butyl group provides significant steric hindrance, which can be strategically employed to influence the conformation of the final molecule, potentially enhancing binding affinity or selectivity for a biological target. Furthermore, this group can improve metabolic stability by shielding the amide bond from enzymatic hydrolysis and enhance cell permeability.
-
The Benzamide Core: The central phenyl ring and amide linkage act as a rigid scaffold, correctly positioning the functional appendages for optimal interaction with biological targets. This core is prevalent in numerous approved drugs, particularly in the oncology space, such as PARP and kinase inhibitors.[1][2]
This guide will elucidate the synthesis of the title compound and demonstrate its utility in the preparation of advanced pharmaceutical intermediates.
Physicochemical Properties & Safety Data
Proper handling and characterization begin with a clear understanding of the compound's fundamental properties and associated hazards.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 25900-62-3 |
| Molecular Formula | C₁₁H₁₆N₂O |
| Molecular Weight | 192.26 g/mol |
| Appearance | Expected to be an off-white to pale solid |
| Solubility | Soluble in methanol, DCM, DMSO; Insoluble in water |
Safety & Handling: While a comprehensive safety profile for this compound is not readily available[3], related isomers and aminobenzamide compounds present known hazards. The ortho-isomer, 2-amino-N-(tert-butyl)benzamide, is classified as harmful if swallowed, inhaled, or in contact with skin, and may cause respiratory irritation.[4] 3-Aminobenzamide is also known to be harmful and an irritant.[5]
Therefore, as a matter of sound laboratory practice, this compound should be handled with the following precautions:
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.
-
Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek immediate medical attention upon significant exposure.
Core Synthetic Strategy: A Three-Stage Approach
A robust and scalable synthesis of this compound is critical for its use as a reliable intermediate. A highly effective and field-proven method involves a three-stage process starting from 3-nitrobenzoic acid. This approach is analogous to synthetic routes reported for other isomers.[6]
Sources
- 1. Frontiers | Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death [frontiersin.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. echemi.com [echemi.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-amino-N-(tert-butyl)benzamide in Medicinal Chemistry
Introduction: A Strategic Modification of a Classic Pharmacophore
In the landscape of medicinal chemistry, the benzamide scaffold has proven to be a remarkably versatile and fruitful starting point for the development of novel therapeutics. A prominent member of this family, 3-aminobenzamide, is a well-established and extensively studied inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in the cellular response to DNA damage.[1] This document provides a detailed guide to the applications and experimental protocols for a strategic derivative, 3-amino-N-(tert-butyl)benzamide. The introduction of the N-tert-butyl group to the core 3-aminobenzamide structure represents a rational design approach aimed at modulating the compound's physicochemical and pharmacokinetic properties, potentially enhancing its therapeutic profile for specific applications.
While the parent compound, 3-aminobenzamide, has been a cornerstone in PARP inhibitor research, this application note will focus on the unique potential of this compound, including its patented application in the context of neurodegenerative diseases. We will delve into its presumed mechanism of action, provide detailed protocols for its synthesis and in vitro evaluation, and discuss its potential in drug discovery and development.
Mechanism of Action: Targeting the DNA Damage Response Pathway
The primary biological target of the 3-aminobenzamide pharmacophore is the enzyme poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP-1, play a critical role in the repair of single-strand DNA breaks. In the presence of DNA damage, PARP-1 binds to the break and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage.
3-aminobenzamide and its derivatives act as competitive inhibitors of PARP by binding to the enzyme's nicotinamide adenine dinucleotide (NAD+) binding site.[1] By occupying this site, they prevent the synthesis of PAR, thereby stalling the DNA repair process. This inhibition of PARP can have significant therapeutic consequences, particularly in cancer and other diseases characterized by DNA damage.
While direct enzymatic inhibition data for this compound is not extensively available in public literature, its structural similarity to 3-aminobenzamide strongly suggests a similar mechanism of action as a PARP inhibitor. The bulky tert-butyl group may influence the compound's binding affinity and selectivity for different PARP isoforms.
Signaling Pathway Diagram
Caption: Inhibition of PARP-1 by this compound.
Medicinal Chemistry Applications
Neurodegenerative Diseases: A Patented Indication
A significant and specific application for this compound is in the treatment of neurodegenerative disorders. A US patent has identified this compound, designated as CPI1248, for its potential therapeutic utility in this class of diseases. Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of structure and function of neurons.[2][3][4][5][6] While the precise mechanisms underlying many of these disorders are still being elucidated, there is growing evidence that DNA damage and the subsequent cellular stress responses, including the overactivation of PARP, play a role in neuronal cell death.
The rationale for using a PARP inhibitor like this compound in this context is to mitigate the detrimental effects of excessive PARP activation. Overactivation of PARP can lead to a depletion of cellular NAD+ and ATP, ultimately triggering a form of programmed cell death known as parthanatos. By inhibiting PARP, this compound may help to preserve cellular energy levels and prevent neuronal death. The N-tert-butyl group may enhance the compound's ability to cross the blood-brain barrier, a critical property for drugs targeting the central nervous system.
Oncology: A Logical Extension
The most established therapeutic application of PARP inhibitors is in the treatment of cancers, particularly those with deficiencies in other DNA repair pathways, such as BRCA1/2 mutations. This concept, known as synthetic lethality, arises because cancer cells deficient in a key DNA repair pathway become highly dependent on PARP for survival. Inhibition of PARP in these cells leads to an accumulation of DNA damage and ultimately cell death.
Given its presumed mechanism as a PARP inhibitor, this compound is a strong candidate for investigation as an anticancer agent. The tert-butyl moiety could potentially improve its drug-like properties, such as oral bioavailability and metabolic stability, compared to the parent compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible two-step synthesis of this compound starting from 3-nitrobenzoic acid.
Step 1: Synthesis of N-tert-butyl-3-nitrobenzamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (59.8 mmol) of 3-nitrobenzoic acid in 100 mL of anhydrous dichloromethane.
-
Thionyl Chloride Addition: Cool the solution to 0 °C in an ice bath. Slowly add 8.7 mL (119.6 mmol) of thionyl chloride dropwise over 30 minutes.
-
Reflux: After the addition is complete, add a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL) and reflux the mixture for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, remove the excess thionyl chloride and dichloromethane under reduced pressure.
-
Amidation: Dissolve the resulting crude 3-nitrobenzoyl chloride in 100 mL of anhydrous dichloromethane and cool to 0 °C. In a separate flask, prepare a solution of 8.7 mL (83.7 mmol) of tert-butylamine and 12.5 mL (89.7 mmol) of triethylamine in 50 mL of anhydrous dichloromethane.
-
Reaction: Add the tert-butylamine solution dropwise to the 3-nitrobenzoyl chloride solution over 30 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO3 (2 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude N-tert-butyl-3-nitrobenzamide by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain a pure solid.
Step 2: Reduction of the Nitro Group to Synthesize this compound
-
Reaction Setup: In a round-bottom flask, dissolve the purified N-tert-butyl-3-nitrobenzamide (10.0 g, 45.0 mmol) in 150 mL of ethanol.
-
Catalyst Addition: Add 1.0 g of 10% palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask and purge the system with hydrogen. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Synthesis Workflow Diagram
Caption: A two-step synthesis protocol.
Protocol 2: In Vitro PARP-1 Inhibition Assay
This protocol outlines a general method for assessing the PARP-1 inhibitory activity of this compound using a commercially available colorimetric assay kit.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plate
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Assay buffer
-
Wash buffer
-
This compound (test compound)
-
Olaparib or another known PARP inhibitor (positive control)
-
DMSO (vehicle control)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the test compound in assay buffer to achieve a range of desired concentrations. Also, prepare dilutions of the positive control and a vehicle control (DMSO in assay buffer).
-
Reaction Initiation: To each well of the histone-coated 96-well plate, add the following in order:
-
Assay buffer
-
Activated DNA
-
PARP-1 enzyme
-
Test compound, positive control, or vehicle control
-
-
Incubation: Incubate the plate at room temperature for 10 minutes.
-
NAD+ Addition: Add biotinylated NAD+ to each well to start the PARP reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Washing: Wash the plate three times with wash buffer to remove unincorporated biotinylated NAD+.
-
Streptavidin-HRP Addition: Add streptavidin-HRP conjugate to each well and incubate at room temperature for 60 minutes.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a blue color develops.
-
Stopping the Reaction: Add stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of PARP-1 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of the PARP-1 activity) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation
| Compound | Target | IC50 (nM) |
| 3-aminobenzamide | PARP-1 | Hypothetical Value |
| This compound | PARP-1 | To be determined |
| Olaparib (Positive Control) | PARP-1 | Known Value |
Conclusion and Future Directions
This compound is a promising derivative of the classic PARP inhibitor, 3-aminobenzamide. Its patented application in neurodegenerative diseases highlights its potential as a CNS-penetrant therapeutic agent. The addition of the N-tert-butyl group is a strategic modification that may confer advantageous pharmacokinetic properties. Further investigation into its specific PARP inhibitory activity, selectivity profile, and in vivo efficacy in models of neurodegeneration and cancer is warranted. The protocols provided herein offer a solid foundation for researchers to synthesize and evaluate this intriguing compound, paving the way for its potential development as a novel therapeutic agent.
References
-
Pathophysiology and Classification of Neurodegenerative Diseases. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
-
Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
- Yang, W., Feng, C., Tang, Y., Ji, M., & Chen, J. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2. Journal of Chemical Research, 44(9-10), 602-608.
-
Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage. (n.d.). OAText. Retrieved January 22, 2026, from [Link]
- Preparation method for N-tert-butyl benzothiazole sulfenamide. (n.d.). Google Patents.
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A Review of the Common Neurodegenerative Disorders: Current Therapeutic Approaches and the Potential Role of Nanotherapeutics. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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This compound (C11H16N2O). (n.d.). PubChemLite. Retrieved January 22, 2026, from [Link]
-
This journal is © The Royal Society of Chemistry 2017. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
Effects of PARP Inhibitör 3-Aminobenzamide on Impaired Mesenteric Blood Flow and Organ Injury in CLP-Induced Septic Shock Model. (n.d.). Hacettepe University. Retrieved January 22, 2026, from [Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
3-Aminobenzamide Reduces Brain Infarction and Neutrophil Infiltration After Transient Focal Cerebral Ischemia in Mice. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Clinicopathological classification of neurodegenerative diseases. (2017, November 16). YouTube. Retrieved January 22, 2026, from [Link]
-
Molecular Biomarkers of Neurodegenerative Disorders: A Practical Guide to Their Appropriate Use and Interpretation in Clinical Practice. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
3-Aminobenzamide – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 22, 2026, from [Link]
- Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine. (n.d.). Google Patents.
-
3-amino-N-(tert-butyl)benzenesulfonamide. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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- 2. Pathophysiology and Classification of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Protein-based Diagnosis and Analysis of Co-pathologies Across Neurodegenerative Diseases: Large-Scale AI-Boosted CSF and Plasma Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
Topic: A Multi-Tiered Experimental Framework for Efficacy Testing of 3-amino-N-(tert-butyl)benzamide as a Putative PARP Inhibitor
An Application Note for Drug Development Professionals
Scientific Rationale & Strategic Overview
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) machinery, primarily involved in the repair of DNA single-strand breaks (SSBs).[1][2] Inhibiting PARP in cancer cells that have a pre-existing defect in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1 or BRCA2 mutations, leads to a synthetic lethal phenotype.[3] Unrepaired SSBs are converted into toxic double-strand breaks (DSBs) during replication, which cannot be repaired in HR-deficient cells, ultimately resulting in cell death.[4] This principle is the foundation for the clinical success of approved PARP inhibitors in treating cancers with BRCA mutations and other HR deficiencies.[1][5]
The candidate molecule, 3-amino-N-(tert-butyl)benzamide, is a derivative of 3-aminobenzamide, a foundational PARP inhibitor.[6][7] This structural similarity provides a strong hypothesis that its primary mechanism of action is the inhibition of PARP.
This guide presents a four-tiered experimental workflow. This structure is designed to de-risk drug development by answering the most critical questions first—target engagement and cellular potency—before committing resources to more complex and costly in vivo models.
Caption: Synthetic lethality via PARP inhibition.
Protocol: PARP Trapping Assay
Causality: Potent PARP inhibitors do not just block enzymatic activity; they "trap" the PARP protein on DNA, creating a physical obstruction that is highly cytotoxic. [8][9]Measuring this effect provides a deeper mechanistic insight beyond simple catalytic inhibition. A fluorescence polarization (FP) assay can quantify this trapping. [10] Step-by-Step Protocol:
-
Principle: This homogeneous assay uses a fluorescently labeled DNA oligonucleotide. When PARP1 binds to the DNA, the FP signal is low. When an effective trapping agent is added, it locks PARP1 onto the DNA, preventing its dissociation. This large, slow-tumbling complex results in a high FP signal. [10]2. Assay Setup: In a 384-well plate, combine the fluorescent DNA probe, recombinant PARP1 enzyme, and serial dilutions of the test compound and controls.
-
Incubation: Incubate at room temperature for 30-60 minutes.
-
Readout: Measure the fluorescence polarization using a suitable plate reader.
-
Analysis: Plot the change in FP signal against compound concentration to determine the EC50 for PARP trapping. Compare the trapping potency of this compound to both a strong trapper (e.g., Talazoparib) and a weak trapper (e.g., Veliparib).
Protocol: γH2AX Pharmacodynamic Marker Assay
Causality: The phosphorylation of histone H2A.X on serine 139 (to form γH2AX) is a well-established biomarker of DNA double-strand breaks. [11]An increase in γH2AX foci in cells treated with our compound provides direct evidence that it is causing the specific type of DNA damage expected from PARP inhibition. [12] Step-by-Step Protocol (Flow Cytometry):
-
Cell Culture and Treatment: Seed BRCA-mutant cells (e.g., CAPAN-1) in 6-well plates. Treat with this compound at concentrations around its IC50 (e.g., 0.5x, 1x, 5x IC50) for 24 hours. Include vehicle and positive controls.
-
Cell Fixation: Harvest cells and fix with ice-cold ethanol to preserve cellular structures and antigens. [13]3. Permeabilization & Staining: Permeabilize the cells with a detergent-based buffer. Incubate the cells with a fluorescently-conjugated anti-phospho-Histone H2A.X (Ser139) antibody (e.g., Alexa Fluor 488 conjugate) for 30-60 minutes in the dark. [12][14]4. Data Acquisition: Analyze the cells using a flow cytometer, exciting at 488 nm and measuring emission in the green channel.
-
Analysis: Quantify the geometric mean fluorescence intensity (MFI) of the γH2AX signal for each treatment condition. A dose-dependent increase in MFI confirms the induction of DSBs.
Tier 3: In Vivo Efficacy Assessment
Objective: To evaluate the anti-tumor activity and tolerability of this compound in a preclinical animal model.
Protocol: Human Tumor Xenograft Efficacy Study
Causality: An in vivo model is essential to assess a drug's efficacy in the complex biological context of a living organism, which includes factors like drug distribution, metabolism, and tumor microenvironment interactions. [15]Using a cell line-derived xenograft (CDX) model with a known HR-deficiency is a standard, robust method for the preclinical evaluation of PARP inhibitors. [16][17] Step-by-Step Protocol:
-
Model System: Use immunodeficient mice (e.g., NOD/SCID or NU/NU) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously implant a slurry of BRCA-mutant cancer cells (e.g., 5 x 10^6 CAPAN-1 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using digital calipers. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Group 1: Vehicle control (e.g., oral gavage daily).
-
Group 2: this compound (e.g., at 25 mg/kg, oral gavage daily).
-
Group 3: this compound (e.g., at 50 mg/kg, oral gavage daily).
-
Group 4: Positive control (e.g., Olaparib at an efficacious dose).
-
-
Treatment and Monitoring: Administer treatments for 21-28 days. Measure tumor volumes and body weights 2-3 times per week. Monitor animal health daily.
-
Endpoint Analysis: The study endpoint is typically reached when tumors in the vehicle group exceed a certain size (e.g., 2000 mm³). Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle group.
Tier 3: Expected Data & Decision Point
| Treatment Group | Dose (mg/kg, QD) | Mean Final Tumor Volume (mm³) | % TGI | Mean Body Weight Change (%) |
| Vehicle | - | 1850 | - | +2% |
| Compound X | 25 | 830 | 55% | -1% |
| Compound X | 50 | 450 | 76% | -4% |
| Olaparib | 50 | 520 | 72% | -3% |
Go/No-Go Criteria:
-
Go: The compound demonstrates statistically significant and dose-dependent anti-tumor activity (%TGI > 50%) with acceptable tolerability (body weight loss < 15% and no other signs of overt toxicity).
-
No-Go: The compound shows minimal efficacy or causes unacceptable toxicity, indicating a poor therapeutic index.
Tier 4: In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
Objective: To correlate the drug's concentration in the plasma and tumor (Pharmacokinetics) with its biological effect on the target (Pharmacodynamics).
Causality: Understanding the relationship between exposure and response is critical for translating preclinical findings to clinical trial design. [18]It helps determine if the efficacious doses in the animal model achieve sufficient drug concentrations in the tumor to engage the PARP target. [19][20]
Protocol: Integrated PK/PD Study
Step-by-Step Protocol:
-
Study Design: This can be performed using satellite animal groups included in the main efficacy study (Tier 3).
-
Pharmacokinetic (PK) Sampling: At specified time points after the first and last doses (e.g., 1, 4, 8, and 24 hours), collect blood samples from satellite animals. Process the blood to plasma and analyze for drug concentration using LC-MS/MS. At the terminal time point, collect tumors for drug concentration analysis.
-
Pharmacodynamic (PD) Sampling: At the same time points, collect tumors from a separate set of satellite animals.
-
PD Analysis: Prepare lysates from the tumor tissue and measure levels of γH2AX by Western Blot or ELISA, or prepare single-cell suspensions for flow cytometry analysis as described in Protocol 3.2.
-
Data Integration: Correlate the plasma and tumor drug concentrations (PK) with the degree of γH2AX induction (PD) over time. This establishes a dose-exposure-response relationship, confirming that the drug is reaching its target at sufficient levels to exert its mechanism of action in vivo.
References
-
Frontiers in Molecular Biosciences. (2021). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. [Link] [5]2. MDPI. (2024). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. [Link]
-
AACR Journals. (2018). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. [Link] [8]4. MDPI. (2021). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays. [Link] [21]25. ResearchGate. (2020). Pharmacokinetic characteristics of PARP inhibitors. [Link]
-
Luminex Corp. Guava® Histone H2A.X Phosphorylation Assay Kit User's Guide. [https://www.luminexcorp.com/content/dam/luminex/legacy-files/guava-histone-h2ax-phosphorylation-assay-kit-users-guide.pdf] [12]27. Annual Reviews. (2025). Mechanism of Action of PARP Inhibitors. [Link]
-
Charles River Laboratories. Patient-Derived Xenograft (PDX) Models. [Link] [22]29. AACR Journals. (2010). In vitro and in vivo characterization of selective orally available Parp-1 inhibitors with demonstrated antitumor efficacy in BRCA negative cancer models. [Link] [17]30. Merck Millipore. Certificate of Analysis H2A.X Phosphorylation Assay Kit (Flow Cytometry). [https://www.merckmillipore.com/Web-CA-Document/p_uuid_DF412B711A2B11E483D4B34FF925E348/p_product_number_17-344/p_lot_number_JBC1371928.pdf] [23]31. PLOS ONE. (2022). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. [Link]
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PubChem. This compound. [Link]
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- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 5. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
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- 8. aacrjournals.org [aacrjournals.org]
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- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. welcome.cytekbio.com [welcome.cytekbio.com]
- 13. Cytometric Assessment of Histone H2AX Phosphorylation: A Reporter of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Cell-Based Assays Using 3-amino-N-(tert-butyl)benzamide
Introduction: Unveiling the Potential of 3-amino-N-(tert-butyl)benzamide as a Modulator of PARP Activity
In the landscape of targeted cancer therapy and DNA damage response (DDR) research, the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes has emerged as a cornerstone strategy.[1][2] PARP1 and PARP2 are critical players in the repair of DNA single-strand breaks (SSBs).[2] Their inhibition leads to the accumulation of SSBs, which upon DNA replication, are converted into more cytotoxic double-strand breaks (DSBs).[3] In tumor cells with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inability to repair these DSBs results in synthetic lethality, a powerful therapeutic concept.[2]
3-aminobenzamide (3-AB) is a well-characterized, first-generation PARP inhibitor that has been instrumental in elucidating the biological functions of PARP.[4][5] This document focuses on a closely related analog, This compound , a compound rationally designed to explore novel interactions within the PARP catalytic domain or to modulate other pharmacological properties. Due to the structural similarity to 3-AB, it is hypothesized that this compound also functions as a PARP inhibitor.
These application notes provide a comprehensive guide for researchers to characterize the cellular effects of this compound, focusing on its potential as a PARP inhibitor. The protocols herein are designed to be robust and self-validating, enabling the generation of high-quality, reproducible data for drug discovery and development professionals.
Mechanism of Action: The Dual Threat of PARP Inhibition
The cytotoxic effects of PARP inhibitors are primarily attributed to two interconnected mechanisms: catalytic inhibition and PARP trapping.
-
Catalytic Inhibition: PARP inhibitors competitively bind to the NAD+ binding site of PARP enzymes, preventing the synthesis and attachment of poly(ADP-ribose) (PAR) chains to target proteins. This abrogation of PARylation stalls the recruitment of downstream DNA repair factors to sites of DNA damage.
-
PARP Trapping: Beyond enzymatic inhibition, many PARP inhibitors lock the PARP protein onto DNA at the site of a single-strand break.[6] This trapped PARP-DNA complex is a significant physical impediment to DNA replication and transcription, leading to replication fork collapse and the formation of toxic DSBs.[3][7] The potency of a PARP inhibitor is often correlated with its ability to trap PARP on chromatin.[8][9]
The following diagram illustrates the central role of PARP1 in DNA single-strand break repair and the mechanism of action of PARP inhibitors.
Caption: Mechanism of PARP1 inhibition by this compound.
Experimental Protocols
This section details two fundamental cell-based assays to characterize the activity of this compound: a cell viability assay to determine its cytotoxic potential and a cell-based PARP activity assay to confirm its inhibitory effect on the target enzyme.
Protocol 1: Cell Viability Assay to Determine IC50
This protocol utilizes a resazurin-based assay (e.g., alamarBlue) to measure the metabolic activity of cells as an indicator of cell viability.[10] The goal is to determine the half-maximal inhibitory concentration (IC50) of this compound.
Rationale: By exposing cancer cells (both HR-proficient and HR-deficient, if available) to a range of concentrations of the test compound, we can quantify its dose-dependent cytotoxic or cytostatic effects. This is a critical first step in characterizing any potential therapeutic agent.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, or a BRCA-deficient cell line like MDA-MB-436)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
96-well clear-bottom black plates
-
Resazurin-based cell viability reagent (e.g., alamarBlue)
-
Plate reader with fluorescence detection (Excitation ~560 nm, Emission ~590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[10]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to create 2X working solutions. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest compound concentration, typically ≤0.5%).
-
Remove the medium from the cells and add 100 µL of the 2X working solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2. The long incubation period is often necessary to observe the effects of PARP inhibitors on cell proliferation.[11]
-
-
Viability Measurement:
-
Add 10 µL of the resazurin-based reagent to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium and reagent only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the normalized viability against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Protocol 2: Cellular PARP Activity Assay (ELISA-based)
This protocol describes a method to directly measure the activity of endogenous PARP in cell lysates after treatment with this compound. This assay quantifies the amount of PAR synthesized by PARP.
Rationale: Directly measuring the inhibition of PARP activity in a cellular context provides mechanistic validation that the observed cytotoxicity is due to the on-target effect of the compound.
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
This compound
-
Cell lysis buffer
-
Protein concentration assay kit (e.g., BCA)
-
PARP activity assay kit (colorimetric or chemiluminescent, ELISA-based)[10]
-
Microplate reader for absorbance or luminescence
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for 1-2 hours.
-
Optionally, include a positive control for PARP activation by treating a set of wells with a DNA damaging agent (e.g., 1 mM H2O2 for 15 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells according to the PARP activity assay kit manufacturer's instructions.[12]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate to ensure equal loading in the assay.
-
-
PARP Activity Measurement:
-
Follow the protocol provided with the ELISA-based PARP activity assay kit. Typically, this involves:
-
Incubating a standardized amount of cell lysate in wells coated with histones (a PARP substrate).
-
Adding a reaction cocktail containing biotinylated NAD+.
-
Detecting the incorporated biotinylated PAR using a streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate.[10]
-
-
Data Analysis:
-
Subtract the background signal.
-
Normalize the PARP activity to the protein concentration of the lysate.
-
Express the PARP activity in the treated samples as a percentage of the activity in the vehicle-treated control.
-
Plot the percentage of PARP activity against the concentration of this compound.
Visualization of Experimental Workflow
The following diagram outlines the general workflow for evaluating a putative PARP inhibitor.
Caption: Experimental workflow for cell-based assays.
Data Presentation and Interpretation
The quantitative data from the described assays should be summarized for clear interpretation.
Table 1: Expected Data Output for this compound
| Assay | Cell Line(s) | Readout | Key Parameter | Expected Outcome for an Active PARP Inhibitor |
| Cell Viability | HeLa, MDA-MB-436 | Fluorescence | IC50 (µM) | Dose-dependent decrease in cell viability. Potentially lower IC50 in HR-deficient cells (e.g., MDA-MB-436). |
| PARP Activity | HeLa | Absorbance/Luminescence | % Inhibition | Dose-dependent decrease in PARP activity in cell lysates. |
Interpretation of Results:
-
A low micromolar or nanomolar IC50 value in the cell viability assay suggests that this compound is a potent cytotoxic agent. A significantly lower IC50 in a BRCA-deficient cell line compared to a BRCA-proficient one would be strong evidence for a synthetic lethal mechanism of action, characteristic of PARP inhibitors.
-
A corresponding dose-dependent decrease in the cellular PARP activity assay would confirm that the compound's cytotoxic effect is mediated through the inhibition of PARP.
-
If the compound shows high cytotoxicity but weak PARP inhibition, it may indicate an off-target mechanism of action.
Troubleshooting and Advanced Protocols
Common Issues and Solutions:
-
High Variability in Viability Assays: Ensure consistent cell seeding density and proper mixing of the viability reagent. Check for potential compound precipitation at high concentrations.
-
Low Signal in PARP Activity Assay: Ensure that the cell lysate concentration is within the optimal range for the kit. Consider stimulating PARP activity with a DNA damaging agent as a positive control.
-
Compound Insolubility: Prepare fresh stock solutions in DMSO. If solubility in aqueous media is an issue, consider using a formulation with a non-ionic surfactant, ensuring the surfactant itself does not affect cell viability at the used concentration.
Advanced Assays for Deeper Mechanistic Insights:
-
PARP Trapping Assay: To differentiate between catalytic inhibition and PARP trapping, a cellular fractionation assay followed by Western blotting for PARP1 can be performed. An increase in chromatin-bound PARP1 upon treatment indicates trapping.[8]
-
γH2AX Staining: Immunofluorescence or flow cytometry for phosphorylated H2AX (γH2AX), a marker of DNA double-strand breaks, can visualize the downstream consequences of PARP inhibition.[9] An increase in γH2AX foci or signal intensity would confirm the induction of DSBs.[13]
-
Cell Cycle Analysis: PARP inhibitors can induce a G2/M cell cycle arrest.[3][13] Propidium iodide staining followed by flow cytometry can be used to assess the cell cycle distribution of treated cells.
Conclusion
The protocols and guidelines presented here provide a robust framework for the initial characterization of this compound as a potential PARP inhibitor. By systematically evaluating its effects on cell viability and cellular PARP activity, researchers can generate the foundational data necessary to advance this compound in the drug discovery pipeline. The inclusion of advanced assays will further elucidate its precise mechanism of action and therapeutic potential.
References
-
BPS Bioscience. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube. [Link]
-
BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. Retrieved from [Link]
-
Muthaiah, V. P. K., et al. (2021). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Cellular and Molecular Neurobiology, 41(4), 827–841. [Link]
-
Wickstrøm, T., et al. (2018). Replication-induced DNA damage after PARP inhibition causes G2 delay, and cell line-dependent apoptosis, necrosis and multinucleation. Cell Death & Disease, 9(7), 733. [Link]
-
BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]
-
Hopkins, T. A., et al. (2019). PARP trapping is governed by the PARP inhibitor dissociation rate constant. Nature Communications, 10(1), 3056. [Link]
-
Zhen, Y., et al. (2022). The trans cell cycle effects of PARP inhibitors underlie their selectivity toward BRCA1/2-deficient cells. Science Advances, 8(30), eabn7311. [Link]
-
Kanev, G. K., et al. (2021). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 2(4), 100898. [Link]
-
Gupte, R., et al. (2022). Revisiting PARP2 and PARP1 trapping through quantitative live-cell imaging. Biochemical Society Transactions, 50(4), 1129-1138. [Link]
-
Jelinic, P., & Levine, D. A. (2014). New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair. Molecular Cancer Therapeutics, 13(6), 1645–1654. [Link]
-
BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link]
-
ResearchGate. (n.d.). Cell viability and cleaved PARP assay in MDA-MB-231 cells. Retrieved from [Link]
-
ASCO Post. (2020, August 10). The Role of PARP Inhibitors in Hindering DNA Repair of Ovarian Cancer Cells. Retrieved from [Link]
-
Viau, G., et al. (2009). BMS-536924 sensitizes human epithelial ovarian cancer cells to the PARP inhibitor, 3-aminobenzamide. Gynecologic Oncology, 115(1), 119-126. [Link]
-
Blood. (2024). PARP Inhibitor Treatment Increases DNA Damage in Bone Marrow and Drives Compensatory Changes in Multiple Hematopoietic Stem and Progenitor Cell Populations Contingent on Brca1 Genotype. Blood, 144(Supplement 1), 197. [Link]
-
Springer Nature Experiments. (n.d.). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Retrieved from [Link]
-
Giansanti, F., et al. (2011). Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2. Journal of Biological Regulators and Homeostatic Agents, 25(2), 223–232. [Link]
-
Shen, Y., et al. (2015). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Therapeutics, 14(6), 1481–1490. [Link]
-
Online Inhibitor. (2025, December 20). Elevating Cell-Based Assays: Practical Insights with 3-Aminobenzamide. Retrieved from [Link]
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- 5. mcgill.ca [mcgill.ca]
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- 8. PARP trapping is governed by the PARP inhibitor dissociation rate constant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Replication-induced DNA damage after PARP inhibition causes G2 delay, and cell line-dependent apoptosis, necrosis and multinucleation - PMC [pmc.ncbi.nlm.nih.gov]
How to use 3-amino-N-(tert-butyl)benzamide in DNA repair studies
An In-Depth Guide to the Application of 3-Aminobenzamide in DNA Repair Studies
A Note on Compound Nomenclature
This guide focuses on 3-Aminobenzamide (3-AB) , a foundational and extensively characterized inhibitor of Poly(ADP-ribose) Polymerase (PARP). The topic query specified "3-amino-N-(tert-butyl)benzamide," which is a less common derivative. Given the vast body of research and established protocols, this document centers on 3-AB, the agent most relevant to researchers studying PARP's role in DNA repair.
Introduction: The Central Role of PARP in Genomic Integrity
The stability of the genome is under constant threat from both endogenous metabolic byproducts and exogenous agents like radiation and chemical mutagens. To counteract this, cells have evolved a sophisticated network of DNA repair pathways. A key sentinel in this network is the Poly(ADP-ribose) Polymerase (PARP) family of enzymes, particularly PARP-1.
PARP-1 acts as a DNA nick sensor. Upon detecting a single-strand break (SSB), it binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, such as histones.[1] This process, known as PARylation, utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate.[1][2] The resulting PAR chains create a negatively charged scaffold that recruits other critical DNA repair factors to the site of damage, facilitating the Base Excision Repair (BER) and Single-Strand Break Repair (SSBR) pathways.
3-Aminobenzamide (3-AB) is a first-generation PARP inhibitor that functions as a competitive inhibitor of NAD+ at the enzyme's catalytic domain.[2] By preventing PAR chain formation, 3-AB effectively stalls the repair of SSBs. These unrepaired SSBs can have profound consequences; when encountered by the replication machinery, they can collapse the replication fork, leading to the formation of highly cytotoxic DNA double-strand breaks (DSBs). This mechanism is the foundation for using PARP inhibitors to potentiate the effects of DNA-damaging agents and to exploit specific vulnerabilities in cancer cells, such as deficiencies in homologous recombination (HR) repair.
Mechanism of Action: PARP Inhibition by 3-Aminobenzamide
The following diagram illustrates the critical role of PARP1 in single-strand break repair and the mechanism by which 3-Aminobenzamide (3-AB) disrupts this process.
Caption: Mechanism of PARP1 in DNA repair and its inhibition by 3-Aminobenzamide.
Core Applications and Experimental Design
The primary application of 3-AB in a research setting is to inhibit PARP-mediated DNA repair to study the downstream consequences. This is most often achieved by combining 3-AB with a DNA-damaging agent.
Causality Behind Experimental Choices:
-
Why combine 3-AB with a genotoxic agent? 3-AB itself is not highly cytotoxic to most cell lines at typical working concentrations.[3] Its power lies in its ability to synergize with agents that cause SSBs (e.g., alkylating agents like temozolomide, topoisomerase inhibitors, or ionizing radiation). By preventing the repair of these initial lesions, 3-AB transforms manageable damage into lethal DSBs.
-
Why is pre-incubation important? To ensure that PARP is effectively inhibited before the cell is challenged with a DNA-damaging agent, a pre-incubation period (typically 1-2 hours) with 3-AB is standard practice in many protocols. This allows the inhibitor to enter the cell and bind to its target.
-
How to select a concentration? The optimal concentration of 3-AB is cell-line dependent. It is crucial to perform a dose-response curve to determine a concentration that effectively inhibits PARP without causing significant toxicity on its own.
Effective Concentrations of 3-Aminobenzamide
The half-maximal inhibitory concentration (IC50) for PARP activity can vary significantly between cell types and assay conditions. The following table provides a summary of reported values to guide initial experiments.
| Cell Line / System | IC50 for PARP Activity | Notes | Reference |
| CHO Cells | ~50 nM | Potent inhibition of PARP activity. | [3][4] |
| C3H/10T1/2 Mouse Stem Cells | 5.4 µM | IC50 for PARP enzyme inhibition. | [5] |
| General Use | >1 µM | Concentrations above 1 µM cause >95% inhibition of PARP activity. | [3] |
| In Vivo (Mice) | 30 mg/kg | Pre-treatment dose used to enhance the sensitivity of genotoxicity assays. | [6] |
| Auditory Hair Cells | 3 mM | Used to protect against blast-induced cell death. | [7] |
Scientist's Note: The high concentration (3 mM) used in the auditory hair cell study reflects a specific application in a high-stress model and is not typical for standard cell culture sensitization experiments, where concentrations in the low micromolar to millimolar range (e.g., 1-10 mM) are more common for complete PARP inhibition, while lower concentrations (µM range) are often sufficient for sensitization. Always perform a dose-response experiment for your specific cell line and endpoint.
Detailed Protocols for DNA Repair Studies
Here we provide step-by-step methodologies for key assays used to evaluate the effect of 3-AB on DNA repair and cell fate.
Protocol 1: Cell Viability Assay (MTS/MTT)
Objective: To quantify the ability of 3-AB to sensitize cells to a DNA-damaging agent by measuring metabolic activity as a surrogate for cell viability.
Rationale: This is a high-throughput method to quickly assess dose-dependent cytotoxicity and synergy. A decrease in the metabolic conversion of the tetrazolium salt (MTS or MTT) to formazan indicates reduced cell viability.[8][9]
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete growth medium
-
3-Aminobenzamide (3-AB) stock solution (e.g., in DMSO or water)
-
DNA damaging agent (e.g., Cisplatin, Temozolomide, or access to an irradiator)
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
3-AB Pre-treatment: Prepare serial dilutions of 3-AB in culture medium. Remove the old medium from the wells and add 100 µL of the 3-AB-containing medium. Include "no inhibitor" and "vehicle control" wells. Incubate for 1-2 hours.
-
Co-treatment: Prepare serial dilutions of the DNA damaging agent in medium, both with and without the pre-treatment concentration of 3-AB. Add these to the appropriate wells. For radiation studies, treat the plate with varying doses of radiation.
-
Incubation: Incubate the plate for a period relevant to the mechanism of the damaging agent (typically 48-72 hours).
-
Viability Measurement: Add 20 µL of MTS/MTT reagent to each well. Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Analysis: Normalize the absorbance values to the untreated control wells to calculate the percentage of cell viability. Plot dose-response curves and calculate IC50 values for the damaging agent with and without 3-AB.
Protocol 2: Clonogenic Survival Assay
Objective: To assess the effect of 3-AB on the long-term reproductive capacity of cells following DNA damage.
Rationale: This assay is considered the gold standard for determining cell reproductive death after cytotoxic insults, especially radiation.[10] It measures the ability of a single cell to proliferate and form a colony (typically >50 cells), which is a more stringent measure of survival than metabolic assays.[11]
Materials:
-
6-well or 100 mm cell culture plates
-
Cell line of interest and complete growth medium
-
3-AB and DNA damaging agent/irradiator
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Cell Seeding: Plate cells at a very low density (e.g., 200-1000 cells per well of a 6-well plate). The exact number depends on the cell line's plating efficiency and the expected toxicity of the treatment.
-
Treatment: Allow cells to adhere for at least 4-6 hours. Treat the cells with 3-AB and/or the DNA damaging agent as described in the viability assay.
-
Incubation: After treatment (which can be for a few hours or continuous), replace the medium with fresh, drug-free medium. Incubate the plates for 10-14 days, or until colonies are visible to the naked eye.
-
Fixing and Staining: Aspirate the medium, wash gently with PBS, and add the crystal violet solution to fix and stain the colonies for 20-30 minutes.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Analysis: Calculate the Plating Efficiency (PE) and Survival Fraction (SF) using the following formulas[11]:
-
PE = (Number of colonies formed in control / Number of cells seeded in control) x 100
-
SF = Number of colonies formed after treatment / (Number of cells seeded x (PE / 100))
-
Protocol 3: Comet Assay (Alkaline Single-Cell Gel Electrophoresis)
Objective: To directly visualize and quantify DNA strand breaks in individual cells.
Rationale: The comet assay provides a direct measure of DNA damage. Under alkaline conditions, both single- and double-strand breaks cause DNA to relax and migrate out of the nucleus during electrophoresis, forming a "comet tail."[12] Inhibition of PARP by 3-AB is expected to increase the persistence of SSBs after damage, resulting in a larger and more intense comet tail.[6][13]
Materials:
-
Comet assay slides (pre-coated)
-
Low melting point agarose (LMPA)
-
Lysis solution (high salt, detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA stain (e.g., SYBR Gold, Propidium Iodide)
-
Fluorescence microscope with appropriate filters
Protocol:
-
Cell Treatment: Treat a suspension of cells with the DNA damaging agent with or without 3-AB pre-incubation.
-
Embedding: Mix approximately 2 x 10⁴ treated cells with molten LMPA (at ~37°C) and immediately pipette onto a pre-coated slide.[14] Cover with a coverslip and solidify at 4°C.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to remove cell membranes and proteins, leaving behind the nucleoid.[14]
-
DNA Unwinding: Place slides in a horizontal electrophoresis tank filled with alkaline buffer for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage (e.g., ~25V, 300mA) for 20-30 minutes. All steps from lysis onward should be performed in dim light to prevent artifactual DNA damage.
-
Neutralization and Staining: Gently wash the slides with neutralization buffer, then stain with a fluorescent DNA dye.
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope. Quantify the amount of DNA in the tail relative to the head using specialized image analysis software. Common metrics include % Tail DNA and Tail Moment.
Protocol 4: γ-H2AX Foci Formation Assay (Immunofluorescence)
Objective: To detect and quantify DNA double-strand breaks (DSBs).
Rationale: The phosphorylation of histone variant H2AX at serine 139 (to form γ-H2AX) is one of the earliest events following the formation of a DSB.[15] These foci can be visualized by immunofluorescence, where each focus is thought to represent a single DSB.[16] This assay is critical for confirming that the SSB accumulation caused by 3-AB leads to the formation of lethal DSBs during replication.[17][18]
Workflow for γ-H2AX Foci Quantification
Caption: Experimental workflow for the γ-H2AX immunofluorescence assay.
Protocol:
-
Cell Culture: Seed cells onto sterile glass coverslips placed in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with 3-AB and/or a DNA damaging agent as previously described. Include appropriate controls.
-
Time Course: After treatment, incubate the cells for various time points (e.g., 1, 4, 8, 24 hours) to monitor both the formation and resolution of DSBs.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cell membranes with a solution like 0.3% Triton X-100 in PBS for 30 minutes.[15]
-
Blocking: Block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 30-60 minutes.[15]
-
Primary Antibody: Incubate with a primary antibody specific for γ-H2AX (e.g., mouse anti-γH2AX) diluted in blocking buffer, typically overnight at 4°C in a humidified chamber.[15]
-
Secondary Antibody: Wash thoroughly and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1-2 hours at room temperature, protected from light.
-
Mounting: Wash again, counterstain nuclei with DAPI, and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Analysis: Using a fluorescence microscope, capture images of multiple fields of view for each condition. Count the number of distinct γ-H2AX foci per nucleus. An average of at least 50-100 cells per condition is recommended for statistical power.
Concluding Remarks
3-Aminobenzamide remains an invaluable tool for dissecting the role of PARP-mediated signaling in DNA repair. By understanding its mechanism and applying rigorous, well-controlled experimental protocols, researchers can effectively probe the intricate cellular responses to DNA damage. The assays described herein—from high-throughput viability screens to detailed assessments of DNA lesions and long-term survival—provide a comprehensive framework for characterizing the interplay between PARP inhibition, genotoxic stress, and cellular fate.
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Muthu, K., et al. (2022). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cellular Neuroscience. Available at: [Link]
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Tewari, R., et al. (2014). 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. Toxicology Mechanisms and Methods. Available at: [Link]
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Stegmann, C. M., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. Available at: [Link]
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Liu, H., et al. (2021). Characterization of γ-H2AX foci formation under alpha particle and X-ray exposures for dose estimation. ResearchGate. Available at: [Link]
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Liew, E., et al. (2015). A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer. PLOS ONE. Available at: [Link]
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Application of Benzamide Derivatives in Cancer Cell Line Studies: A-Z Application Notes and Protocols
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of benzamide derivatives in cancer cell line studies. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental design and offers a framework for generating robust and reproducible data.
Introduction: The Significance of Benzamide Derivatives in Oncology Research
Benzamide derivatives represent a versatile class of compounds that have garnered significant attention in oncology for their ability to target key cellular pathways involved in cancer progression.[1] Their core chemical structure allows for extensive modification, leading to the development of potent and selective inhibitors of crucial enzymes such as Poly(ADP-ribose) Polymerases (PARPs) and Histone Deacetylases (HDACs).[2] This guide will delve into the practical application of these derivatives in a laboratory setting, providing detailed protocols and the scientific rationale to empower your research.
Section 1: Benzamide Derivatives as Histone Deacetylase (HDAC) Inhibitors
HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression of key tumor suppressor genes.[2] Benzamide-based HDAC inhibitors can chelate the zinc ion in the active site of HDACs, inducing a conformational change that inhibits their enzymatic activity.[3][4] This leads to histone hyperacetylation, a more relaxed chromatin state, and the re-expression of tumor suppressor genes, ultimately triggering cell cycle arrest, differentiation, and apoptosis.[2]
Signaling Pathway of Benzamide-based HDAC Inhibitors
Caption: Mechanism of action of benzamide HDAC inhibitors.
Section 2: Benzamide Derivatives as Poly(ADP-ribose) Polymerase (PARP) Inhibitors
PARP enzymes, particularly PARP-1, are central to the DNA damage response (DDR).[5] They are recruited to sites of single-strand DNA breaks (SSBs) and, through the synthesis of poly(ADP-ribose) chains, facilitate the recruitment of other DNA repair proteins.[6] Inhibition of PARP by benzamide derivatives prevents the repair of SSBs.[7] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (often due to BRCA1/2 mutations), these unrepaired SSBs are converted to toxic double-strand breaks (DSBs) during DNA replication, leading to cell death through a concept known as synthetic lethality.[6]
Signaling Pathway of Benzamide-based PARP Inhibitors
Caption: Workflow for the MTT/XTT cell viability assay.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 3 x 10³ to 7,500 cells per well in 100 µL of complete culture medium. [1][8]Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the benzamide derivative in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). [8]The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. [1]3. Treatment: Remove the seeding medium and add 100 µL of the medium containing the various concentrations of the benzamide derivative to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2. [1][5]5. MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. [9]6. Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. [1]Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. [1]8. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using a suitable software package. [1]
Benzamide Derivative Target Cancer Cell Line IC50 (µM) Entinostat (MS-275) HDAC Breast (MCF-7, T47D) ~1-5 Olaparib PARP Colon (HCT116) ~0.3 Veliparib PARP Glioblastoma Varies Compound 13f PARP-1 Colon (HCT116) 0.30 | Compound 7j | HDAC | Breast (MCF-7, T47D) | Potent |
Note: IC50 values are approximate and can vary based on experimental conditions. [5][10][11]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Purpose: To determine if the observed cytotoxicity is due to the induction of apoptosis, a form of programmed cell death. [12]This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Causality of Experimental Choices: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. [12]Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells. [2]Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised. [12]Analyzing cells treated with the IC50 concentration of the benzamide derivative provides insight into the mechanism of cell death at a pharmacologically relevant dose.
Caption: Workflow for the Annexin V/PI apoptosis assay.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the benzamide derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes. [13]3. Washing: Wash the cell pellet once with ice-cold PBS. [13]4. Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. 5. Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide staining solution. 6. Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark. 7. Dilution: Add 400 µL of 1X Binding Buffer to each tube. 8. Flow Cytometry: Analyze the samples immediately by flow cytometry. [12]
Cell Cycle Analysis
Purpose: To determine if the benzamide derivative induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M). Causality of Experimental Choices: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle. [3]Flow cytometry with a DNA-staining dye like propidium iodide (PI) allows for the quantification of the DNA content in each cell. This enables the determination of the percentage of cells in the G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases of the cell cycle. [13]An accumulation of cells in a particular phase after treatment indicates cell cycle arrest.
-
Cell Treatment: Treat cells with the benzamide derivative as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. [13]Incubate at -20°C for at least 2 hours. [13]3. Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in a PI staining solution containing RNase A (to degrade RNA and prevent its staining). [13]4. Incubation: Incubate for 30 minutes at room temperature in the dark. [13]5. Flow Cytometry: Analyze the DNA content by flow cytometry. [14]
Western Blotting
Purpose: To investigate the molecular mechanism of action by assessing the expression and post-translational modification of key proteins in relevant signaling pathways. [10] Causality of Experimental Choices: Western blotting allows for the detection of specific proteins in a complex mixture. [10]For HDAC inhibitors, an increase in acetylated histone H3 or acetylated tubulin serves as a direct indicator of target engagement. [10]For PARP inhibitors, the cleavage of PARP-1 is a hallmark of apoptosis, while an increase in γH2AX (a marker of DNA double-strand breaks) confirms the mechanism of action. [15][16]Downregulation of Bcl-2 and upregulation of Bax and cleaved caspase-3 are indicative of the activation of the apoptotic pathway. [17]
| Target Pathway | Primary Antibody | Expected Change with Treatment |
| HDAC Inhibition | Acetyl-Histone H3 | Increase |
| Acetyl-α-Tubulin | Increase | |
| PARP Inhibition | Cleaved PARP-1 | Increase |
| γH2AX | Increase | |
| Rad51 | Varies (marker of homologous recombination) | |
| Apoptosis | Bcl-2 | Decrease |
| Bax | Increase | |
| Cleaved Caspase-3 | Increase |
-
Protein Extraction: Treat cells with the benzamide derivative, wash with PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Conclusion
The systematic application of these cell-based assays provides a robust framework for the preclinical evaluation of novel benzamide derivatives. By progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can build a comprehensive understanding of a compound's anticancer potential. The integration of data from cell viability, apoptosis, cell cycle, and western blot analyses allows for a well-supported rationale for further drug development.
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Application Notes & Protocols: A Researcher's Guide to Incorporating 3-amino-N-(tert-butyl)benzamide into Novel PROTAC Design
Introduction: Expanding the E3 Ligase Toolbox for Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of pathogenic proteins.[1] This technology hinges on a heterobifunctional molecule that simultaneously engages a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome. While highly successful, the field has largely relied on a limited repertoire of E3 ligases, primarily Von Hippel-Lindau (VHL) and Cereblon (CRBN).[2] Expanding the range of utilized E3 ligases is a critical frontier, promising access to new degradation machinery, potentially overcoming resistance, and allowing for tissue-specific protein degradation.[1]
This guide addresses the burgeoning interest in discovering and incorporating novel E3 ligase binders into PROTACs. We will use 3-amino-N-(tert-butyl)benzamide as a model for a hypothetical, novel E3 ligase-recruiting moiety. As this is not an established E3 ligand, this document will serve as a comprehensive roadmap for researchers aiming to:
-
Synthetically enable a novel chemical entity for PROTAC assembly.
-
Design and synthesize a focused PROTAC library.
-
Rigorously validate the mechanism of action of the resulting PROTACs.
-
Troubleshoot common challenges associated with novel E3 ligase recruiters.
Our approach is grounded in the principle of self-validating experimental design, ensuring that each step provides clear, actionable data to guide the subsequent stages of your research.
Section 1: Ligand Preparation and Functionalization for Linker Attachment
The journey begins with the foundational building block: the E3 ligase ligand. In our case, this compound must be prepared and then modified with a chemical handle for linker conjugation. The primary aromatic amine is the most logical point of attachment.
Rationale for Synthetic Route
The synthesis of this compound can be approached via a two-step process starting from 3-nitrobenzoic acid. This common synthetic strategy involves an initial amidation followed by a reduction of the nitro group.
Caption: Synthetic pathway for this compound.
Protocol: Synthesis of this compound
This protocol outlines the synthesis starting from 3-nitrobenzoic acid.
Part A: Synthesis of 3-nitro-N-(tert-butyl)benzamide
-
To a stirred solution of 3-nitrobenzoic acid (1 eq) in N,N-dimethylformamide (DMF), add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.5 eq) and Hydroxybenzotriazole (HOBt) (1.5 eq) at 0 °C.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the mixture.
-
Add tert-butylamine (1.1 eq) and stir the reaction mixture for 30 minutes at 0 °C, then allow it to warm to room temperature and stir for 3 hours.[3]
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude solid by column chromatography to yield 3-nitro-N-(tert-butyl)benzamide.[4]
Part B: Reduction to this compound
-
Dissolve 3-nitro-N-(tert-butyl)benzamide (1 eq) in methanol.
-
Add Iron(III) chloride (FeCl₃) (1.0 eq) to the solution.
-
Carefully add hydrazine monohydrate (N₂H₄·H₂O) at room temperature.
-
Heat the reaction mixture under reflux for 3 hours, monitoring completion by TLC.[3]
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Basify the residue with a saturated NaHCO₃ solution and extract with dichloromethane (DCM).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound as a solid.
Functionalization with a Linker Precursor
To incorporate this novel ligand into a PROTAC, the primary amine must be acylated with a linker that has an orthogonal reactive group for later conjugation to the target protein ligand. A common strategy is to use a linker with a terminal alkyne or azide for click chemistry, or a protected carboxylic acid for amide bond formation. Here, we will use an NHS ester of a polyethylene glycol (PEG) linker terminating in a carboxylic acid.
Caption: Attaching a linker to the novel E3 ligand.
Protocol: NHS Ester Acylation of this compound
-
Prepare Buffer: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3-8.5. Amine-free buffers are critical to prevent reaction with the NHS ester.[5]
-
Dissolve Ligand: Dissolve the synthesized this compound in 9/10 of the final reaction volume of the prepared buffer.
-
Prepare NHS Ester: Immediately before use, dissolve a Boc-protected PEG linker with a terminal NHS ester group (e.g., Boc-NH-PEGn-O-Su) in a minimal amount of anhydrous DMSO or DMF to make a 10-20 fold molar excess stock solution relative to the benzamide.[6]
-
Reaction: Add the NHS ester solution to the dissolved benzamide solution while stirring.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature. Monitor progress by LC-MS.
-
Purification: Once the reaction is complete, purify the functionalized ligand using reverse-phase HPLC to remove unreacted starting materials and hydrolyzed NHS ester.
Section 2: Solid-Phase PROTAC Synthesis
With the functionalized E3 ligand in hand, the next step is the assembly of the full PROTAC molecule. Solid-phase synthesis offers a streamlined and efficient method for creating a library of PROTACs with varying linker lengths and compositions.[7][8]
Caption: General workflow for solid-phase PROTAC synthesis.
Protocol: General Solid-Phase PROTAC Synthesis
This protocol assumes the use of a Rink Amide resin and Fmoc-protected amino acid linkers, with the final coupling to our Boc-protected, functionalized this compound.
-
Resin Preparation: Swell Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 15-20 minutes to remove the Fmoc protecting group from the resin's amine. Wash the resin thoroughly with DMF.[9]
-
Warhead Coupling: Couple the target protein ligand (warhead), which should have a free carboxylic acid, to the deprotected amine on the resin using a coupling agent like HATU or HBTU in the presence of a base like DIPEA. Allow the reaction to proceed for 2-4 hours. Confirm coupling completion with a Kaiser test.
-
Linker Elongation (Iterative Process): a. Deprotect the terminal Fmoc group of the growing linker chain with 20% piperidine in DMF. b. Couple the next Fmoc-protected amino acid or PEG linker unit using HATU/DIPEA. c. Repeat steps 4a and 4b to achieve the desired linker length.
-
E3 Ligand Coupling: a. After the final linker unit is added, perform a final Fmoc deprotection. b. Deprotect the Boc-protected carboxylic acid on your functionalized this compound using trifluoroacetic acid (TFA), then neutralize. c. Couple the now free carboxylic acid of the E3 ligand-linker construct to the deprotected amine on the resin-bound warhead-linker using HATU/DIPEA.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the PROTAC from the resin and remove any remaining side-chain protecting groups.
-
Purification and Characterization: Precipitate the crude PROTAC in cold diethyl ether, then purify by reverse-phase HPLC. Confirm the identity and purity of the final PROTAC by LC-MS and NMR.
Section 3: Biophysical and Cellular Characterization
Once synthesized, the novel PROTAC must be rigorously tested to confirm its intended mechanism of action. This involves a tiered approach, from initial biophysical validation of ternary complex formation to cellular assays measuring target protein degradation.
Tier 1: Validation of Ternary Complex Formation
The cornerstone of PROTAC activity is the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[10] The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a high-throughput, sensitive method for detecting this interaction.[11]
Caption: Principle of the AlphaLISA assay for ternary complex detection.
-
Reagent Preparation:
-
Reconstitute tagged target protein (e.g., GST-tagged) and tagged E3 ligase (e.g., FLAG-tagged CRBN/DDB1 complex) in the recommended AlphaLISA assay buffer.
-
Prepare a serial dilution of the PROTAC compound in assay buffer.
-
Prepare a slurry of anti-GST Donor beads and anti-FLAG Acceptor beads in assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well AlphaPlate, add 10 µL each of the target protein, E3 ligase, and PROTAC dilution (or buffer for no-PROTAC control).[12]
-
-
Ternary Complex Formation:
-
Incubate the plate for 90 minutes at room temperature to allow the ternary complex to form.[12]
-
-
Bead Addition:
-
Add 10 µL of the Donor bead slurry and 10 µL of the Acceptor bead slurry to each well.
-
-
Signal Development:
-
Incubate the plate for an additional 90 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an EnVision multimode plate reader or similar instrument with Alpha settings.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the PROTAC concentration. A characteristic bell-shaped curve indicates the formation of the ternary complex and the subsequent "hook effect" at high concentrations.[11]
-
Tier 2: Measurement of Target Protein Degradation
The ultimate functional readout for a PROTAC is the degradation of the target protein in a cellular context. Quantitative Western blotting is the gold standard for this measurement, allowing for the determination of key parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Detect the bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using software like ImageJ.[13]
-
-
Data Analysis:
-
Normalize the target protein band intensity to the loading control for each lane.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a variable slope dose-response curve using software like GraphPad Prism to determine the DC₅₀ and Dₘₐₓ values.[14][15]
-
Table 1: Key Parameters for PROTAC Characterization
| Parameter | Description | Method of Determination |
| Ternary Complex Formation | Confirmation of the PROTAC-mediated interaction between the target protein and the E3 ligase. | AlphaLISA, SPR, ITC, FRET[10] |
| DC₅₀ | The concentration of PROTAC required to degrade 50% of the target protein at a specific time point. | Quantitative Western Blot, In-Cell Western, Reporter Assays (e.g., HiBiT) |
| Dₘₐₓ | The maximum percentage of target protein degradation achieved by the PROTAC. | Quantitative Western Blot, In-Cell Western, Reporter Assays |
| Degradation Kinetics | The rate at which the target protein is degraded over time. | Time-course Western Blot or Reporter Assays |
| E3 Ligase Dependence | Confirmation that degradation is mediated by the intended E3 ligase. | E3 ligase knockout/knockdown cells, competition with free E3 ligand. |
| Proteasome Dependence | Confirmation that degradation occurs via the ubiquitin-proteasome system. | Co-treatment with a proteasome inhibitor (e.g., MG132). |
Section 4: Data Interpretation and Troubleshooting
Developing a PROTAC with a novel E3 ligase binder presents unique challenges. A systematic approach to data interpretation and troubleshooting is essential for success.
Table 2: Common Challenges and Troubleshooting Strategies
| Observation | Potential Cause(s) | Suggested Troubleshooting Steps |
| No Ternary Complex Formation | - Weak binding of the novel ligand to the E3 ligase.- Steric hindrance preventing complex formation.- Incorrect linker length or geometry. | - Confirm binary binding of the novel ligand to the E3 ligase using biophysical methods (e.g., SPR, ITC).- Synthesize a library of PROTACs with different linker lengths and attachment points. |
| Ternary Complex Forms, but No Degradation | - Poor cell permeability of the PROTAC.- Unfavorable orientation for ubiquitination.- The recruited E3 ligase is not active in the chosen cell line. | - Assess cell permeability (e.g., using permeabilized vs. intact cell binding assays).[16]- Modify linker design to alter the vector between the two proteins.- Test the PROTAC in different cell lines with known expression of the target E3 ligase. |
| High DC₅₀ / Low Dₘₐₓ | - Weak ternary complex cooperativity.- Rapid PROTAC metabolism.- Target protein has a high synthesis rate. | - Optimize the linker to improve ternary complex stability.- Evaluate the metabolic stability of the PROTAC in vitro.- Measure the target protein's half-life to understand the required degradation rate. |
| Significant "Hook Effect" | Formation of non-productive binary complexes at high PROTAC concentrations. | This is an inherent property of PROTACs. Ensure that a full dose-response curve is generated to identify the optimal concentration window for degradation. |
| Cell Toxicity | - Off-target effects of the warhead or novel E3 ligand.- Degradation of essential proteins. | - Synthesize and test inactive epimers or analogues of the warhead and E3 ligand as negative controls.- Perform proteomics studies to identify off-target degradation events. |
Conclusion
The incorporation of novel E3 ligase binders, such as the hypothetical this compound, into PROTACs is a challenging yet rewarding endeavor that holds the key to unlocking the full potential of targeted protein degradation. By following a structured and logical workflow encompassing rational design, robust synthesis, and rigorous biophysical and cellular validation, researchers can systematically navigate the complexities of this process. The protocols and strategies outlined in this guide provide a comprehensive framework for evaluating new chemical matter, ultimately accelerating the discovery of the next generation of PROTAC therapeutics.
References
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Yang, D., et al. (2019). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)₂. ResearchGate. Retrieved from [Link]
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Kikuchi, S., et al. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. ResearchGate. Retrieved from [Link]
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Ishida, T., & Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(4), 484-502. Retrieved from [Link]
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Li, Y., et al. (2022). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. PubMed Central. Retrieved from [Link]
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Casement, R., et al. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. In Targeted Protein Degradation: Methods and Protocols. Humana Press. Retrieved from [Link]
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Sun, X., & Rao, Y. (2020). PROTAC Technology: Opportunities and Challenges. ACS Medicinal Chemistry Letters, 11(3), 237-239. Retrieved from [Link]
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AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
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SGC-UNC. (2022). Solid-Phase Synthesis of Cereblon-Recruiting Selective Histone Deacetylase 6 Degraders (HDAC6 PROTACs) with Antileukemic Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
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Guchhait, S. K., et al. (2018). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry, 83(15), 8345-8353. Retrieved from [Link]
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Shaik, S. P., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PubMed. Retrieved from [Link]
-
Wang, L., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(12), 1155-1179. Retrieved from [Link]
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oer.case.edu. (2016). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. YouTube. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
Chen, P.-H., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. PubMed. Retrieved from [Link]
-
Revvity. (2024). (1380-A) Ternary complex assays: Optimizing AlphaLISA Toolbox reagents for targeted protein degradation applications. SLAS2024. Retrieved from [Link]
-
Schwalm, M. P., et al. (2021). Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Chemical Biology, 16(10), 1833-1845. Retrieved from [Link]
-
Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology, 13(9), 2758-2770. Retrieved from [Link]
-
Xiang, W., et al. (2023). E3 ligase ligand optimization of Clinical PROTACs. ResearchGate. Retrieved from [Link]
-
Goutelle, A., et al. (2017). This journal is © The Royal Society of Chemistry 2017. Royal Society of Chemistry. Retrieved from [Link]
-
Steinebach, C., et al. (2023). Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. bioRxiv. Retrieved from [Link]
- Google Patents. (n.d.). CN107805205B - Preparation method of (R) -3-aminobutanol.
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Scott, J. S., et al. (2021). (A) Dose response curves, DC 50 and Dmax calculations for compounds... ResearchGate. Retrieved from [Link]
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Application Note: 3-Amino-N-(tert-butyl)benzamide as a Versatile Scaffold for the Development of Novel Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 3-Aminobenzamide Core
In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient drug discovery. The 3-aminobenzamide moiety has emerged as a particularly valuable scaffold, most notably for its foundational role in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2][3] The structural simplicity of 3-aminobenzamide, combined with its synthetic tractability and its ability to mimic the nicotinamide portion of NAD+, provides an ideal starting point for the rational design of potent and selective enzyme inhibitors.[3] This application note will provide a detailed guide to leveraging the 3-amino-N-(tert-butyl)benzamide scaffold for the synthesis and evaluation of novel inhibitors, with a primary focus on PARP enzymes.
The strategic placement of the amino group at the 3-position and the N-tert-butyl group offers distinct advantages. The amino group serves as a key vector for introducing a wide array of substituents to explore the surrounding chemical space of the target's active site, enabling fine-tuning of potency and selectivity. The tert-butyl group can provide steric bulk, influencing the molecule's orientation within the binding pocket and potentially enhancing metabolic stability. Beyond PARP, the broader 3-substituted benzamide framework has also proven effective in the development of kinase inhibitors, such as those targeting Bcr-Abl, demonstrating the scaffold's versatility.[4]
Designing Novel Inhibitors: From Scaffold to Potent Modulator
The journey from the this compound scaffold to a potent and selective inhibitor involves a systematic exploration of structure-activity relationships (SAR). The primary amino group is the principal point of modification. By acylating this amine with various carboxylic acids, researchers can introduce diverse chemical functionalities that can form additional interactions with the target enzyme, thereby increasing affinity and selectivity.
Key Design Considerations:
-
Exploration of the Ribose Pocket (for PARP inhibitors): When targeting PARP, modifications extending from the 3-amino group can be designed to occupy the ribose-binding site, leading to enhanced potency.
-
Targeting the Hinge Region (for Kinase inhibitors): In the context of kinase inhibition, moieties introduced at the 3-amino position can be designed to interact with the critical hinge region of the kinase domain.
-
Physicochemical Properties: The nature of the appended groups will significantly impact the molecule's solubility, permeability, and metabolic stability. A careful balance of lipophilicity and polarity is crucial for achieving favorable pharmacokinetic properties.
The following workflow outlines the key stages in the development of novel inhibitors based on the this compound scaffold.
Caption: Workflow for the development of novel inhibitors.
Protocol 1: Synthesis of a Model Inhibitor via Amide Coupling
This protocol describes a general method for the synthesis of a derivative of this compound through amide bond formation with a substituted benzoic acid. This method is analogous to established procedures for synthesizing benzamide derivatives.[5]
Materials:
-
This compound
-
Substituted benzoic acid (e.g., 4-methoxybenzoic acid)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a stirred solution of the substituted benzoic acid (1.1 equivalents) in anhydrous DMF at 0 °C, add EDCI (1.5 equivalents), HOBt (1.5 equivalents), and DIPEA (1.5 equivalents).
-
Addition of Scaffold: After 15 minutes of stirring at 0 °C, add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(3-(N-(tert-butyl)carbamoyl)phenyl) a derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro PARP-1 Inhibition Assay
This protocol outlines a common method for evaluating the inhibitory activity of synthesized compounds against PARP-1 using a commercially available colorimetric assay kit.
Materials:
-
Recombinant human PARP-1 enzyme
-
PARP-1 assay buffer
-
Histone-coated 96-well plate
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Synthesized inhibitor compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Olaparib or 3-aminobenzamide)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compounds and the positive control in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Reaction Initiation: To each well of the histone-coated plate, add the PARP-1 enzyme, followed by the diluted inhibitor or vehicle control (DMSO in assay buffer).
-
Incubation: Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Substrate Addition: Initiate the PARP reaction by adding biotinylated NAD+ to each well.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Wash the plate to remove unreacted NAD+. Add Streptavidin-HRP conjugate to each well and incubate for 60 minutes at room temperature.
-
Signal Development: After another wash step, add TMB substrate and incubate in the dark for 15-30 minutes, or until sufficient color development is observed.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation: Structure-Activity Relationship (SAR)
The following table presents hypothetical data for a series of synthesized analogs to illustrate how SAR data can be effectively summarized.
| Compound ID | R-Group on 3-amino | PARP-1 IC₅₀ (nM) | Cell Viability (K562) IC₅₀ (µM) |
| Scaffold | H | >10,000 | >100 |
| AN-01 | 4-Methoxybenzoyl | 520 | 25.6 |
| AN-02 | 4-Chlorobenzoyl | 280 | 15.3 |
| AN-03 | 4-(Trifluoromethyl)benzoyl | 150 | 8.7 |
| AN-04 | Furoyl | 750 | 42.1 |
| Olaparib | (Reference) | 5 | 0.1 |
Data are hypothetical and for illustrative purposes only.
This tabular format allows for a clear and concise comparison of the effects of different substituents on both biochemical and cellular activity, guiding the next cycle of inhibitor design. For instance, the hypothetical data above suggests that electron-withdrawing groups on the benzoyl moiety may enhance PARP-1 inhibitory activity.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel enzyme inhibitors. Its proven utility in the design of PARP inhibitors, coupled with the broader success of the 3-aminobenzamide framework in areas such as kinase inhibition, underscores its versatility. The synthetic accessibility of this scaffold allows for the rapid generation of diverse chemical libraries, facilitating a thorough exploration of structure-activity relationships. By employing the systematic design, synthesis, and evaluation workflows detailed in this application note, researchers can effectively leverage this privileged scaffold to discover and optimize new therapeutic agents for a range of diseases. Future efforts may focus on developing derivatives with improved selectivity profiles, enhanced pharmacokinetic properties, and novel mechanisms of action.
References
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Asaki, T., Sugiyama, Y., Hamamoto, T., Higashioka, M., Umehara, M., Naito, H., & Niwa, T. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421–1425. [Link]
-
Cuzzocrea, S., & Salvemini, D. (2009). 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. Renal Failure, 31(8), 715-723. [Link]
-
Fouquerel, E., et al. (2022). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Neurology, 13, 942553. [Link]
-
Patel, R., & Patel, N. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(7), 1461–1472. [Link]
-
PubChem. (n.d.). 3-Aminobenzamide. Retrieved from [Link]
-
Satoh, M. S., & Lindahl, T. (1992). Role of poly(ADP-ribose) formation in DNA repair. Nature, 356(6367), 356–358. [Link]
-
Tanaka, Y., et al. (2005). Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage. Journal of Cancer Science & Therapy, S1. [Link]
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Application Note: High-Throughput Screening of 3-Amino-N-(tert-butyl)benzamide Libraries for the Discovery of Novel PARP Inhibitors
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of high-throughput screening (HTS) campaigns utilizing 3-amino-N-(tert-butyl)benzamide-based compound libraries. The primary focus is the identification of novel inhibitors of Poly (ADP-ribose) polymerase (PARP), a critical enzyme family in DNA damage repair and a validated target in oncology. We detail the scientific rationale, provide robust, step-by-step protocols for biochemical and cell-based assays, and offer insights into data analysis and hit validation, ensuring a self-validating and efficient discovery workflow.
Introduction: The Rationale for Targeting PARP with Benzamide Scaffolds
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of millions of chemical entities to identify compounds that modulate a specific biological pathway.[1][2] One of the most successful targets in recent oncology research is the Poly (ADP-ribose) polymerase (PARP) enzyme family, particularly PARP1.[3] PARP1 is a nuclear enzyme that plays a pivotal role in the repair of DNA single-strand breaks.[4] Its inhibition has proven to be a powerful therapeutic strategy, especially in cancers harboring defects in other DNA repair pathways, such as those with BRCA1/2 mutations—a concept known as synthetic lethality.[5]
The 3-aminobenzamide chemical scaffold is a well-established pharmacophore for PARP inhibition.[6] These compounds act as competitive inhibitors by binding to the enzyme's active site and preventing the binding of its natural substrate, nicotinamide adenine dinucleotide (NAD+).[4] By systematically synthesizing and screening libraries based on a core structure like this compound, researchers can explore the structure-activity relationship (SAR) to discover next-generation inhibitors with improved potency, selectivity, and pharmacological properties.
The Biochemical Assay: Principle of PARP Inhibition Detection
The primary HTS assay described here is a homogeneous, fluorescence-based assay designed to quantify PARP1 activity by measuring the consumption of its substrate, NAD+. In the presence of an active PARP1 enzyme and nicked DNA (which activates the enzyme), NAD+ is consumed to synthesize poly (ADP-ribose) chains on acceptor proteins. When a compound from the library successfully inhibits PARP1, NAD+ is conserved.
This remaining NAD+ is then utilized by a coupled cyclic enzyme system, involving alcohol dehydrogenase and diaphorase, to reduce a non-fluorescent substrate (resazurin) into a highly fluorescent product (resorufin).[7] Therefore, a high fluorescence signal corresponds to high PARP1 inhibition. This "signal-on" format is robust and well-suited for HTS.
Experimental Protocols and Methodologies
Compound Library Preparation and Management
The success of any HTS campaign is fundamentally linked to the quality of the screening library.[8]
-
Synthesis/Acquisition: The this compound library can be sourced from commercial vendors or synthesized in-house using established methods, such as the reaction of nitriles with di-tert-butyl dicarbonate or amidation coupling.[9][10]
-
Quality Control: Each compound should be analyzed for identity and purity (typically >95%) via LC-MS and/or NMR.
-
Solubilization & Plating: Compounds are typically solubilized in 100% dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM. These stocks are then acoustically dispensed into 384- or 1536-well assay plates to achieve the desired final screening concentration (e.g., 10 µM) upon addition of aqueous assay reagents.
Protocol: Primary High-Throughput Screen (Biochemical Assay)
This protocol is optimized for a 384-well plate format. All reagent additions should be performed using automated liquid handlers to ensure precision and consistency.[2]
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 4 mM MgCl₂, 250 µM DTT.
-
PARP1 Enzyme: Recombinant human PARP1.
-
Nicked DNA: Activated calf thymus DNA.
-
Substrate: NAD+.
-
Positive Control: A known PARP inhibitor (e.g., Olaparib).
-
Negative Control: DMSO vehicle.
-
Detection Reagent: Commercially available kit containing resazurin and cycling enzymes.
-
Assay Plates: 384-well, black, low-volume plates.
Procedure:
-
Compound Plating: Dispense 50 nL of library compounds (10 mM in DMSO), positive controls, and negative controls into designated wells of the 384-well assay plate.
-
Enzyme/DNA Addition: Add 5 µL of PARP1 enzyme and nicked DNA pre-mixed in Assay Buffer to all wells. The final concentration should be optimized during assay development.
-
Incubation 1: Gently centrifuge the plates (e.g., 1 min at 1,000 rpm) and incubate for 15 minutes at room temperature. This pre-incubation allows compounds to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Add 5 µL of NAD+ in Assay Buffer to all wells to initiate the enzymatic reaction.
-
Incubation 2: Centrifuge the plates and incubate for 60 minutes at room temperature.
-
Reaction Termination & Signal Development: Add 10 µL of the Detection Reagent to all wells. This stops the PARP1 reaction and begins the fluorescence development.
-
Incubation 3: Incubate for 30 minutes at room temperature, protected from light.
-
Signal Reading: Read the fluorescence intensity on a compatible plate reader (Excitation: ~540 nm, Emission: ~590 nm).
Data Analysis and Hit Identification
Rigorous data analysis is critical for minimizing false-positive and false-negative rates.[11]
Quality Control
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[12] It measures the separation between the positive and negative control distributions.
-
Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
-
An assay is considered robust and suitable for HTS when Z' ≥ 0.5 .
Data Normalization and Hit Selection
-
Normalization: Raw fluorescence values from each sample well are normalized to the plate's internal controls. This is typically expressed as percent inhibition:
-
% Inhibition = 100 * (Signal_sample - Signal_neg) / (Signal_pos - Signal_neg)
-
-
Hit Selection: A "hit" is a compound that meets a predefined activity threshold. A common and statistically sound method is to set the threshold based on the standard deviation (SD) of the sample population, for example, selecting compounds with activity greater than 3 SDs above the mean of the library population.[12]
| Plate ID | Well ID | Compound ID | Raw Fluorescence | % Inhibition | Hit ( >50%) |
| P001 | A01 | DMSO (Neg) | 15,234 | 0.0% | No |
| P001 | A02 | Olaparib (Pos) | 89,567 | 100.0% | Yes |
| P001 | B05 | L-1001 | 75,432 | 81.0% | Yes |
| P001 | C12 | L-1002 | 18,987 | 5.0% | No |
| P001 | H09 | L-1003 | 55,123 | 53.6% | Yes |
Hit Confirmation and Secondary Assays
Actives identified in the primary screen ("hits") must undergo a rigorous validation process to confirm their activity and rule out artifacts.[13]
Protocol: Dose-Response Analysis (IC₅₀ Determination)
Confirmed hits are tested over a range of concentrations (typically an 8- to 10-point curve) to determine their potency, measured as the half-maximal inhibitory concentration (IC₅₀).
Procedure:
-
Prepare serial dilutions of the hit compound in DMSO.
-
Dispense the diluted compounds into a 384-well plate.
-
Execute the primary biochemical assay protocol as described in section 3.2.
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
| Compound ID | Primary Screen (% Inh) | IC₅₀ (nM) |
| L-1001 | 81.0% | 75.2 |
| L-1003 | 53.6% | 450.1 |
| L-1009 | 65.2% | 123.5 |
Protocol: Orthogonal and Cell-Based Assays
To ensure hits are not assay-specific artifacts (e.g., fluorescent compounds), their activity should be confirmed in an orthogonal assay that uses a different detection technology (e.g., a luminescence- or absorbance-based method).
Ultimately, the goal is to find compounds that work in a biological context. Therefore, promising hits must be evaluated in cell-based assays.[14][15]
Example Cell-Based Assay: Cell Viability in BRCA-deficient Cancer Cells
Principle: PARP inhibitors are synthetically lethal with BRCA mutations. Therefore, potent inhibitors should selectively reduce the viability of BRCA-deficient cells compared to BRCA-proficient cells.
Procedure:
-
Cell Seeding: Seed BRCA1-mutant (e.g., MDA-MB-436) and BRCA-wildtype (e.g., MDA-MB-231) cells into 384-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the hit compounds.
-
Incubation: Incubate the cells for 72-96 hours.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, which measures ATP levels) and read the luminescence.
-
Data Analysis: Calculate the concentration at which 50% of cell growth is inhibited (GI₅₀) for each cell line. A potent hit will show a significantly lower GI₅₀ in the BRCA-mutant line.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Z'-factor (<0.5) | - Suboptimal enzyme/substrate concentration- Reagent instability- High variability in liquid handling | - Re-optimize assay components using checkerboard titrations.- Prepare fresh reagents daily.- Service and calibrate automated liquid handlers. |
| High False-Positive Rate | - Fluorescent library compounds- Compound aggregation- Non-specific enzyme inhibition | - Perform a counter-screen without the PARP enzyme to identify auto-fluorescent compounds.- Include a detergent (e.g., 0.01% Triton X-100) in the assay buffer.- Test hits in orthogonal assays. |
| Poor Hit Confirmation | - Low primary screen potency- Instability of compound in solution | - Re-test from a freshly prepared solid sample.- Lower the hit selection threshold if necessary, but be aware this may increase follow-up work. |
Conclusion
The strategic screening of a focused this compound library provides a robust and efficient pathway to the discovery of novel PARP inhibitors. By employing a high-quality biochemical primary assay, rigorous data analysis, and a well-defined hit validation cascade including orthogonal and cell-based assays, researchers can confidently identify potent and biologically relevant lead compounds. This application note provides the foundational protocols and scientific rationale to empower drug discovery teams to successfully execute such campaigns, accelerating the development of next-generation cancer therapeutics.
References
- ACS Publications. (n.d.). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry.
- MDPI. (n.d.). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules.
- Royal Society of Chemistry. (2017). This journal is © The Royal Society of Chemistry 2017.
- Biosynth. (n.d.). 4-Amino-N-(tert-butyl)benzamide.
- Wikipedia. (n.d.). High-throughput screening.
- PubChem. (n.d.). 3-Aminobenzamide.
- ResearchGate. (n.d.). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2.
- Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
- National Center for Biotechnology Information. (n.d.). Quantitative high-throughput screening data analysis: challenges and recent advances.
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual.
- PubMed. (2024). High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair.
- Small Molecule Discovery Center (SMDC). (n.d.). High-throughput Screening Steps.
- BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit.
- BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
- National Center for Biotechnology Information. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening.
- BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS).
- Aragen Life Sciences. (2024). What is High-Throughput Screening in Drug Discovery.
- National Institutes of Health. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs.
- Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis.
- PubMed. (n.d.). 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury.
- ACS Publications. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry.
- ATCC. (n.d.). High Throughput Screening (HTS).
- PubMed Central. (n.d.). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing.
- ASCO Publications. (2023). Systematic high-throughput combination drug screen to enhance poly (ADP-ribose) polymerase (PARP) inhibitor efficacy in ovarian cancer.
- Nature. (n.d.). Reporting data from high-throughput screening of small-molecule libraries.
- PubMed. (2006). Statistical practice in high-throughput screening data analysis.
- ResearchGate. (n.d.). Hit validation pre HTS.
- Bio-Rad. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Creative Enzymes. (n.d.). High-Throughput Inhibitor Assays and Screening.
- ACS Publications. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science.
- BOC Sciences. (n.d.). HTS Compound Library.
- Cancer Research. (2008). Homogeneous fluorescent assay for high throughput screening of PARP inhibitors.
- ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors.
- Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References.
- Journal of Cancer Science and Therapy. (2016). High throughput screening of small molecule library: procedure, challenges and future.
- Office of Justice Programs. (n.d.). NCIC Hit Confirmation, Validation Policy, Responsibilities for the Agency Administrator.
- National Institutes of Health. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.
- YouTube. (2023). Integrated Platform for Hit Identification ~Hit expansion in Post HTS~.
- Nuvisan. (n.d.). HTS libraries - High-throughput screening solutions.
- PubMed. (2023). HTS discovery of PARP1-HPF1 complex inhibitors in cancer.
- Assay Genie. (n.d.). High-Throughput Screening Assays.
- Sigma-Aldrich. (n.d.). 3-Aminobenzamide.
- PubMed. (n.d.). Protective effects of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) synthase in a carrageenan-induced model of local inflammation.
Sources
- 1. High-throughput screening - Wikipedia [en.wikipedia.org]
- 2. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 3. High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. HTS discovery of PARP1-HPF1 complex inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Statistical practice in high-throughput screening data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 15. marinbio.com [marinbio.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-amino-N-(tert-butyl)benzamide
Welcome to the technical support center for the synthesis of 3-amino-N-(tert-butyl)benzamide. This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve the yield and purity of this important synthetic intermediate. We will move beyond simple protocols to explore the underlying chemical principles, helping you troubleshoot effectively and optimize your experimental outcomes.
Synthetic Overview
The most common and reliable method for synthesizing this compound is a two-step process. This approach begins with the amidation of 3-nitrobenzoic acid with tert-butylamine, followed by the reduction of the nitro group to the desired primary amine.
Caption: General two-step workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most logical and common synthetic route for this compound?
The preferred route involves first synthesizing the intermediate 3-nitro-N-(tert-butyl)benzamide from 3-nitrobenzoic acid and tert-butylamine, followed by the reduction of the nitro group. Attempting to directly couple 3-aminobenzoic acid with tert-butylamine is problematic because the amine on the starting material can compete in side reactions, and protecting group chemistry would add unnecessary steps and cost.
Q2: Why is the initial amidation step often low-yielding?
The primary challenge is the steric hindrance of the tert-butylamine.[1] The bulky tert-butyl group makes the nitrogen a poorer nucleophile compared to less hindered amines. Furthermore, a direct reaction between a carboxylic acid and an amine is unfavorable as it results in a non-productive acid-base reaction, forming a stable ammonium carboxylate salt.[2] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group using an activating agent or coupling reagent.[3]
Q3: What are the most effective methods for reducing the nitro group in the second step?
Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel is highly effective and generally provides clean products.[4] An alternative, particularly for large-scale synthesis where high-pressure hydrogen gas may be a concern, is metal-acid reduction, such as using iron powder in acetic acid.[5] The choice depends on available equipment, safety protocols, and the presence of other reducible functional groups.
Q4: How can I monitor the progress of each reaction step?
Thin Layer Chromatography (TLC) is the most straightforward method. For the amidation step, you can monitor the disappearance of the 3-nitrobenzoic acid spot. For the reduction step, the disappearance of the nitro-intermediate signals completion. Staining with ninhydrin can be used to visualize the newly formed amino group of the final product. For more quantitative analysis, HPLC or LC-MS can be employed.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Part 1: Amidation of 3-Nitrobenzoic Acid
Q: My amidation yield is poor, and I have significant unreacted 3-nitrobenzoic acid. What's wrong?
A: This is a classic issue of insufficient carboxylic acid activation. The bulky tert-butylamine requires a highly electrophilic partner to react efficiently.
-
Causality: The direct reaction forms a salt. If you are simply heating the two starting materials together, the yield will be minimal. You must use a coupling agent or convert the acid to an acyl chloride.
-
Troubleshooting Steps:
-
Acyl Chloride Method: The most robust method is to first convert 3-nitrobenzoic acid to 3-nitrobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and will readily couple with tert-butylamine. A base like triethylamine or pyridine is typically added to scavenge the HCl byproduct.[5]
-
Coupling Reagent Method: If the acyl chloride route is too harsh for other functional groups on your molecule, use a dedicated coupling reagent. Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are very effective.[6] These reagents form a highly reactive activated ester in situ, which is then attacked by the amine.
-
Check Stoichiometry: Ensure you are using at least a slight excess (1.1-1.2 equivalents) of tert-butylamine to drive the reaction to completion, especially if you are generating the reactive species in situ.
-
Caption: Decision tree for troubleshooting low amidation yield.
Q: I used DCC as a coupling reagent and now have a white precipitate that is difficult to remove. What is it and how do I get rid of it?
A: The precipitate is dicyclohexylurea (DCU), the byproduct of DCC. It is notoriously insoluble in many common organic solvents.
-
Causality: DCC activates the carboxylic acid by forming a reactive O-acylisourea intermediate. The amine attacks this intermediate, and the urea derivative is released as a leaving group.
-
Solutions:
-
Filtration: The simplest method is to filter the crude reaction mixture. Chilling the reaction mixture in an ice bath can sometimes help precipitate more of the DCU.
-
Solvent Choice: DCU has low solubility in dichloromethane (DCM) and ethyl acetate but is more soluble in dimethylformamide (DMF). If your reaction is in DMF, you may need to precipitate the product by adding water, filter the product, and then wash it extensively to remove the DCU.
-
Alternative Reagent: Use EDC instead of DCC. The urea byproduct formed from EDC is water-soluble, making the workup much simpler. After the reaction, a simple aqueous wash will remove the byproduct and any excess reagent.[2]
-
| Parameter | Acyl Chloride (SOCl₂) Method | EDC/HOBt Coupling Method |
| Reactivity | Very High | High |
| Conditions | Can be harsh (releases HCl/SO₂) | Mild (room temp or 0 °C) |
| Byproducts | HCl, SO₂ (gaseous) | Water-soluble urea |
| Workup | Requires aqueous wash/neutralization | Simple aqueous extraction |
| Best For | Robust molecules, large scale | Sensitive substrates, easier purification |
Part 2: Reduction of 3-Nitro-N-(tert-butyl)benzamide
Q: My catalytic hydrogenation is slow or incomplete. How can I improve it?
A: Incomplete hydrogenation is typically a catalyst or reaction condition issue.
-
Causality: The catalyst's active sites may be poisoned, or the conditions (pressure, temperature, solvent) may not be optimal for efficient hydrogen transfer.
-
Troubleshooting Steps:
-
Catalyst Quality & Loading: Use a fresh, high-quality catalyst. Pd/C can lose activity over time. Ensure an appropriate catalyst loading, typically 5-10 mol% of palladium metal relative to the substrate.
-
Solvent: Use a protic solvent like ethanol, methanol, or ethyl acetate. These solvents are effective at dissolving both the substrate and hydrogen gas, facilitating the reaction on the catalyst surface.
-
Hydrogen Pressure: While many reductions work at atmospheric pressure, increasing the hydrogen pressure (e.g., to 50 psi in a Parr shaker) can significantly increase the reaction rate.
-
Check for Poisons: Sulfur-containing compounds, strong coordinating ligands, and some halides can poison palladium catalysts. Ensure your starting material and solvent are free from such impurities.
-
Q: My final product is pure by NMR, but it has a pink or brown discoloration. Why?
A: Aromatic amines (anilines) are highly susceptible to air oxidation.
-
Causality: Trace amounts of oxygen can oxidize the aniline to colored quinone-imine type structures, even at very low concentrations. This is often accelerated by trace metal impurities.
-
Solutions:
-
Workup Under Inert Atmosphere: After the reaction is complete and the catalyst is filtered, perform the workup (solvent evaporation, extraction) under a nitrogen or argon atmosphere to minimize air exposure.
-
Purification: The color can often be removed by column chromatography. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can yield a colorless solid.
-
Salt Formation: For long-term storage, consider converting the amine to its hydrochloride (HCl) salt. The ammonium salt is protonated and no longer has a lone pair susceptible to oxidation, making it much more stable.[5] You can regenerate the free amine by treating the salt with a base just before use.
-
| Parameter | Catalytic Hydrogenation (H₂/Pd-C) | Metal-Acid Reduction (Fe/AcOH) |
| Selectivity | Generally very high for nitro groups | Good, but can be less selective |
| Conditions | 1-4 atm H₂, Room Temp | Reflux temperature |
| Byproducts | None (clean reaction) | Iron salts |
| Workup | Filter catalyst, evaporate solvent | Filter solids, neutralize acid, extraction |
| Safety | Requires handling of H₂ gas and pyrophoric catalyst | Avoids flammable gas, but uses corrosive acid |
Experimental Protocols
Protocol 1: Synthesis of 3-Nitro-N-(tert-butyl)benzamide (Acyl Chloride Method)
-
Setup: In a fume hood, add 3-nitrobenzoic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Chlorination: Add thionyl chloride (SOCl₂, 2.0 eq) to the flask. Add a catalytic amount of DMF (1-2 drops).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Removal of Excess SOCl₂: Allow the mixture to cool and remove the excess thionyl chloride under reduced pressure (distillation).
-
Amidation: Dissolve the crude 3-nitrobenzoyl chloride in an anhydrous solvent like Dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Amine: In a separate flask, dissolve tert-butylamine (1.2 eq) and triethylamine (1.5 eq) in DCM. Add this solution dropwise to the acyl chloride solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, then saturated NaHCO₃ solution, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.
Protocol 2: Catalytic Hydrogenation of 3-Nitro-N-(tert-butyl)benzamide
-
Setup: To a hydrogenation vessel (e.g., a Parr bottle), add 3-nitro-N-(tert-butyl)benzamide (1.0 eq) and a solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5 mol % Pd) under a stream of nitrogen. Caution: Pd/C can be pyrophoric and should be handled with care.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by observing hydrogen uptake or by periodically taking samples for TLC or LC-MS analysis. The reaction is typically complete in 4-12 hours.
-
Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. Caution: The Celite pad with the catalyst should not be allowed to dry in the air as it can ignite. Quench it carefully with water.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound. Purify as needed by chromatography or recrystallization.
References
-
Royal Society of Chemistry. (2017). Supplementary Information for Iron-catalyzed synthesis of N-alkylbenzamides from N-alkyloxaziridines. [Link]
-
Yang, Z., et al. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2. Journal of Chemical Research, 44(9-10), 603-608. [Link]
- Google Patents. (2020).
-
ACS Publications. (2021). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2016). How to purify p-amino tert butyl benzamide?[Link]
-
MDPI. (2024). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. [Link]
-
National Institutes of Health (NIH). (2018). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
RSC Publishing. (2021). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. [Link]
-
Organic Chemistry Portal. Amide synthesis by transamidation. [Link]
-
Ekkati, A. R., et al. (2010). Preparation of N-acetyl, Tert-Butyl Amide Derivatives of the 20 Natural Amino Acids. Amino Acids, 38(3), 747-51. [Link]
-
ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]
-
ResearchGate. (2020). General scheme for the catalytic hydrogenation of nitroarene. [Link]
-
MDPI. (2020). One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water. [Link]
-
National Institutes of Health (NIH). (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
National Institutes of Health (NIH). (2023). Atomically precise gold nanocluster boosting selective hydrogenation of nitroarene by H2 in water. [Link]
-
SciRP.org. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. [Link]
- Google Patents. (2008). CN101108806A - Technique for synthesizing tert-butylamine.
-
Infoscience EPFL. (2013). Rational Catalyst Design for Selective Hydrogenations: Nitroarenes and Alkynes as case studies. [Link]
-
RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]
Sources
- 1. Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. growingscience.com [growingscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Purification of p-amino tert-butyl benzamide by column chromatography
As a Senior Application Scientist, I've designed this comprehensive technical support guide to address the specific challenges encountered during the purification of p-amino tert-butyl benzamide using column chromatography. This guide moves beyond simple instructions to explain the fundamental principles behind each step, empowering you to make informed decisions and effectively troubleshoot your experiments.
Technical Support Center: Purifying p-Amino tert-Butyl Benzamide
The purification of p-amino tert-butyl benzamide, a key intermediate in pharmaceutical synthesis, presents a unique set of challenges due to the presence of two functional groups with differing polarities: a primary aromatic amine and an amide. This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions to ensure you achieve high purity and yield.
Troubleshooting Guide: From Tailing Peaks to Low Yields
This section addresses specific problems you might encounter during the column chromatography process. The flowchart below provides a logical path for diagnosing and solving common issues.
Caption: Troubleshooting workflow for column chromatography purification.
Q: My separation is poor, and all the fractions are mixed, even though the spots looked well-separated on the TLC plate. What's wrong?
A: This is a classic chromatography problem that usually points to one of three issues:
-
Column Overloading: You have loaded too much crude material onto the column. A good rule of thumb is to load no more than 1-5% of the total weight of the stationary phase (e.g., 1-5 g of crude material on 100 g of silica). Exceeding this capacity leads to broad bands that cannot be resolved effectively[1].
-
Poor Column Packing: If the stationary phase is not packed uniformly, it can lead to "channeling," where the solvent and sample take preferential paths through the column, ruining separation[1][2]. Always ensure the column is packed tightly and that the top surface of the adsorbent is perfectly flat and protected with a layer of sand[2][3].
-
Inappropriate Elution: The mobile phase you are using may be too polar, causing all compounds to elute too quickly and together. If your target compound has an Rf value greater than ~0.4 on the analytical TLC plate, the solvent system is likely too strong for good separation on a column. Aim for an Rf of 0.2-0.3 for the compound of interest[4].
Q: I'm seeing significant peak tailing for my p-amino tert-butyl benzamide. How can I get sharp, symmetrical peaks?
A: Peak tailing with amines on silica gel is a very common issue. The root cause is the interaction between the basic lone pair of electrons on the nitrogen atom and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, sometimes irreversible, binding slows the elution of a portion of the amine, causing it to "tail."
There are two highly effective solutions:
-
Use a Basic Modifier: Add a small amount (0.5-1% v/v) of a basic modifier, such as triethylamine (TEA) or ammonia (as a solution in methanol), to your mobile phase. The modifier will preferentially bind to the acidic sites on the silica, effectively "masking" them from your target compound. This allows your amine to elute symmetrically.
-
Change the Stationary Phase: Switch from acidic silica gel to a more suitable stationary phase. Basic alumina is an excellent choice for purifying amines as it lacks acidic sites and can improve separation[5][6]. Alternatively, amine-functionalized silica can provide different selectivity and eliminate tailing[7].
Q: My product seems to have disappeared. I'm getting very low, or even zero, yield after the column.
A: This frustrating situation typically arises from two possibilities:
-
Irreversible Adsorption: Your compound is too strongly bound to the stationary phase and will not elute with the chosen mobile phase. This is common if your mobile phase is not polar enough. To check this, you can try flushing the column with a very polar solvent, like 100% ethyl acetate or even a methanol/DCM mixture, to see if you can recover the material[8].
-
On-Column Decomposition: The compound may be unstable on the stationary phase. The acidic nature of silica gel can degrade sensitive molecules[8]. You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot diminishes, your compound is likely degrading. In this case, switching to a neutral or basic stationary phase like alumina is necessary[8].
Frequently Asked Questions (FAQs)
Q: How do I select the best stationary phase: silica or alumina?
A: The choice of stationary phase is critical and depends on the chemical nature of your compound.
-
Silica Gel: This is the most common, all-purpose stationary phase. It is slightly acidic and works well for a wide range of neutral and moderately polar organic compounds. However, for basic compounds like p-amino tert-butyl benzamide, its acidity can cause significant peak tailing, as discussed above[6].
-
Alumina: This stationary phase is available in acidic, neutral, and basic forms. For purifying amines, basic alumina is often the superior choice[5]. It prevents the strong acid-base interactions that cause tailing on silica gel, leading to better peak shape and recovery.
Q: What is the most effective way to determine the right mobile phase?
A: The optimal mobile phase should be determined empirically using Thin-Layer Chromatography (TLC) before running any preparative column[9]. The goal is to find a solvent system that provides good separation between your target compound and its impurities, with an Rf value for your target of approximately 0.2-0.3.
-
Procedure: Start with a non-polar solvent like hexane or petroleum ether and gradually add a more polar solvent like ethyl acetate. Test solvent systems in varying ratios (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc). Spot your crude mixture on a TLC plate and elute it with each system. The ideal system will show the spot for p-amino tert-butyl benzamide moved about a quarter to a third of the way up the plate, with clear separation from other spots[10].
Q: How do I properly pack a chromatography column for this purification?
A: Consistent column packing is essential for a successful separation[2]. The "slurry packing" method is generally the most reliable.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer (~1 cm) of sand.
-
In a separate beaker, mix your stationary phase (e.g., 100 g of silica gel) with your initial, least polar mobile phase to create a smooth, lump-free slurry.
-
Pour the slurry into the column. Use a funnel to avoid coating the sides.
-
Continuously tap the side of the column gently to encourage even settling and remove air bubbles.
-
Open the stopcock to drain some solvent, which helps compact the bed. Add more slurry as the level drops until the desired column height is reached. Never let the top of the stationary phase run dry.
-
Once the bed is stable, add a final protective layer (~1 cm) of sand on top to prevent disruption when adding solvent or your sample[3].
Q: What are the key considerations when scaling this purification from the lab to a pilot plant?
A: Scaling up chromatography is not always linear and presents significant challenges, including changes in flow dynamics and pressure[1][11].
-
Maintain Residence Time: The primary goal is to ensure the molecules experience the same separation conditions at a larger scale. This is best achieved by maintaining a constant residence time on the column. While traditionally done by keeping the bed height and linear flow rate (cm/h) constant, a more flexible and modern approach is to keep the column volumes per hour (CV/h) constant. This allows you to adapt to available column hardware by adjusting the bed height and diameter, which can be more cost-effective[12].
-
Column Packing and Flow Distribution: At large scales, achieving a perfectly packed bed is more difficult. Poor flow distribution can lead to significant efficiency losses[11]. Specialized column hardware and packing techniques are often required.
-
Economic Viability: Column chromatography can be expensive at scale due to solvent consumption and the cost of the stationary phase. Therefore, the process must be highly optimized at the lab scale to maximize the sample load and product throughput, making the process economically feasible[13].
Protocols and Data
Protocol 1: Analytical TLC for Mobile Phase Optimization
-
Preparation: Dissolve a small amount of your crude p-amino tert-butyl benzamide in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Use a capillary tube to apply a small spot of the solution onto the baseline of a TLC plate (about 1 cm from the bottom)[10]. Make the spot as small as possible.
-
Development: Place the TLC plate in a developing chamber containing your chosen mobile phase (e.g., 70:30 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline. Close the chamber and allow the solvent to travel up the plate.
-
Visualization: Once the solvent front is about 1 cm from the top, remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.
-
Analysis: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the mobile phase polarity until the Rf of your target compound is between 0.2 and 0.3, with maximal separation from impurities.
Protocol 2: Preparative Column Chromatography Purification
-
Column Preparation: Pack a glass column with the appropriate stationary phase (e.g., basic alumina or silica gel) using the slurry method described in the FAQs.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, you can perform "dry loading" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add your mobile phase to the top of the column. Open the stopcock and begin collecting fractions. Maintain a constant head of solvent above the stationary phase at all times.
-
Gradient Elution (Optional but Recommended): Start with the low-polarity mobile phase determined by TLC (e.g., 80:20 Hexane:EtOAc). After the non-polar impurities have eluted, you can gradually increase the polarity of the mobile phase (e.g., to 70:30, then 60:40 Hexane:EtOAc) to speed up the elution of your more polar target compound[8].
-
Fraction Analysis: Collect fractions of a consistent volume (e.g., 10-20 mL). Analyze each fraction by TLC to identify which ones contain your pure product.
-
Product Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified p-amino tert-butyl benzamide.
Reference Data for Purification
| Parameter | Recommendation | Rationale & Comments |
| Stationary Phase | Basic Alumina (Brockmann I, standard grade) | Preferred for amines to prevent peak tailing and potential degradation associated with acidic silica gel[5]. |
| Silica Gel (60 Å, 230-400 mesh) with modifier | A viable alternative if alumina is not available. Requires the addition of 0.5-1% triethylamine to the mobile phase. | |
| Mobile Phase (TLC) | Start with 70:30 Hexane:Ethyl Acetate | This ratio typically provides a good starting point for moderately polar compounds. Adjust as needed to achieve Rf ≈ 0.2-0.3. |
| Sample Load | 1-5 g crude per 100 g stationary phase | Loading more than 5% (w/w) will likely compromise resolution[1]. |
| Detection | UV light (254 nm) | The aromatic rings in the molecule make it strongly UV-active, allowing for easy visualization on TLC plates. |
References
- National Center for Biotechnology Information. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.
-
Vasanth, V., et al. (2016). How to purify p-amino tert butyl benzamide? ResearchGate. Retrieved from [Link]
- Yang, H., et al. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2. Journal of Chemical Research, 44(9-10), 603-607.
- Henderson, J. W., et al. (n.d.). Amino Acid Analysis Using Zorbax Eclipse-AAA Columns and the Agilent 1100 HPLC. Agilent Technologies.
- Royal Society of Chemistry. (2017). Supplementary Information for a relevant publication. Retrieved from a Royal Society of Chemistry journal.
- Teasdale, A. (n.d.). Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses. Journal of Pharmaceutical and Biomedical Analysis.
- Scott, C. (2006). Scaling down biopharmaceutical operation part II: Chromatography and filtration.
-
Patsnap. (2024). Case Study: Column Chromatography Process for API Intermediate Isolation — Yield, Purity and Scale Notes. Retrieved from [Link]
- Google Patents. (n.d.). CN101704755A - Method for preparing p-tert-butylbenzylamine.
- Google Patents. (n.d.). AU700984B2 - Benzamide-containing pharmaceutical compositions.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Avantor. (n.d.). Method Tips and Tricks HPTLC Sample Preparation Column Choice Mobile Phase Equipment.
-
Ng, S. K. (2012). Large-Scale Chromatography Columns, Modeling Flow Distribution. ResearchGate. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase. Retrieved from a Thermo Fisher Scientific technical guide.
-
Sciencemadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? Retrieved from [Link]
- Organic Chemistry Portal. (n.d.). TLC of aminoacids and short peptides. Retrieved from a relevant organic chemistry resource.
- Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance.
-
Biology LibreTexts. (2021). 1.14: Column Chromatography. Retrieved from [Link]
- National Institutes of Health. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Biotage. (2023). Scaling up chromatography to the manufacturing plant. Retrieved from [Link]
- CR Journals. (2021). Thin Layer Chromatography of Amino Acids. Journal of Advancement in Pharmacognosy.
-
Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity. Retrieved from [Link]
-
Cytiva Life Sciences. (n.d.). Chromatography scale-up: don't get tied down by bed height. Retrieved from [Link]
- Mohammad, A., et al. (n.d.). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p-Dimethylaminocinnamaldehyde. Indian Journal of Chemical Technology.
-
Mawhinney, T. P., et al. (1986). Analysis of amino acids as their tert.-butyldimethylsilyl derivatives by gas-liquid chromatography and mass spectrometry. Journal of Chromatography. Retrieved from [Link]
- ResearchGate. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics.
-
Chemistry For Everyone. (2024). How To Choose Mobile Phase For Column Chromatography? YouTube. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.).
-
Chromatography Forum. (2009). Amine column degradation. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
Sources
- 1. Case Study: Column Chromatography Process for API Intermediate Isolation — Yield, Purity and Scale Notes [eureka.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemistryviews.org [chemistryviews.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. biotage.com [biotage.com]
- 8. Chromatography [chem.rochester.edu]
- 9. rsc.org [rsc.org]
- 10. crsubscription.com [crsubscription.com]
- 11. researchgate.net [researchgate.net]
- 12. Chromatography scale-up: don’t get tied down by bed height | Cytiva [cytivalifesciences.com.cn]
- 13. biotage.com [biotage.com]
Technical Support Center: Resolving Solubility Challenges for 3-amino-N-(tert-butyl)benzamide
Welcome to the technical support center for 3-amino-N-(tert-butyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for solubility issues encountered during experimentation. Our approach is rooted in fundamental chemical principles to empower you with the knowledge to overcome these common laboratory hurdles.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the solubility of this compound.
Q1: Why is my this compound not dissolving in aqueous buffers?
A1: this compound has a predicted XlogP of 0.9, indicating moderate lipophilicity and inherently low aqueous solubility.[1] The molecule's aromatic ring and tert-butyl group contribute to its hydrophobic character, making it challenging to dissolve in purely aqueous systems.
Q2: I've noticed the compound dissolving in some organic solvents but crashing out when I add my aqueous working solution. What is happening?
A2: This phenomenon, known as precipitation, occurs when the overall solvent system can no longer sustain the solvation of the compound. While soluble in certain organic solvents, the addition of an aqueous solution increases the polarity of the mixture to a point where the hydrophobic this compound is no longer soluble and comes out of solution.
Q3: Can I heat the solution to improve solubility?
A3: Gentle heating can increase the rate of dissolution and, in some cases, the solubility. However, be cautious as excessive heat can lead to degradation of the compound. It is crucial to first assess the thermal stability of this compound. A preliminary experiment to check for degradation by HPLC or LC-MS after heating a sample is recommended.
Q4: Are there any recommended starting solvents for this compound?
A4: Based on its structure, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF) are good starting points for creating concentrated stock solutions. For less polar options, alcohols such as ethanol and methanol can also be effective. A systematic solubility screening is the best approach to identify the optimal solvent for your specific application.
In-depth Troubleshooting Guide
This section provides a systematic approach to resolving the solubility issues of this compound, progressing from simple adjustments to more complex formulation strategies.
Understanding the Molecule: Key Physicochemical Properties
To effectively troubleshoot solubility, we must first understand the molecule's key characteristics:
-
Structure: The molecule possesses a moderately lipophilic N-tert-butylbenzamide backbone with a basic aromatic amino group.
-
Predicted XlogP: 0.9.[1] This value suggests a balance of hydrophilic and lipophilic character, but with a tendency towards poor water solubility.
-
Estimated pKa: The aromatic amino group is the most basic site. Aromatic amines typically have a pKa of their conjugate acid in the range of 4-5.[2] This means that at a pH below this range, the amino group will be protonated, increasing its polarity and potentially its aqueous solubility.
Troubleshooting Workflow
The following workflow provides a logical progression for addressing solubility challenges.
Caption: A stepwise decision-making workflow for troubleshooting the solubility of this compound.
Step 1: Co-solvent Approach
The first line of defense is the use of a water-miscible organic co-solvent. This strategy works by reducing the overall polarity of the solvent system.
-
Rationale: The organic co-solvent disrupts the hydrogen bonding network of water, creating a more favorable environment for the moderately lipophilic this compound.
-
Recommended Co-solvents:
-
DMSO (Dimethyl Sulfoxide): An excellent choice for creating high-concentration stock solutions. However, be mindful of its potential effects on cell-based assays.
-
Ethanol or Methanol: Less potent than DMSO but often more compatible with biological systems.
-
Propylene Glycol (PG) or Polyethylene Glycol (PEG 400): Often used in formulation development due to their low toxicity.
-
Experimental Protocol: Co-solvent Screening
-
Preparation: Weigh 1-5 mg of this compound into several glass vials.
-
Solvent Addition: To each vial, add a different co-solvent (e.g., DMSO, ethanol, PG) in small, incremental volumes (e.g., 10-50 µL).
-
Observation: After each addition, vortex the vial for 30-60 seconds and visually inspect for dissolution.
-
Determination: Continue adding the co-solvent until the compound is fully dissolved. Record the volume of co-solvent used to determine the approximate solubility.
-
Aqueous Compatibility: Once a stock solution is made, perform a dilution test by adding it dropwise to your aqueous buffer to check for precipitation.
| Co-solvent | Expected Solubility | Notes |
| DMSO | High | May have cellular effects. Use at the lowest effective concentration. |
| Ethanol | Moderate | Generally well-tolerated in biological assays. |
| Methanol | Moderate | Can be more volatile than ethanol. |
| Propylene Glycol | Moderate to Low | A common excipient in pharmaceutical formulations. |
Step 2: pH Adjustment
If co-solvents alone are insufficient or lead to precipitation upon dilution, modifying the pH of your aqueous medium is the next logical step.
-
Rationale: The aromatic amino group on this compound is basic. By lowering the pH of the solution to below the pKa of its conjugate acid (estimated to be around 4-5), the amino group will become protonated (-NH3+).[2] This charged species is significantly more polar and, therefore, more soluble in aqueous solutions.
-
Procedure:
-
Prepare your aqueous buffer.
-
Slowly add a dilute acid (e.g., 0.1 M HCl) to adjust the pH to a value between 3 and 4.
-
Attempt to dissolve the this compound directly in the acidified buffer or add a concentrated stock solution (in a minimal amount of co-solvent) to the acidified buffer.
-
Important Consideration: Ensure that the final pH of your solution is compatible with your experimental system (e.g., cell culture, enzyme assay).
Step 3: Utilizing Surfactants and Excipients
When pH modification is not viable or sufficient, the use of non-ionic surfactants can be an effective strategy.
-
Rationale: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate the poorly soluble this compound, while the hydrophilic outer shell interacts with the aqueous environment, effectively solubilizing the compound.
-
Commonly Used Surfactants:
-
Tween® 80 (Polysorbate 80): A widely used non-ionic surfactant in research and pharmaceutical formulations.
-
Cremophor® EL (Polyoxyl 35 Castor Oil): Another common excipient for solubilizing hydrophobic compounds.
-
-
General Protocol:
-
Prepare a stock solution of the surfactant in your aqueous buffer (e.g., 1-10% w/v).
-
Add the this compound to the surfactant solution and mix thoroughly (vortexing, sonication).
-
Gentle heating may be used in conjunction with surfactants to aid dissolution.
-
Step 4: Complexation with Cyclodextrins
For more challenging cases, cyclodextrins can be employed as solubilizing agents.
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic portion of this compound can be encapsulated within the cyclodextrin's cavity, forming an inclusion complex that is water-soluble.
-
Types of Cyclodextrins:
-
β-Cyclodextrin (β-CD): Has limited aqueous solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD): Modified cyclodextrins with significantly higher aqueous solubility and are generally preferred.
-
-
Methodology:
-
Prepare solutions of the cyclodextrin in your aqueous buffer at various concentrations.
-
Add an excess of this compound to each cyclodextrin solution.
-
Equilibrate the samples by shaking or stirring for 24-48 hours at a constant temperature.
-
Separate the undissolved compound by centrifugation or filtration.
-
Quantify the concentration of the dissolved this compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Summary and Concluding Remarks
Resolving the solubility issues of this compound is a systematic process that involves understanding its physicochemical properties and applying appropriate formulation strategies. By following the troubleshooting workflow outlined in this guide, researchers can efficiently identify a suitable solvent system for their specific experimental needs. It is always recommended to start with the simplest approach (co-solvents) and progress to more complex methods as required. Each step should be validated to ensure that the chosen solubilization method does not interfere with the downstream application.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChemLite. This compound (C11H16N2O). [Link]
-
Chemistry LibreTexts. Properties of amines. (2024-11-07). [Link]
-
Wamser, C. C. Chapter 22 Notes - Amines. Portland State University. [Link]
Sources
Technical Support Center: Optimizing N-tert-butyl Amide Synthesis
Welcome to the technical support center for N-tert-butyl amide synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you overcome common challenges in your experiments.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis of N-tert-butyl amides. Each entry details potential causes and provides actionable solutions.
Problem 1: Low to No Product Yield
You've run the reaction, but TLC/LCMS analysis shows mostly unreacted starting materials or only trace amounts of the desired N-tert-butyl amide.
Potential Cause A: Steric Hindrance & Poor Nucleophilicity
The core challenge in synthesizing N-tert-butyl amides lies in the steric bulk of the tert-butyl group, which hinders the approach of the nitrogen nucleophile to the electrophilic carbonyl center.[1][2] This steric congestion significantly slows down the rate of reaction compared to less hindered amines like n-butylamine. Furthermore, the electron-donating nature of the alkyl groups on tert-butylamine can reduce its nucleophilicity.
-
Solution 1: Extend Reaction Time and/or Increase Temperature. For sterically hindered couplings, reactions may require significantly longer times (24-48 hours) or elevated temperatures to achieve reasonable conversion. Monitor the reaction progress carefully to avoid decomposition of starting materials or products.
-
Solution 2: Employ a More Powerful Coupling Reagent. Standard coupling reagents may be insufficient. Switch to a more potent uronium- or phosphonium-based reagent known to be effective for hindered couplings, such as HATU, HCTU, or PyBOP.[3] These reagents generate highly activated esters that are more susceptible to nucleophilic attack by hindered amines.
-
Solution 3: Convert the Carboxylic Acid to an Acyl Chloride. For a more reactive electrophile, convert the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] The resulting acyl chloride is significantly more electrophilic and can react with hindered amines, though this "nuclear bomb option" may require elevated temperatures and can introduce side reactions.[5]
Potential Cause B: Inappropriate Synthetic Route
Direct coupling of a carboxylic acid and tert-butylamine is not always the most efficient path.[4] Alternative strategies can bypass the challenges of this specific bond formation.
-
Solution 1: The Ritter Reaction. If your starting material is a nitrile, or can be accessed from an alcohol or alkene, the Ritter reaction is an excellent alternative.[4] This reaction involves the generation of a tert-butyl carbocation from tert-butanol or a related precursor in the presence of a strong acid, which is then trapped by the nitrile.[6][7] Recent methods utilize catalysts like Cu(OTf)₂ with di-tert-butyl dicarbonate for milder conditions.[8]
-
Solution 2: Grignard Addition to Isocyanates. For exceptionally hindered systems, the direct coupling of a Grignard reagent (R-MgBr) with tert-butyl isocyanate provides a robust and efficient route.[1] This method is particularly effective for constructing amides where both the acid and amine components are sterically demanding.
Problem 2: Significant Side Product Formation
Your reaction yields a complex mixture, with byproducts complicating purification and reducing the yield of the desired amide.
Potential Cause A: Racemization (for Chiral Carboxylic Acids)
The activation of a chiral carboxylic acid, especially with carbodiimides like DCC or EDC, can lead to the formation of an oxazolone intermediate, which is prone to racemization. Adding a reagent like 1-hydroxybenzotriazole (HOBt) can minimize this issue by forming an OBt active ester that is less susceptible to racemization.[3]
-
Solution: Use Additives or Racemization-Suppressing Coupling Reagents.
-
Always include an additive such as HOBt or Oxyma when using carbodiimide coupling reagents.
-
Alternatively, use coupling reagents like COMU, which are known for low racemization potential and have byproducts that are easily removed by aqueous workup.[9]
-
Potential Cause B: Anhydride Formation
During the activation of the carboxylic acid, particularly when forming an acyl chloride, the activated intermediate can react with another molecule of the carboxylic acid to form a symmetric anhydride.[5] This anhydride is also reactive but consumes two equivalents of your acid for every potential amide bond formed, reducing efficiency.
-
Solution: Control Stoichiometry and Order of Addition.
-
Use a slight excess of the activating agent (e.g., oxalyl chloride).
-
Ensure the reaction is performed under anhydrous conditions to prevent hydrolysis of the activated species.
-
Add the amine promptly after the activation step is complete to trap the activated intermediate before it can form the anhydride.
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is the best for synthesizing N-tert-butyl amides?
There is no single "best" reagent, as the optimal choice depends on the specific substrates, scale, and cost considerations. However, for the challenging coupling with tert-butylamine, a hierarchy of reactivity can be established.
-
Uronium/Carbocationium Reagents (e.g., HATU, HCTU, COMU): These are generally the go-to choice for difficult couplings.[3][9] They are highly efficient but are also the most expensive. COMU is noted for its "green" profile, with water-soluble byproducts.[9]
-
Phosphonium Reagents (e.g., PyBOP, PyAOP): These are also very effective for hindered couplings and can be particularly useful for coupling N-methylated amino acids.[3]
-
Carbodiimides (e.g., EDC, DIC) + Additives (HOBt, Oxyma): This is a more cost-effective option that is often sufficient for less-hindered substrates. The addition of HOBt or Oxyma is crucial to increase efficiency and suppress racemization.[3] For solid-phase synthesis, DIC is preferred over DCC because its urea byproduct is more soluble and easier to wash away.[3]
| Reagent Class | Examples | Pros | Cons | Best For |
| Uronium/Carbocationium | HATU, HCTU, COMU | High reactivity, fast kinetics, low racemization | High cost, potential sensitivity to moisture | Sterically hindered and electron-deficient substrates.[10] |
| Phosphonium | PyBOP, PyAOP | High reactivity, stable, effective for N-methyl amino acids | High cost, byproducts can be difficult to remove | Challenging couplings, cyclic peptides.[3] |
| Carbodiimides | EDC, DIC | Low cost, readily available | Lower reactivity, risk of racemization (requires additives) | Standard couplings, large-scale synthesis. |
Q2: How can I set up a reaction to maximize success from the start?
A well-designed experimental setup is critical. A self-validating system ensures that you can trust your results and troubleshoot effectively.
-
Ensure Anhydrous Conditions: All glassware should be oven- or flame-dried, and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon). Water can hydrolyze activated intermediates, quenching the reaction.
-
Use High-Purity Reagents and Solvents: Impurities can interfere with the reaction. Use anhydrous grade solvents.
-
Mind the Order of Addition: The standard procedure is to pre-activate the carboxylic acid before adding the amine. Dissolve the carboxylic acid, coupling reagent, and any additives (like HOBt) in your solvent. Stir for 5-10 minutes to allow for the formation of the active ester. Then, add your base (if needed) followed by the tert-butylamine.
-
Choice of Base: A non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine is typically used to neutralize the acid formed during the reaction without competing with the primary amine nucleophile.
Q3: My starting material is a nitrile. What is the best way to synthesize the N-tert-butyl amide?
The Ritter reaction is the most direct method.[4] A highly efficient and mild modern protocol involves using a copper catalyst.[8] This method works for a wide variety of aryl, alkyl, and benzyl nitriles under solvent-free conditions at room temperature.[8]
| Catalyst (5 mol%) | Temp (°C) | Time (h) | Yield (%) |
| Cu(OTf)₂ | RT | 5 | 87% |
| Cu(ClO₄)₂·6H₂O | RT | 5 | 65% |
| Zn(ClO₄)₂·6H₂O | RT | 5 | 40% |
| CuCl | 50 | 5 | 36% |
| CuI, CuO, CuBr | RT | 5 | No Reaction |
| Table adapted from the optimization of the reaction between benzonitrile and di-tert-butyl dicarbonate.[8] |
Q4: Can I remove the N-tert-butyl group after the synthesis if it's used as a protecting group?
Yes, the N-tert-butyl group can be removed, although it is generally considered stable. One reported method involves using scandium triflate (Sc(OTf)₃) in toluene, which can cleave the group to yield the primary amide in high yields.[11] Microwave heating can accelerate this deprotection.[11]
Protocols & Workflows
Diagram: General Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and solving common issues in N-tert-butyl amide synthesis.
Caption: Troubleshooting decision tree for N-tert-butyl amide synthesis.
Protocol 1: General Procedure for HATU-Mediated Coupling
This protocol describes a standard method for coupling a carboxylic acid with tert-butylamine using HATU, a highly effective reagent for hindered couplings.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) to an oven-dried flask containing a stir bar.
-
Dissolution: Add anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to dissolve the acid (concentration typically 0.1-0.5 M).
-
Reagent Addition: Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq). Stir the mixture at room temperature.
-
Pre-activation: Allow the mixture to stir for 5-10 minutes. During this time, the carboxylic acid is converted to its highly reactive O-acylisourea intermediate.
-
Amine Addition: Add tert-butylamine (1.2 eq) dropwise to the solution.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LCMS. For hindered substrates, the reaction may require 12-24 hours. Gentle heating (e.g., 40 °C) can be applied if the reaction is sluggish.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography.
Diagram: Synthetic Route Selection
This flowchart helps in choosing an appropriate synthetic strategy based on available starting materials.
Caption: Flowchart for selecting a synthetic route to N-tert-butyl amides.
References
-
Ellman, J. A., & Owens, T. D. (2009). Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. The Journal of Organic Chemistry. [Link]
-
Yang, Y., et al. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)₂. ResearchGate. [Link]
-
Gellman, S. H., et al. (2009). Preparation of N-acetyl, Tert-Butyl Amide Derivatives of the 20 Natural Amino Acids. Journal of Chemical Education. [Link]
-
Nikpassand, M., & Zare, A. (2014). An Efficient Method for Synthesis of N-tert-Butyl Amides Using Oxalic Acid Dihydrate in Solvent-Free Condition. ResearchGate. [Link]
-
LibreTexts Chemistry. (2021). Synthesis of Amides. [Link]
-
NCERT. (n.d.). Amines. [Link]
-
Silva, F., & Brogan, A. P. (2022). Challenges and Breakthroughs in Selective Amide Activation. Angewandte Chemie International Edition. [Link]
-
Hajilou, T., et al. (2021). Facile preparation of N-tert-butyl amides under heat-, metal- and acid-free conditions by using tert-butyl nitrite (TBN) as a practical carbon source. Chemical Communications. [Link]
-
SciSpace. (2014). An Efficient Method for Synthesis of N-tert-Butyl Amides Using Oxalic Acid Dihydrate in Solvent-Free. [Link]
-
Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
-
Hierl, M., & Schmalz, H.-G. (2016). Steric Hindrance Underestimated: It´s a Long, Long Way to Tri-tert-alkylamines. ResearchGate. [Link]
-
El-Faham, A., & Albericio, F. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
-
Kumar, A., et al. (2018). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. BMC Chemistry. [Link]
-
Akbari, J., & Heydari, A. (2008). Convenient Removal of N-tert-Butyl from Amides with Scandium Triflate. ResearchGate. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfinamide synthesis by S-N coupling. [Link]
-
Tinnis, F., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
LabCoatz. (2023). Making Tert-Butylamine: A Stinky Precursor to an Even Stinkier Isocyanide! YouTube. [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
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Identifying potential off-target effects of benzamide compounds
Introduction: The Benzamide Scaffold - A Double-Edged Sword
Welcome, researchers and drug development professionals. The benzamide moiety is a cornerstone of modern medicinal chemistry, celebrated for its role in blockbuster drugs targeting a range of protein classes, most notably kinases and histone deacetylases (HDACs).[1] Its prevalence, however, is also its greatest challenge. The very features that make it an effective pharmacophore for a specific target can also lead to unintended interactions with other proteins, resulting in off-target effects.[2][3]
These off-target activities can confound experimental results, lead to unexpected toxicity, or even present opportunities for drug repurposing.[4] Understanding and identifying these effects is not merely a "checkbox" in the drug discovery process; it is fundamental to building a robust, translatable data package for any benzamide-based compound.
This guide is structured as a technical support center to directly address the common questions and experimental hurdles you may encounter. We will move from foundational concepts to detailed troubleshooting of advanced proteomics and cell-based assays, providing not just protocols, but the scientific rationale behind them.
Part 1: Foundational Concepts & FAQs
Question: Why are benzamide compounds prone to off-target effects, particularly with kinases?
Answer: The susceptibility stems from the structural nature of protein families. The human kinome, for instance, contains over 500 members, many of which share a highly conserved ATP-binding pocket.[5] Benzamide-based kinase inhibitors are often designed to compete with ATP. Minor structural similarities between the ATP pockets of the intended target and other kinases can lead to cross-reactivity. This is a classic challenge in kinase inhibitor development, where achieving high selectivity is a primary goal.[6][7] Similarly, benzamide groups can act as zinc-binding moieties, leading to potential interactions with metalloenzymes like HDACs and matrix metalloproteinases (MMPs).[1]
Question: My benzamide compound is potent against my target kinase in a biochemical assay, but in cells, I see a phenotype (e.g., toxicity) at concentrations where my target shouldn't be fully engaged. What's happening?
Answer: This is a critical observation that strongly suggests one of three possibilities:
-
Potent Off-Target Effect: Your compound may be inhibiting another protein that is critical for cell health or the observed pathway, and it does so more potently than it inhibits your primary target in the cellular environment.[8]
-
On-Target Toxicity: Inhibiting your primary target is genuinely toxic to the cell model you are using. This is a valid biological finding.[3]
-
Compound Liabilities: The issue may not be target-mediated at all. The compound could have poor physicochemical properties, leading to aggregation, membrane disruption, or metabolic instability, causing non-specific toxicity.
The key is to design experiments that can distinguish between these possibilities, which we will cover in the following sections.
Part 2: A Strategic Workflow for Off-Target Deconvolution
Identifying off-targets requires a multi-pronged approach that moves from broad, unbiased screening to specific, hypothesis-driven validation. Simply screening against a panel of related proteins is often not enough to uncover a truly novel off-target.
Below is a generalized workflow. The choice of specific techniques depends on available resources and the nature of the scientific question.
Caption: A strategic workflow for identifying and validating off-target effects.
Part 3: Troubleshooting In Vitro & Proteomic Assays
This section addresses issues with common target identification and engagement assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that your compound directly binds to a protein target within the complex environment of a cell.[9] It relies on the principle that ligand binding typically stabilizes a protein, increasing its melting temperature (Tm).[10]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Question: I performed a CETSA experiment, but my melting curve looks strange. The initial fluorescence is very high and then decreases with temperature. What does this mean?
Answer: This is a common issue that often points to problems with the protein itself rather than the assay.[11]
-
Causality: A high initial signal suggests that your protein may be partially unfolded or aggregated even at the starting temperature. The fluorescent dye (e.g., SYPRO Orange) binds to exposed hydrophobic regions; if many are already exposed, the signal will be high. The subsequent decrease in fluorescence upon heating can occur if the protein aggregates into larger complexes that precipitate out of solution, effectively removing the dye-protein complexes from the measurement.[12]
-
Troubleshooting Steps:
-
Check Protein Quality: If using purified protein, run it on a size-exclusion chromatography (SEC) column to check for aggregation. For cell lysate, ensure you are using fresh lysates and have included protease inhibitors.
-
Optimize Buffer Conditions: Your protein may not be stable in the lysis buffer. Screen different buffers (pH, salt concentration) to find one that maintains protein stability.[13]
-
Titrate Protein Concentration: You may be using too much protein. Try reducing the protein concentration in the assay.
-
Question: My CETSA results show no thermal shift for my known target, but I know the compound is active in the cell. Why?
Answer: This indicates a disconnect between target binding and thermal stabilization, which can happen for several reasons.
-
Causality:
-
No Stabilization: Not all ligand binding events result in a measurable thermal stabilization. The binding mechanism might not confer the necessary energetic change to the protein's global stability.
-
Incorrect Temperature Range: You may be missing the melting transition entirely. If the protein is extremely stable or unstable, its melting point might be outside your tested temperature range.[14]
-
Insufficient Compound Concentration: The intracellular concentration of your compound may not be high enough to achieve sufficient target occupancy for a detectable shift. Remember to use saturating concentrations (e.g., 5-20x the cellular EC₅₀) for initial Tagg experiments.[9]
-
-
Troubleshooting Steps:
-
Expand Temperature Gradient: Run a wider and denser temperature range to ensure you capture the entire melting curve.
-
Increase Compound Concentration: Titrate your compound to higher concentrations. Be mindful of solubility limits.
-
Try an Orthogonal Method: Validate target engagement using a different method, such as the NanoBRET™ Target Engagement Assay, which measures binding via bioluminescence resonance energy transfer and is not dependent on thermal stabilization.[15][16]
-
Affinity-Based Protein Profiling (AfBPP)
AfBPP is a chemical proteomics technique used to "fish" for binding partners of your compound from a complex cell lysate.[17][18] It requires chemically modifying your benzamide with a linker and an affinity tag (e.g., biotin).
Question: My AfBPP pulldown identified hundreds of proteins, including many known non-specific binders (e.g., tubulin, heat shock proteins). How do I find the real targets?
Answer: This is the central challenge of affinity chromatography: distinguishing specific interactors from a background of non-specific binding.[18]
-
Causality: Non-specific binding arises from proteins sticking to the affinity matrix (e.g., streptavidin beads) or from hydrophobic interactions with the linker or the compound itself at high concentrations.
-
Troubleshooting & Validation Strategy:
-
Competition Experiment (Critical): This is the most important control. Perform a parallel pulldown where you pre-incubate the lysate with an excess of the "free" unmodified benzamide compound before adding your biotinylated probe. A true binding partner will be out-competed, leading to a significant reduction in its signal in the mass spectrometry data. Non-specific binders will not be competed away.
-
Negative Control Probe: Synthesize a structurally similar but biologically inactive version of your compound and create a probe from it. True targets should not be pulled down by this inactive probe.
-
Optimize Washing Steps: Increase the stringency of your wash buffers (e.g., by adding a low concentration of a mild detergent) to remove weakly interacting proteins.
-
| Method | Primary Use | Common Pitfall | Key Troubleshooting Step |
| Kinase Panel Screen | Broadly assess selectivity against a family of related proteins | In vitro activity doesn't always translate to cells | Follow up hits with cell-based target engagement assays (e.g., CETSA) |
| CETSA | Validate direct target binding in a cellular context | No thermal shift despite known cellular activity | Use an orthogonal method like NanoBRET; increase compound concentration |
| AfBPP | Unbiased identification of binding partners | High background of non-specific binders | Perform a competition experiment with excess free compound. |
Part 4: Troubleshooting Cell-Based Functional Assays
Once you have a list of putative off-targets, you must confirm that their engagement by your benzamide compound leads to a functional consequence.
Caption: A decision tree for troubleshooting an unexpected cellular phenotype.
Question: I have identified a potential off-target kinase. How can I confirm it is responsible for the anti-proliferative effect I see in my cancer cell line?
Answer: You need to establish a causal link between the inhibition of that specific off-target and the resulting phenotype.
-
Causality: You must show that modulating the off-target protein directly, independent of your compound, can replicate or block the effect.
-
Experimental Strategy:
-
Phosphorylation Status: Check if your compound inhibits the phosphorylation of a known, direct substrate of the putative off-target kinase in your cells. A dose-response in a Western blot or targeted phospho-assay that matches your anti-proliferative EC₅₀ is strong evidence.[15][16]
-
Genetic Knockdown: Use siRNA or shRNA to reduce the expression of the off-target kinase. If the off-target is responsible for the anti-proliferative effect, then its knockdown should also reduce cell proliferation.
-
Rescue/Resistance Experiments: This provides the strongest evidence.
-
Rescue: In a cell line sensitive to your compound, overexpress a version of the off-target that has a mutation in the drug-binding pocket (a "gatekeeper" mutation, for example) but is still functional. If these cells become resistant to your compound, it strongly implicates that off-target.
-
Ba/F3 System: For oncogenic kinases, the Ba/F3 cell model is excellent. These cells are dependent on an expressed oncogenic kinase for survival. If your compound inhibits the proliferation of Ba/F3 cells driven by your putative off-target, it's a strong indicator of on-target activity in that context. This can also be used as a counter-screen for off-target effects.[15]
-
-
Part 5: Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
This protocol is designed to verify target engagement in intact cells.
Materials:
-
Cell culture reagents for your cell line of interest.
-
Benzamide compound and vehicle (e.g., DMSO).
-
PBS, protease and phosphatase inhibitor cocktails.
-
Liquid nitrogen, dry ice.
-
Thermal cycler or heating blocks.
-
Ultracentrifuge or high-speed microcentrifuge.
-
Protein quantification assay (e.g., BCA or Bradford).
-
SDS-PAGE and Western blot reagents.
-
Validated primary antibody against the target protein.
Methodology:
-
Cell Treatment: Plate cells and grow to ~80-90% confluency. Treat one set of plates with your benzamide compound (at a saturating concentration, e.g., 10-20 µM) and another with vehicle for 1 hour at 37°C.
-
Harvesting: Harvest cells by scraping, wash with PBS, and pellet. Resuspend the cell pellet in a specific volume of PBS containing protease/phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature. Include an unheated control.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarification: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 100,000 x g for 20 min or 20,000 x g for 20 min in a microfuge at 4°C).
-
Quantification & Analysis: Carefully collect the supernatant. Normalize the protein concentration of all samples using a protein assay.[19]
-
Western Blot: Resolve the normalized samples by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against your target protein.
-
Data Interpretation: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein relative to the unheated control against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.[20]
References
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Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (n.d.). MDPI. [Link]
-
Amide Internucleoside Linkages Suppress the MicroRNA-like Off-Target Activity of Short Interfering RNA. (n.d.). ACS Publications. [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020-03-03). The Institute of Cancer Research, London. [Link]
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Effective Non-Invasive Delivery of Epigenetic Drugs Using Functionalized Accessory Unit Conjugates. (n.d.). MDPI. [Link]
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How can off-target effects of drugs be minimised?. (2025-05-21). Patsnap Synapse. [Link]
-
How to measure and minimize off-target effects... (2021-10-12). YouTube. [Link]
-
off-target effects. (2020-08-23). YouTube. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016-07-01). Journal of Visualized Experiments. [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (n.d.). National Center for Biotechnology Information. [Link]
-
Spotlight: Cell-based kinase assay formats. (2022-05-11). Reaction Biology. [Link]
-
Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. (2021-05-18). National Center for Biotechnology Information. [Link]
-
A brief introduction to chemical proteomics for target deconvolution. (2022-09-15). European Review for Medical and Pharmacological Sciences. [Link]
-
Tools for experimental and computational analyses of off-target editing by programmable nucleases. (2020-12-07). National Center for Biotechnology Information. [Link]
-
Toxicity and efficacy of benzamide riboside in cancer chemotherapy models. (n.d.). National Center for Biotechnology Information. [Link]
-
Target deconvolution techniques in modern phenotypic profiling. (2013-01-18). National Center for Biotechnology Information. [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (n.d.). MDPI. [Link]
-
Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. (n.d.). Chinese Journal of Pharmacology and Toxicology. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019-07-16). Frontiers in Pharmacology. [Link]
-
A Probe-Based Target Engagement Assay for Kinases in Live Cells. (n.d.). National Center for Biotechnology Information. [Link]
-
Analysis of protein stability and ligand interactions by thermal shift assay. (n.d.). National Center for Biotechnology Information. [Link]
-
Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. (2022-09-22). ACS Central Science. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022-09-01). ACS Chemical Biology. [Link]
-
Affinity‐based Probe (AfBP) and Affinity‐based Protein Profiling. (n.d.). ResearchGate. [Link]
-
The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. (2024-07-02). ResearchGate. [Link]
-
Synthesis, characterization, antioxidant power and acute toxicity of some new azo-benzamide and azo-imidazolone derivatives with in vivo and in vitro antimicrobial evaluation. (n.d.). National Center for Biotechnology Information. [Link]
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Ways to represent the data from different CETSA formats. (n.d.). ResearchGate. [Link]
-
Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. (n.d.). Royal Society of Chemistry. [Link]
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Off-target effects of MEK inhibitors. (n.d.). National Center for Biotechnology Information. [Link]
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Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. (2010-09-23). PLOS Computational Biology. [Link]
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Bradford Assay Troubleshooting Guide Common Errors and Fixes. (2025-07-11). ZAGENO. [Link]
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Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. (n.d.). Charles River. [Link]
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Troubleshooting differential scanning fluorimetry, strange melting profile?. (2018-10-30). ResearchGate. [Link]
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Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome. (2020-04-29). Malaria World. [Link]
-
5 Target Deconvolution Approaches in Drug Discovery. (2018-11-29). Technology Networks. [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024-08-13). Reaction Biology. [Link]
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Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. (n.d.). MDPI. [Link]
-
Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. (2026-01-21). ACS Publications. [Link]
-
Create Your Own Cellular Compound Target Engagement Assay. (2017-05-22). YouTube. [Link]
-
Cell-based test for kinase inhibitors. (2020-11-26). INiTS. [Link]
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Troubleshooting impurities in 3-amino-N-(tert-butyl)benzamide synthesis
Welcome to the technical support center for the synthesis of 3-amino-N-(tert-butyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format to ensure the successful and efficient production of high-purity this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your synthesis, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Product Formation
Q: I am not getting the expected yield of this compound. What could be the issue?
A: Low or no product formation can stem from several factors, primarily related to the choice of synthetic route and reaction conditions. Let's break down the possibilities for the two most common synthetic pathways.
Scenario A: Direct Amide Coupling of 3-Aminobenzoic Acid and tert-Butylamine
The direct coupling of a carboxylic acid and an amine requires an activating agent to facilitate the formation of the amide bond. Without it, a simple acid-base reaction occurs, forming a stable ammonium carboxylate salt that will not readily form an amide at standard temperatures.[1]
-
Cause: Inefficient activation of the carboxylic acid.
-
Solution: Employ a suitable coupling reagent. Common choices include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt).[2][3] EDCI activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[1][3] HOBt is known to increase efficiency and reduce side reactions.[4]
-
Cause: Steric hindrance.
-
Solution: While tert-butylamine is sterically hindered, the reaction is feasible. Ensure adequate reaction time and temperature. Gentle heating (40-50 °C) may be required to drive the reaction to completion, but be cautious of potential side reactions at higher temperatures.
Scenario B: Multi-step Synthesis from 3-Nitrobenzoic Acid
This route involves the conversion of 3-nitrobenzoic acid to 3-nitrobenzoyl chloride, followed by amidation with tert-butylamine and subsequent reduction of the nitro group.[5][6]
-
Cause: Incomplete formation of the acid chloride.
-
Solution: Ensure the complete conversion of 3-nitrobenzoic acid to 3-nitrobenzoyl chloride using an excess of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[7] The reaction with thionyl chloride often requires refluxing for several hours.[7] It is crucial to remove any excess chlorinating agent before proceeding to the amidation step, as it can react with the amine.
-
Cause: Ineffective reduction of the nitro group.
-
Solution: The reduction of the nitro group to an amine is a critical step. Common reducing agents include tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation (e.g., H₂ with a palladium on carbon catalyst). Ensure the catalyst is active and the reaction is run for a sufficient duration.
Issue 2: Presence of Significant Impurities in the Crude Product
Q: My crude product shows multiple spots on TLC and extra peaks in the NMR. What are these impurities and how can I avoid them?
A: The nature of the impurities is highly dependent on the synthetic route chosen.
For the Direct Amide Coupling Route:
-
Impurity: Unreacted 3-aminobenzoic acid.
-
Reason: Incomplete reaction.
-
Prevention: Use a slight excess of tert-butylamine and ensure efficient stirring and adequate reaction time.
-
Removal: 3-aminobenzoic acid is amphoteric and can be removed by an aqueous wash with a dilute base like sodium bicarbonate, followed by a dilute acid wash.
-
-
Impurity: N-acylurea.
-
Reason: This is a common side product when using carbodiimide coupling agents like EDCI. The O-acylisourea intermediate can rearrange to a stable N-acylurea, which will not react further with the amine.[2][3]
-
Prevention: The addition of HOBt is highly recommended as it traps the O-acylisourea to form an active ester, which is less prone to rearrangement and reacts efficiently with the amine.[3][4]
-
Removal: N-acylurea byproducts are often soluble in aqueous acidic solutions. Washing the organic layer with dilute HCl can help remove this impurity.
-
For the 3-Nitrobenzoic Acid Route:
-
Impurity: Unreacted 3-nitro-N-(tert-butyl)benzamide.
-
Reason: Incomplete reduction of the nitro group.
-
Prevention: Ensure the reduction reaction goes to completion by monitoring with TLC. If necessary, add more reducing agent or increase the reaction time.
-
Removal: This impurity is less polar than the desired amino product. It can be separated by column chromatography.
-
-
Impurity: 3-Nitrobenzoic acid.
-
Reason: Incomplete conversion to the acid chloride or hydrolysis of the acid chloride.
-
Prevention: Use anhydrous conditions during the formation and reaction of the acid chloride.[7]
-
Removal: Can be removed with a basic aqueous wash (e.g., NaHCO₃ solution).
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is preferable for synthesizing this compound?
A1: The choice of route depends on the scale of the synthesis and the available starting materials.
-
Direct Amide Coupling: This is often preferred for smaller-scale laboratory syntheses due to its fewer steps. However, the cost of coupling reagents can be a factor for large-scale production.
-
3-Nitrobenzoic Acid Route: This is a more classical and often more cost-effective approach for larger-scale synthesis, despite being a multi-step process.
Q2: What is the best way to purify the final product?
A2: The purification method depends on the nature and quantity of the impurities.
-
Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be very effective.
-
Column Chromatography: This is the most versatile method for separating the desired product from various impurities, especially if they have significantly different polarities.[5] A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.
-
Acid-Base Extraction: The final product has a basic amino group. An effective purification strategy can be to dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). This will protonate the desired product, making it water-soluble and allowing for the removal of non-basic organic impurities.[5] The aqueous layer can then be basified (e.g., with NaOH) to precipitate the pure product, which can be collected by filtration.
Q3: What analytical techniques are best for assessing the purity of this compound?
A3: A combination of techniques is recommended for a thorough purity assessment.
-
Thin-Layer Chromatography (TLC): An excellent tool for monitoring the progress of the reaction and for a quick assessment of the number of components in the crude product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities with distinct spectral signatures.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating the main compound from impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
Experimental Protocols
Protocol 1: Synthesis via Direct Amide Coupling
-
To a stirred solution of 3-aminobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HOBt (1.2 eq) and EDCI (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add tert-butylamine (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis via the 3-Nitrobenzoyl Chloride Intermediate
-
Acid Chloride Formation: Gently reflux a mixture of 3-nitrobenzoic acid (1.0 eq) and thionyl chloride (3.0 eq) for 2-3 hours.[7]
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
Amidation: Dissolve the resulting crude 3-nitrobenzoyl chloride in an anhydrous aprotic solvent like dichloromethane (DCM).
-
In a separate flask, dissolve tert-butylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in DCM.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Wash the reaction mixture with water, dilute HCl, and brine. Dry the organic layer and concentrate to obtain crude 3-nitro-N-(tert-butyl)benzamide.
-
Nitro Reduction: Dissolve the crude nitro compound in ethanol. Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) and heat the mixture to reflux for 3-5 hours.
-
Cool the reaction mixture and quench with a saturated solution of sodium bicarbonate until the pH is basic.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to get the crude this compound.
-
Purify as needed.
Data Presentation
| Parameter | Direct Amide Coupling | 3-Nitrobenzoic Acid Route |
| Starting Materials | 3-Aminobenzoic acid, tert-butylamine | 3-Nitrobenzoic acid, tert-butylamine |
| Key Reagents | EDCI, HOBt, Base (e.g., DIEA) | Thionyl chloride, Base (e.g., TEA), SnCl₂·2H₂O |
| Number of Steps | 1 | 3 |
| Typical Yield | 70-90% | 60-80% (overall) |
| Common Impurities | Unreacted starting materials, N-acylurea | 3-nitro-N-(tert-butyl)benzamide, 3-nitrobenzoic acid |
| Purity (Post-Purification) | >98% | >98% |
Visualizations
Synthetic Pathways
Caption: Overview of synthetic routes to this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low product yield.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Yang, et al. (2020). A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2016). How to purify p-amino tert butyl benzamide? Retrieved from [Link]
- Royal Society of Chemistry. (2017). Synthesis of N-alkylbenzamides.
- Sabila, P. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
-
MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]
- Google Patents. (n.d.). Coupling reagent and method for coupling amines with carboxylic acids.
-
Reddit. (2022). Carbodiimide amide coupling reaction sideproduct. Retrieved from [Link]
- Google Patents. (n.d.). Technique for synthesizing tert-butylamine.
-
Reddit. (n.d.). Purification of N-benzylbenzamides. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
National Institutes of Health. (2017). Unnatural Amino Acid Derivatives through Click Chemistry: Synthesis of Triazolylalanine Analogues. Retrieved from [Link]
- Google Patents. (n.d.). Aminobenzamide compounds for the treatment of neurodegenerative disorders.
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? Retrieved from [Link]
-
Organic-Synthesis.com. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
-
WIPO Patentscope. (2015). Process for removing amide impurities in aromatic carboxylic acids. Retrieved from [Link]
-
Der Pharma Chemica. (2020). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]
Sources
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. bachem.com [bachem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. US5643965A - Aminobenzamide compounds for the treatment of neurodegenerative disorders - Google Patents [patents.google.com]
- 7. Synthesis routes of 3-Nitrobenzoyl chloride [benchchem.com]
Technical Support Center: Enhancing the Purity of 3-amino-N-(tert-butyl)benzamide
Welcome to the technical support center for the synthesis and purification of 3-amino-N-(tert-butyl)benzamide. As researchers and professionals in drug development, achieving high purity is paramount for the reliability of downstream applications and the integrity of your research. This guide provides in-depth, field-proven insights into troubleshooting common purity issues encountered during the synthesis of this compound. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the typical synthetic route for this compound, and what are the most common impurities I should anticipate?
A1: The most common and cost-effective synthesis is a two-step process starting from 3-nitrobenzoic acid. Understanding this pathway is critical for anticipating potential impurities.
Step 1: Amide Formation. 3-nitrobenzoic acid is first converted to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate is then reacted with tert-butylamine to form 3-nitro-N-(tert-butyl)benzamide.
Step 2: Nitro Group Reduction. The nitro group of the intermediate is reduced to a primary amine. Common methods include catalytic hydrogenation (e.g., H₂ over Palladium on carbon, Pd/C) or metal-acid reduction (e.g., Tin (Sn) or Iron (Fe) in the presence of HCl).[1]
This synthetic route can introduce several impurities that must be removed.
Caption: Common synthetic pathway for this compound.
Table 1: Common Impurities and Their Origin
| Impurity | Chemical Structure | Origin | Key Physical Property Difference |
|---|---|---|---|
| 3-Nitro-N-(tert-butyl)benzamide | Nitro-substituted aromatic | Unreacted intermediate from Step 2. | Less polar than the final product. |
| 3-Nitrobenzoic Acid | Carboxylic acid | Unreacted starting material from Step 1. | Acidic. |
| tert-Butylamine | Aliphatic amine | Excess reagent from Step 1. | Basic, volatile. |
| Oxidation Byproducts | Complex polymeric structures | Air oxidation of the aromatic amine product. | Often highly colored. |
Q2: My crude product shows a low/broad melting point and multiple spots on a TLC plate. What is a robust general strategy for purification?
A2: A multi-spot TLC indicates a mixture of compounds with varying polarities. The most effective purification strategy leverages the chemical handles present in your target molecule: the basic amino group and the neutral amide group. A combination of acid-base extraction followed by recrystallization or column chromatography is the gold standard.
Sources
Stability and storage conditions for 3-amino-N-(tert-butyl)benzamide
Welcome to the technical support center for 3-amino-N-(tert-butyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound in your experiments. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides to address common challenges.
Understanding the Stability of this compound
This compound is an aromatic amine, a class of compounds known for its susceptibility to environmental factors. The primary amino group attached to the benzene ring is an electron-donating group, which makes the aromatic ring susceptible to oxidation. This oxidation can be initiated by exposure to air (oxygen), light, and elevated temperatures, often leading to the formation of colored impurities and a decrease in the compound's purity and activity.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place.[1] A laboratory freezer set at -20°C is recommended for long-term storage. For short-term storage, a refrigerator at 2-8°C is acceptable. The key is to minimize exposure to light, moisture, and air.
Q2: How should I handle the compound upon receiving it?
A2: Upon receipt, visually inspect the compound. It should be an off-white to light-colored powder. Any significant discoloration (e.g., dark brown or tar-like appearance) may indicate degradation. It is good practice to aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize exposure of the bulk material to the atmosphere.
Q3: Is this compound sensitive to light?
A3: Yes, aromatic amines as a class of compounds are known to be sensitive to light.[2] Photochemical degradation can occur, leading to the formation of colored impurities. Therefore, it is crucial to store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. When working with the compound on the benchtop, minimize its exposure to direct laboratory lighting.
Q4: What is the impact of moisture on the stability of this compound?
A4: While the amide group is generally stable to hydrolysis under neutral conditions, the presence of moisture can be problematic for aromatic amines. It can facilitate oxidative degradation. Therefore, storing the compound in a desiccator or in a container with a desiccant is recommended to maintain a dry environment.
Q5: How should I prepare solutions of this compound for my experiments?
A5: Solutions of this compound should be prepared fresh for each experiment whenever possible. If a stock solution needs to be stored, it should be kept at -20°C or lower in a tightly capped vial, protected from light. The choice of solvent can also impact stability; consult relevant literature for your specific application. For some aromatic amines, storage in deoxygenated solvents can enhance stability.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (long-term) or 2-8°C (short-term) | Slows down the rate of potential degradation reactions. |
| Light | Store in an amber vial or in the dark | Prevents photochemical degradation. |
| Moisture | Store in a dry environment (desiccator) | Minimizes moisture-facilitated oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) for maximum stability | Prevents oxidation by atmospheric oxygen. |
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments and provides potential solutions based on the stability profile of this compound.
Scenario 1: Inconsistent or non-reproducible experimental results.
-
Potential Cause: Degradation of the this compound stock.
-
Troubleshooting Steps:
-
Visually inspect the solid compound and any prepared solutions. Look for any color change. A yellowing or browning of the solid or solution is a common indicator of oxidation.
-
Prepare a fresh solution from a new aliquot of the solid compound. If possible, use an aliquot that has not been previously opened.
-
Confirm the purity of your compound. If you have access to analytical instrumentation, such as HPLC or LC-MS, you can check the purity of your compound against a reference standard or a freshly opened batch.
-
Consider the age of the compound. If the compound has been stored for an extended period, even under recommended conditions, its purity may have decreased. It is advisable to use a fresh batch for critical experiments.
-
Scenario 2: The solid this compound has changed color.
-
Potential Cause: Oxidation due to exposure to air and/or light.
-
Troubleshooting Steps:
-
Assess the extent of discoloration. A slight change in color may not significantly impact all experiments, but for sensitive applications, it is a cause for concern.
-
Purification may be an option for experienced chemists. Techniques like recrystallization or column chromatography could be used to purify the compound. However, this requires expertise and analytical verification of the purified material.
-
For critical applications, it is highly recommended to discard the discolored compound and obtain a fresh batch. This is the most reliable way to ensure the integrity of your experimental results.
-
Scenario 3: A solution of this compound turns yellow/brown over a short period.
-
Potential Cause: Rapid degradation in solution, likely due to oxidation, which can be accelerated by the solvent, pH, or exposure to light.
-
Troubleshooting Steps:
-
Prepare solutions fresh and use them immediately.
-
Protect the solution from light by using amber vials or wrapping the container in foil.
-
Consider deoxygenating your solvent by bubbling with an inert gas (argon or nitrogen) before preparing the solution.
-
Evaluate the pH of your solution. The stability of aromatic amines can be pH-dependent.
-
For enhanced stability, especially if purification is challenging, consider converting the amine to its ammonium salt. Treating the compound with an acid like HCl can form the more stable ammonium salt, which is less prone to oxidation.[2]
-
Experimental Workflow for Assessing Compound Stability
Caption: Troubleshooting workflow for stability issues.
References
-
Pelmus, M. (2016). Answer to "How to purify p-amino tert butyl benzamide?". ResearchGate. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of 3-amino-N-(tert-butyl)benzamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological activity of 3-amino-N-(tert-butyl)benzamide. Our approach is built on a foundation of scientific integrity, beginning with a primary biochemical assay and progressing to a secondary, cell-based confirmation of target engagement. We will compare the compound's performance against a clinically relevant benchmark, Olaparib, to provide a clear context for its potential potency and utility.
Introduction and Scientific Rationale
The compound this compound belongs to the benzamide family of molecules. Its structural analog, 3-aminobenzamide (3-AB), is a well-characterized inhibitor of Poly(ADP-ribose) Polymerase (PARP) enzymes.[1][2][3][4][5] PARPs are critical components of the cellular machinery responsible for maintaining genomic integrity.
The primary function of PARP1, the most abundant member of the PARP family, is to detect single-strand breaks (SSBs) in DNA. Upon binding to a break, PARP1 utilizes its substrate, nicotinamide adenine dinucleotide (NAD+), to synthesize and attach long polymers of poly(ADP-ribose) (PAR) to itself and other acceptor proteins near the damage site.[4][6] This PARylation event acts as a scaffold, recruiting other key DNA repair proteins of the base excision repair (BER) pathway to resolve the damage.
Inhibition of PARP activity is a validated therapeutic strategy in oncology.[7] By blocking PARP, SSBs are not efficiently repaired. During DNA replication, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells that already have a compromised ability to repair DSBs (e.g., those with BRCA1/2 mutations), this accumulation of damage leads to cell death—a concept known as synthetic lethality.
Therefore, the primary hypothesis for this compound is that it functions as a PARP inhibitor. This guide outlines the essential experiments to confirm this hypothesis and quantify its efficacy.
Caption: PARP1 signaling pathway in response to DNA damage.
Part 1: Primary Validation via In Vitro Enzymatic Assay
The first and most direct method to validate our hypothesis is to assess whether this compound can inhibit the catalytic activity of purified PARP1 enzyme in a controlled, cell-free environment.
Causality Behind Experimental Choice: An in vitro enzymatic assay is crucial because it isolates the target enzyme from the complexities of a cell. This allows us to confirm direct interaction and inhibition, eliminating variables such as cell membrane permeability or metabolic degradation of the compound. We will use a well-established chemiluminescent assay format that measures the product of the PARP1 reaction. For a robust comparison, we will test our compound alongside Olaparib , a potent, FDA-approved PARP inhibitor that serves as our positive control and benchmark.[8][9][10][11]
Caption: Workflow for the in vitro PARP1 enzymatic inhibition assay.
Detailed Protocol: PARP1 Chemiluminescent Activity Assay
This protocol is adapted from standard commercially available PARP assay kits.[6][12]
A. Reagents and Materials:
-
Recombinant human PARP1 enzyme
-
96-well high-binding plates
-
Histone H1 (PARP1 substrate)
-
Activated calf thymus DNA
-
Biotinylated NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 1 mM DTT)
-
This compound, stock in 100% DMSO
-
Olaparib, stock in 100% DMSO
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Plate reader with luminescence detection capability
B. Step-by-Step Methodology:
-
Plate Coating: Dilute Histone H1 in PBS to 20 µg/mL. Add 50 µL to each well of the 96-well plate. Incubate overnight at 4°C. Wash wells 3 times with Wash Buffer (PBS + 0.05% Tween-20).
-
Compound Preparation: Prepare serial dilutions of this compound and Olaparib in Assay Buffer. The final DMSO concentration in the reaction should be kept constant and below 0.5%.[13]
-
Reaction Setup (Controls are Essential for a Self-Validating System):
-
Test Wells: Add 25 µL of the appropriate compound dilution.
-
Positive Control (100% Activity): Add 25 µL of Assay Buffer containing the same final concentration of DMSO as the test wells.
-
Negative Control (Background): Add 25 µL of Assay Buffer. Do not add enzyme to these wells.
-
-
Enzyme Reaction: Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in Assay Buffer. Add 25 µL of this master mix to all wells except the negative control wells (add a mix without enzyme to these).
-
Incubation: Gently mix the plate and incubate for 60 minutes at 37°C.[12]
-
Detection: Wash the plate 3 times. Add 50 µL of Streptavidin-HRP diluted in Assay Buffer to each well. Incubate for 30 minutes at room temperature.
-
Signal Generation: Wash the plate 5 times. Add 50 µL of chemiluminescent substrate to each well. Immediately read the luminescence on a plate reader.
C. Data Analysis and Comparative Results: The raw luminescence units (RLU) are normalized to the controls. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.
| Compound | Putative Target | IC50 (nM) [Hypothetical Data] | Potency vs. Benchmark |
| This compound | PARP1 | 350 | - |
| Olaparib | PARP1 | 5 | ~70-fold more potent |
This hypothetical data suggests that while this compound does inhibit PARP1, it is significantly less potent than the clinical benchmark, Olaparib.
Part 2: Secondary Validation - Cell-Based Target Engagement
Confirming that a compound inhibits a purified enzyme is the first step. The critical next question is whether it can enter a living cell and engage its target in a complex physiological environment.
Causality Behind Experimental Choice: We will use an immunofluorescence assay to directly visualize the product of PARP activity—the PAR polymer—within cells.[14][15] This method provides robust, quantifiable evidence of target engagement. A potent inhibitor should prevent the accumulation of PAR polymers following induced DNA damage. This is a superior method to indirect viability assays, as it directly measures the on-target effect rather than a downstream cellular consequence.
Detailed Protocol: Immunofluorescence Assay for PAR Formation
A. Reagents and Materials:
-
HeLa or U2OS human cancer cell line
-
Glass-bottom imaging plates
-
Hydrogen peroxide (H₂O₂) or Methyl methanesulfonate (MMS) for DNA damage induction
-
This compound and Olaparib
-
4% Paraformaldehyde (PFA) for cell fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Anti-PAR primary antibody
-
Alexa Fluor-conjugated secondary antibody
-
DAPI nuclear stain
-
Confocal microscope
B. Step-by-Step Methodology:
-
Cell Culture: Seed HeLa cells onto glass-bottom imaging plates and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat cells with various concentrations of this compound, Olaparib, or a vehicle control (DMSO) for 2 hours.[15]
-
DNA Damage Induction: Add 1 mM H₂O₂ to the media and incubate for 15 minutes to induce massive oxidative stress and PARP activation.[15]
-
Fixation and Permeabilization: Immediately wash the cells with PBS and fix with 4% PFA for 15 minutes. Wash again and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Immunostaining:
-
Block non-specific binding with Blocking Buffer for 1 hour.
-
Incubate with anti-PAR primary antibody overnight at 4°C.
-
Wash 3 times with PBS.
-
Incubate with Alexa Fluor-conjugated secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
-
Imaging: Wash 3 times and add PBS to the wells. Image the plates using a confocal microscope, ensuring consistent laser power and exposure settings across all conditions.
C. Data Analysis and Interpretation: The results will be visualized as images where the DAPI stain shows the cell nucleus and the secondary antibody signal shows the location and intensity of PAR polymers. For quantification, image analysis software is used to measure the mean fluorescence intensity of the PAR signal within each DAPI-defined nucleus. A significant reduction in PAR signal in inhibitor-treated cells compared to the "damage only" control validates cellular activity.
Conclusion
This two-tiered validation strategy provides a robust and reliable assessment of the biological activity of this compound.
-
The in vitro enzymatic assay definitively answers the question of direct target inhibition and provides a quantitative measure of potency (IC50).
-
The cell-based immunofluorescence assay confirms that the compound is cell-permeable and can engage PARP at its site of action within a living cell, preventing the synthesis of PAR polymers.
By comparing these results directly to a gold-standard inhibitor like Olaparib, we can accurately position this compound within the landscape of PARP inhibitors, providing crucial data for any future drug development efforts.
References
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BMG LABTECH. PARP assay for inhibitors. Available from: [Link]
-
MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [Link]
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Virág, L., & Szabó, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors. Pharmacological reviews, 54(3), 375-429. Available from: [Link]
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PubMed. 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. Available from: [Link]
-
Wang, H., et al. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. DNA repair, 19, 55-64. Available from: [Link]
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Gilabert, M., et al. (2014). Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. OncoTargets and therapy, 7, 1633. Available from: [Link]
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Hanzlikova, H., et al. (2018). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR protocols, 1(3), 100201. Available from: [Link]
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ACS Publications. Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity. Available from: [Link]
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OAText. Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage. Available from: [Link]
-
ResearchGate. Basic characteristics of methods for PARP activity measurement. Available from: [Link]
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ResearchGate. Comparative efficacy and tolerability of the PARP inhibitors olaparib 300 mg tablets BID, niraparib 300 mg capsules QD and rucaparib. Available from: [Link]
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BPS Bioscience. PARP Assays. Available from: [Link]
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Andrabi, S. A., et al. (2006). Poly (ADP-ribose)(PAR) polymer is a death signal. Proceedings of the National Academy of Sciences, 103(48), 18308-18313. Available from: [Link]
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PubChem. 3-amino-N-(tert-butyl)benzenesulfonamide. Available from: [Link]
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Cancer Discovery. Alternating WEE1–PARP Blockade: High Potential. Available from: [Link]
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PubMed. 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. Available from: [Link]
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ResearchGate. Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Available from: [Link]
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BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. Available from: [Link]
-
MDPI. Poly (ADP-Ribose) Polymerase Inhibitor Olaparib-Resistant BRCA1-Mutant Ovarian Cancer Cells Demonstrate Differential Sensitivity to PARP Inhibitor Rechallenge. Available from: [Link]
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Taylor & Francis Online. 3-Aminobenzamide – Knowledge and References. Available from: [Link]
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bioRxiv. Development and Characterization of PAR-Trackers: New Tools for Detecting Poly(ADP-ribose). Available from: [Link]
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PubMed. 3-Aminobenzamide Reduces Brain Infarction and Neutrophil Infiltration After Transient Focal Cerebral Ischemia in Mice. Available from: [Link]
-
Gorthi, A., et al. (2021). Development and characterization of new tools for detecting poly(ADP-ribose) in vitro and in vivo. eLife, 10, e72193. Available from: [Link]
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Rose, M., et al. (2020). PARP inhibitors: clinical relevance, mechanisms of action and tumor resistance. Frontiers in cell and developmental biology, 8, 564601. Available from: [Link]
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MDPI. 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Available from: [Link]
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Royal Society of Chemistry. This journal is © The Royal Society of Chemistry 2017. Available from: [Link]
-
OncLive. Olaparib Leads PARP Inhibitor Charge in the Treatment of BRCA-Mutated, HRD Ovarian Cancer. Available from: [Link]
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PubMed. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. Available from: [Link]
-
Organic Chemistry Portal. tert-Butyl nitrite (TBN). Available from: [Link]
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RSC Publishing. Synthesis and biological activity of squaramido-tethered bisbenzimidazoles as synthetic anion transporters. Available from: [Link]
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AACR Journals. Investigation of PARP Inhibitor Resistance Based on Serially Collected Circulating Tumor DNA in Patients With BRCA-Mutated Ovarian Cancer. Available from: [Link]
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- 13. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Development and characterization of new tools for detecting poly(ADP-ribose) in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benzamide-Based PARP Inhibitors: 3-Aminobenzamide vs. the N-tert-Butyl Analog
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a cornerstone of precision medicine, particularly for cancers harboring defects in DNA repair pathways. This guide provides a detailed comparison of two benzamide-based PARP inhibitors: the well-characterized first-generation inhibitor, 3-aminobenzamide (3-AB), and its derivative, 3-amino-N-(tert-butyl)benzamide.
While 3-aminobenzamide has been extensively studied, establishing a foundational understanding of PARP inhibition, publicly available experimental data on the PARP inhibitory activity of this compound is notably scarce. This guide will therefore provide a comprehensive overview of 3-aminobenzamide, supported by experimental data, and offer a theoretical comparison of this compound based on established structure-activity relationships (SAR) for this class of inhibitors.
The Central Role of PARP in DNA Repair and Cellular Function
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular homeostasis, with PARP1 being the most abundant and well-studied member.[1] PARP enzymes act as DNA damage sensors, recognizing single-strand breaks (SSBs) and initiating their repair through the base excision repair (BER) pathway.[1] Upon detecting a DNA lesion, PARP1 catalyzes the cleavage of nicotinamide adenine dinucleotide (NAD+) and the subsequent addition of long branched chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage.
Beyond its role in DNA repair, PARP is also involved in the regulation of transcription, chromatin structure, and cell death pathways.[1] The inhibition of PARP has proven to be a powerful therapeutic strategy, particularly in the context of synthetic lethality in cancers with mutations in BRCA1 or BRCA2 genes, which are deficient in homologous recombination (HR), a major DNA double-strand break (DSB) repair pathway.
3-Aminobenzamide: The Archetypal Benzamide PARP Inhibitor
3-Aminobenzamide (3-AB) is a prototypical PARP inhibitor that has been instrumental in elucidating the biological functions of PARP.[1] As a structural analog of nicotinamide, 3-AB competitively inhibits the binding of NAD+ to the catalytic domain of PARP, thereby preventing the synthesis of PAR and the subsequent recruitment of DNA repair machinery.[1] This inhibition of SSB repair leads to the accumulation of DSBs during DNA replication, which can be cytotoxic to cancer cells, especially those with compromised HR repair mechanisms.
Mechanism of Action of 3-Aminobenzamide
The primary mechanism of action for 3-aminobenzamide is its competitive inhibition of PARP enzymes.[1] By occupying the NAD+ binding site on the PARP enzyme, it prevents the transfer of ADP-ribose units to target proteins.[1] This disruption of the DNA damage response enhances the cytotoxic effects of DNA-damaging agents and radiation.[1]
Comparative Analysis: Potency and Efficacy
A direct experimental comparison of the PARP inhibitory activity of this compound and 3-aminobenzamide is limited by the lack of published data for the N-tert-butyl derivative. However, we can present the known inhibitory concentrations for 3-aminobenzamide and discuss the likely impact of the N-tert-butyl substitution based on SAR principles.
| Compound | Target | IC50 | Cell Line | Citation |
| 3-Aminobenzamide | PARP | ~50 nM | CHO | [2] |
| 3-Aminobenzamide | PARP | ~30 µM | (Biochemical Assay) | [3] |
| This compound | PARP | Not Available | - | - |
Note: The significant variation in reported IC50 values for 3-aminobenzamide highlights the importance of the assay conditions (e.g., biochemical vs. cell-based, cell type, substrate concentrations).
Structure-Activity Relationship (SAR) Insights and the Putative Role of the N-tert-Butyl Group
The benzamide moiety is a common scaffold for PARP inhibitors, with the amide group forming crucial hydrogen bonds within the nicotinamide-binding pocket of the enzyme. Structure-activity relationship studies of benzamide analogs have revealed that modifications to the amide nitrogen can significantly impact potency.
The introduction of a bulky tert-butyl group on the amide nitrogen of 3-aminobenzamide would be expected to have a profound, and likely detrimental, effect on its PARP inhibitory activity. The rationale for this prediction is based on the steric hindrance that the tert-butyl group would introduce, potentially disrupting the key hydrogen bonding interactions between the amide protons and the amino acid residues in the PARP active site. X-ray crystallography studies of various PARP inhibitors have consistently shown the importance of these hydrogen bonds for high-affinity binding.
Therefore, it is hypothesized that This compound would be a significantly less potent PARP inhibitor than 3-aminobenzamide. Experimental validation through in vitro PARP assays would be necessary to confirm this hypothesis.
Experimental Methodologies for Comparative Evaluation
To empirically determine and compare the PARP inhibitory potential of this compound and 3-aminobenzamide, a series of well-established in vitro and cell-based assays should be employed.
In Vitro Biochemical PARP Inhibition Assay
This assay directly measures the enzymatic activity of purified PARP1 in the presence of varying concentrations of the inhibitors.
Principle: The assay quantifies the incorporation of biotinylated ADP-ribose onto histone proteins, which serves as a measure of PARP activity. Inhibition of this process by the test compounds leads to a reduction in the signal.
Step-by-Step Protocol:
-
Plate Preparation: Coat a 96-well plate with histone proteins and block non-specific binding sites.
-
Reaction Mixture: Prepare a reaction buffer containing activated DNA (to stimulate PARP activity), biotinylated NAD+, and purified recombinant PARP1 enzyme.
-
Inhibitor Addition: Add serial dilutions of 3-aminobenzamide and this compound to the wells. Include a no-inhibitor control and a background control (no PARP enzyme).
-
Incubation: Incubate the plate to allow the PARP-catalyzed reaction to proceed.
-
Detection: Wash the plate to remove unbound reagents. Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated PAR chains.
-
Signal Generation: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based PARP Inhibition Assay
This assay assesses the ability of the inhibitors to suppress PARP activity within a cellular context.
Principle: In cells treated with a DNA damaging agent, PARP activity is stimulated. The assay measures the level of PARylation in cell lysates as an indicator of PARP activity.
Step-by-Step Protocol:
-
Cell Culture: Seed a suitable cancer cell line (e.g., HeLa or a BRCA-deficient line) in a 96-well plate and allow cells to adhere.
-
Inhibitor Treatment: Treat the cells with various concentrations of 3-aminobenzamide and this compound for a predetermined time.
-
Induction of DNA Damage: Expose the cells to a DNA damaging agent, such as hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS), to induce PARP activation.
-
Cell Lysis: Lyse the cells to release cellular proteins.
-
PAR Detection (ELISA-based): Transfer the cell lysates to an anti-PAR antibody-coated plate. Detect the captured PARylated proteins using a secondary antibody conjugated to an enzyme (e.g., HRP) and a suitable substrate.
-
Data Analysis: Quantify the signal and determine the IC50 values for each inhibitor in the cellular environment.
PARP Signaling Pathway in DNA Repair
The following diagram illustrates the central role of PARP1 in the single-strand break repair pathway and the mechanism of action of PARP inhibitors.
Conclusion
3-Aminobenzamide remains a vital tool compound for studying the multifaceted roles of PARP in cellular processes. Its well-documented inhibitory activity provides a benchmark for the development of novel, more potent, and selective PARP inhibitors. While the N-tert-butyl analog, this compound, is a logical structural derivative for investigation, the current absence of empirical data precludes a definitive comparison. Based on established structure-activity relationships for benzamide-based PARP inhibitors, it is strongly predicted that the steric bulk of the N-tert-butyl group would significantly diminish its inhibitory potency compared to 3-aminobenzamide.
This guide underscores the critical need for experimental validation to substantiate theoretical SAR-based predictions. The detailed protocols provided herein offer a clear roadmap for researchers to undertake a direct comparative analysis of these and other novel PARP inhibitor candidates, thereby contributing to the advancement of this important class of therapeutics.
References
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Taylor & Francis. (2019). 3-Aminobenzamide – Knowledge and References. Retrieved from [Link]
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BPS Bioscience. (n.d.). 3-aminobenzamide. Retrieved from [Link]
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A Comparative Guide to PARP Inhibition: Benchmarking 3-amino-N-(tert-butyl)benzamide Against Modern Therapeutics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone, particularly for tumors harboring defects in DNA damage repair pathways. This guide provides an in-depth comparison of the early-generation PARP inhibitor, 3-amino-N-(tert-butyl)benzamide, and its more extensively studied parent compound, 3-aminobenzamide (3-AB), against clinically approved PARP inhibitors such as Olaparib, Niraparib, and Talazoparib. By examining their mechanisms, potency, and experimental evaluation, this document serves as a technical resource for researchers navigating the selection and assessment of these critical therapeutic agents.
The Central Role of PARP in DNA Repair and the Principle of Synthetic Lethality
Poly(ADP-ribose) polymerases are a family of enzymes crucial for cellular homeostasis, with PARP1 and PARP2 playing a pivotal role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] When an SSB occurs, PARP1 rapidly binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation acts as a scaffold to recruit other DNA repair proteins to the site of damage.
The therapeutic efficacy of PARP inhibitors is exquisitely demonstrated in the context of synthetic lethality. In cancer cells with mutations in genes essential for homologous recombination (HR), such as BRCA1 and BRCA2, the repair of DNA double-strand breaks (DSBs) is compromised. When these cells are treated with a PARP inhibitor, SSBs that would normally be repaired by the PARP-mediated pathway persist and, during DNA replication, degenerate into DSBs. With a deficient HR pathway, these cells are unable to repair the DSBs, leading to genomic instability and ultimately, cell death. Normal cells, with functional HR, can tolerate PARP inhibition as they can still effectively repair DSBs.[3]
Comparative Efficacy of PARP Inhibitors
The following table summarizes the reported IC50 values for several key PARP inhibitors, highlighting the substantial increase in potency achieved with modern drug development.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Key Characteristics |
| 3-Aminobenzamide (3-AB) | ~50[5][6] | - | First-generation, low potency |
| Olaparib | ~1-5[3][7] | ~1-5[7] | First-in-class, approved for multiple cancers |
| Niraparib | ~3.8[8] | ~2.1[8] | High selectivity for PARP1/2 |
| Talazoparib | ~0.57[9] | ~0.2[2] | Potent PARP trapping activity |
| Veliparib | ~5.2 (Ki)[10] | ~2.9 (Ki)[10] | Weak PARP trapping, often used in combination |
Note: IC50 values can vary depending on the assay conditions. The values presented here are for comparative purposes.
Beyond catalytic inhibition, a key differentiator among PARP inhibitors is their ability to "trap" PARP enzymes on DNA. This trapping of the PARP-DNA complex is a potent form of cellular toxicity. Talazoparib, for instance, is a particularly effective PARP trapper, which contributes to its high potency.[3] In contrast, veliparib is a weak PARP trapper and is often investigated in combination with other DNA-damaging agents.[3]
Experimental Protocols for Evaluating PARP Inhibitor Efficacy
To rigorously assess and compare the efficacy of PARP inhibitors, a series of well-defined in vitro assays are essential. The following protocols provide a framework for these evaluations.
PARP Activity Assay (In Vitro)
This assay directly measures the enzymatic activity of PARP and its inhibition.
Methodology:
-
Plate Coating: Coat a 96-well plate with a histone substrate and incubate overnight at 4°C.
-
Reaction Setup: To each well, add PARP enzyme, biotinylated NAD+ (the substrate for PARylation), and activated DNA to stimulate PARP activity.
-
Inhibitor Addition: Add varying concentrations of the PARP inhibitor to be tested.
-
Incubation: Incubate the plate to allow the PARylation reaction to proceed.
-
Detection: Add streptavidin conjugated to horseradish peroxidase (HRP), which will bind to the biotinylated PAR chains.
-
Signal Generation: Add a chemiluminescent HRP substrate and measure the light output. The signal intensity is proportional to PARP activity.
Cell Viability Assay (Cell-Based)
This assay determines the cytotoxic effect of the PARP inhibitor on cancer cells, particularly those with and without BRCA mutations.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., BRCA-mutant and BRCA-wildtype) in 96-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the PARP inhibitor.
-
Incubation: Incubate the cells for a period of 72 to 144 hours.
-
Viability Assessment: Add a viability reagent such as resazurin (alamarBlue) or a tetrazolium salt (MTT). Viable cells will metabolize the reagent, producing a fluorescent or colorimetric signal.
-
Measurement: Measure the signal using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be calculated.
DNA Damage Assay (γH2AX Staining)
This assay quantifies the level of DNA double-strand breaks, a downstream consequence of PARP inhibition in HR-deficient cells.
Methodology:
-
Cell Treatment: Treat cells grown on coverslips with the PARP inhibitor for a specified time.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.
-
Primary Antibody Staining: Incubate the cells with a primary antibody specific for the phosphorylated form of histone H2AX (γH2AX), which marks DSBs.
-
Secondary Antibody Staining: Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Imaging: Counterstain the nuclei with a DNA dye such as DAPI and visualize the cells using fluorescence microscopy. The number of γH2AX foci per nucleus is a quantitative measure of DNA double-strand breaks.
Conclusion and Future Perspectives
While this compound and its parent compound 3-aminobenzamide were instrumental in the early exploration of PARP inhibition, the field has seen a dramatic evolution. The modern, clinically approved PARP inhibitors like Olaparib, Niraparib, and Talazoparib exhibit significantly greater potency and, in some cases, a more potent PARP trapping mechanism. This has translated into remarkable clinical success in treating specific cancer patient populations.
For researchers, the choice of a PARP inhibitor for preclinical studies should be guided by the specific scientific question. While less potent compounds can be useful for elucidating fundamental mechanisms, the use of clinically relevant inhibitors is crucial for translational studies. The experimental protocols outlined in this guide provide a robust framework for the head-to-head comparison of novel and existing PARP inhibitors, facilitating the continued development of this important class of cancer therapeutics.
References
- Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer Research, 72(21), 5588-5599.
- Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158.
- Pascal, J. M. (2018). The comings and goings of PARP-1 in response to DNA damage. DNA Repair, 71, 111-118.
- Krishnakumar, R., & Kraus, W. L. (2010). The PARP side of the nucleus: molecular actions, physiological outcomes, and clinical targets. Molecular Cell, 39(1), 8-24.
- Langelier, M. F., et al. (2018). NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains.
- Jones, P., et al. (2015). Discovery of 2-((R)-2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide (niraparib), a novel, potent, and orally bioavailable poly(ADP-ribose) polymerase-1 and -2 inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 58(8), 3302-3314.
- Shekh, K., et al. (2014). 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. Toxicology Mechanisms and Methods, 24(5), 332-341.
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Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References. Retrieved from [Link]
- Purnell, M. R., & Whish, W. J. (1980). Novel inhibitors of poly(ADP-ribose) synthetase. Biochemical Journal, 185(3), 775-777.
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- Muthaiah, V. P. K., et al. (2022).
- Rudolph, J., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2119458119.
- Valabrega, G., et al. (2021). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. International Journal of Molecular Sciences, 22(8), 4123.
- Yildiz, I., et al. (2009). 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. Renal Failure, 31(8), 716-723.
- de Bono, J., et al. (2017). Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers. Cancer Discovery, 7(6), 620-629.
- Elstrodt, F., et al. (2006). BRCA1 mutation analysis of 41 human breast cancer cell lines reveals three new deleterious mutants. Cancer Research, 66(1), 41-45.
- Murai, J., et al. (2012). Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer Research, 72(21), 5588-5599.
- Lheureux, S., et al. (2017). Quantification of Olaparib sensitivities (IC50) and RAD51 foci in EOC cell lines. Scientific Reports, 7(1), 1-12.
- McGowan, P. M., et al. (2013). Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. Cancer Biology & Therapy, 14(6), 537-545.
- Ceppi, P., et al. (2010). Inactivation of BRCA2 in human cancer cells identifies a subset of tumors with enhanced sensitivity towards death receptor-mediated apoptosis. Oncogene, 29(6), 889-900.
- Wang, Y., et al. (2018). Nanoformulation of Olaparib Amplifies PARP Inhibition and Sensitizes PTEN/TP53-Deficient Prostate Cancer to Radiation. Molecular Cancer Therapeutics, 17(11), 2347-2357.
- Li, L., et al. (2022). Olaparib-Induced Senescence Is Bypassed through G2–M Checkpoint Override in Olaparib-Resistant Prostate Cancer. Molecular Cancer Research, 20(4), 555-568.
- He, K., et al. (2021). Blocking PARP activity with the inhibitor veliparib enhances radiotherapy sensitivity in endometrial carcinoma. Journal of Cellular and Molecular Medicine, 25(18), 8756-8767.
- Wang, Y., et al. (2024). Olaparib Enhances the Efficacy of Third-Generation Oncolytic Adenoviruses Against Glioblastoma by Modulating DNA Damage Response and p66shc-Induced Apoptosis. CNS Neuroscience & Therapeutics, 30(11), e70124.
- Kumar, A., et al. (2018). Nanoformulation of Olaparib amplifies PARP inhibition and sensitizes PTEN/TP53-deficient prostate cancer to radiation. Clinical Cancer Research, 24(20), 5103-5114.
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A Head-to-Head Comparison of Benzamide-Based PARP Inhibitors for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant breakthrough, particularly for cancers harboring defects in DNA damage repair pathways. This guide provides a detailed side-by-side comparison of the leading benzamide-based PARP inhibitors, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their work. We will delve into the mechanistic nuances, comparative efficacy, and the experimental methodologies crucial for their evaluation.
The Central Role of PARP in DNA Repair and the Principle of Synthetic Lethality
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical players in the cellular response to DNA damage.[1][2] They act as sentinels, detecting single-strand breaks (SSBs) in DNA and initiating their repair through the base excision repair (BER) pathway.[3] Upon binding to damaged DNA, PARP1 catalyzes the synthesis of long chains of poly (ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage.[3]
The therapeutic efficacy of PARP inhibitors is elegantly explained by the concept of "synthetic lethality." In cancer cells with mutations in genes essential for homologous recombination (HR), such as BRCA1 and BRCA2, an alternative DNA double-strand break (DSB) repair pathway is already compromised.[1] When PARP is inhibited in these cells, SSBs are not efficiently repaired and can degenerate into more lethal DSBs during DNA replication. With a dysfunctional HR pathway, these cells are unable to repair the DSBs, leading to genomic instability and ultimately, cell death.[2]
Mechanism of Action: Beyond Catalytic Inhibition to "PARP Trapping"
Benzamide-based PARP inhibitors are small molecules that competitively inhibit the binding of NAD+, the substrate for PAR synthesis, to the catalytic domain of PARP enzymes.[1] However, their mechanism of action is more complex than simple enzymatic inhibition. A key differentiator among these inhibitors is their ability to "trap" PARP enzymes on DNA.[4][5][6] This trapping creates a cytotoxic DNA-PARP complex that is more potent at killing cancer cells than the mere inhibition of PAR synthesis.[5] The potency of PARP trapping varies significantly among different inhibitors and is a critical factor in their overall anti-tumor activity.[4][6][7]
Comparative Analysis of Key Benzamide-Based PARP Inhibitors
Five prominent benzamide-based PARP inhibitors have been extensively studied and are in various stages of clinical development and use: Olaparib, Niraparib, Rucaparib, Talazoparib, and Veliparib. The following table summarizes their key biochemical and clinical characteristics.
| Feature | Olaparib | Niraparib | Rucaparib | Talazoparib | Veliparib |
| PARP1 IC50 (nM) | 1–19 | 2–35 | 0.8–3.2 | ~0.5 | Low nM |
| PARP2 IC50 (nM) | 1–251 | 2–15.3 | 28.2 | ~0.2 | Low nM |
| PARP Trapping Potency | Moderate | Moderate | Moderate | High | Low |
| Key Off-Target Kinases | None identified in some screens | DYRK1A, DYRK1B | CDK16, PIM3, DYRK1B | PARP16 | PIM1, CDK9 |
| Approved Indications (Examples) | Ovarian, Breast, Prostate, Pancreatic Cancer | Ovarian, Fallopian Tube, Peritoneal Cancer | Ovarian, Prostate Cancer | Breast Cancer | In clinical trials for various cancers |
| Progression-Free Survival (PFS) Benefit (vs. Chemo in gBRCAm Breast Cancer) | Significant improvement (OlympiAD trial) | N/A | N/A | Significant improvement (EMBRACA trial) | N/A |
| Common Adverse Events | Nausea, vomiting, anemia | Hematological toxicities, fatigue | Nausea, anemia, fatigue | Hematological toxicities, alopecia | Nausea, fatigue |
Note: IC50 values and clinical data are compiled from various sources and can vary depending on the specific assay conditions and clinical trial design. It is recommended to consult the primary literature for detailed information.
Experimental Protocols for Evaluating PARP Inhibitors
To ensure the scientific integrity of research involving PARP inhibitors, standardized and well-validated experimental protocols are essential. Here, we provide step-by-step methodologies for key assays.
PARP Activity Assay (ELISA-based)
This assay quantifies the enzymatic activity of PARP by measuring the amount of PAR produced.
Protocol:
-
Plate Preparation: Coat a 96-well plate with histones, which will serve as the substrate for PARylation.
-
Reaction Setup: In each well, add the PARP enzyme, the benzamide-based PARP inhibitor at various concentrations, and activated DNA to stimulate PARP activity.
-
Initiate Reaction: Add NAD+ to start the PAR synthesis reaction and incubate at 37°C.
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add a primary antibody that specifically recognizes PAR.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chromogenic substrate and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the IC50 value of the inhibitor by plotting the absorbance against the inhibitor concentration.
PARP Trapping Assay (Fluorescence Polarization)
This assay measures the ability of an inhibitor to trap PARP on a DNA substrate.[8]
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing a fluorescently labeled DNA oligonucleotide.
-
Reaction Setup: In a 384-well plate, add the fluorescent DNA, the PARP enzyme, and the PARP inhibitor at various concentrations.
-
Incubation: Incubate the plate to allow for the binding of PARP to the DNA and the trapping effect of the inhibitor.
-
Measurement: Measure the fluorescence polarization of the solution. An increase in polarization indicates the formation of a larger molecular complex, signifying the trapping of PARP on the DNA.
-
Data Analysis: Determine the EC50 for PARP trapping by plotting the change in fluorescence polarization against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of PARP inhibitors on cancer cells.[9]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., BRCA-mutant cell lines) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the PARP inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[9] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 of the inhibitor.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, provide a visual representation of the PARP signaling pathway and a typical experimental workflow for evaluating PARP inhibitors.
Caption: PARP1 signaling in DNA single-strand break repair and the mechanism of PARP inhibitors.
Caption: A generalized experimental workflow for the preclinical evaluation of PARP inhibitors.
Conclusion and Future Directions
The development of benzamide-based PARP inhibitors represents a significant advancement in precision oncology. While all share a common core mechanism, their individual biochemical properties, particularly their PARP trapping efficiencies and off-target profiles, lead to distinct clinical activities and safety profiles. A thorough understanding of these differences, supported by rigorous experimental evaluation, is paramount for the continued development and optimal clinical application of this important class of therapeutics. Future research will likely focus on developing next-generation PARP inhibitors with improved selectivity and potency, as well as exploring novel combination therapies to overcome resistance and expand their clinical utility.
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PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. (n.d.). MDPI. Retrieved from [Link]
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A schematic representation of PARP1 activity in single-strand break... (n.d.). ResearchGate. Retrieved from [Link]
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PARPtrap™ Assay Kit for PARP1. (n.d.). BPS Bioscience. Retrieved from [Link]
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Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]
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Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
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PARP inhibitors in breast and ovarian cancer with BRCA mutations: a meta-analysis of survival. (n.d.). PubMed Central. Retrieved from [Link]
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Summary of inhibition measurements for PARPi with PARP1 and PARP2 and... (n.d.). ResearchGate. Retrieved from [Link]
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Comparative efficacy, safety, and acceptability of single-agent poly (ADP-ribose) polymerase (PARP) inhibitors in BRCA-mutated HER2-negative metastatic or advanced breast cancer: a network meta-analysis. (n.d.). PubMed Central. Retrieved from [Link]
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Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. (2022, December 5). PubMed. Retrieved from [Link]
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Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. (n.d.). National Institutes of Health. Retrieved from [Link]
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Inhibitors of PARP: Number crunching and structure gazing. (2022, March 8). PNAS. Retrieved from [Link]
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Indirect treatment comparison of the efficacy and safety of olaparib 300 mg tablets BID and talazoparib 1 mg once daily in the treatment of patients with germline BRCA-mutated (gBRCA) HER2-negative metastatic breast cancer. (2019, May 26). ASCO Publications. Retrieved from [Link]
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Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicronspheres. Retrieved from [Link]
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Pharmacological profile of olaparib, veliparib and rucaparib across 29... (n.d.). ResearchGate. Retrieved from [Link]
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Structural Basis of Detection and Signaling of DNA Single-Strand Breaks by Human PARP-1. (2015, November 25). Cell. Retrieved from [Link]
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Recent Progress of the research on the benzimidazole PARP-1 inhibitors. (2025, August 8). ResearchGate. Retrieved from [Link]
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Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. Retrieved from [Link]
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Cell Viability Assays - Assay Guidance Manual. (2013, May 1). National Institutes of Health. Retrieved from [Link]
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PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. (n.d.). AACR Journals. Retrieved from [Link]
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Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. (n.d.). MDPI. Retrieved from [Link]
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PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer. (2021, August 7). OPUS at UTS. Retrieved from [Link]
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The comings and goings of PARP-1 in response to DNA damage. (2018, August 23). PubMed Central. Retrieved from [Link]
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The non-canonical target PARP16 contributes to polypharmacology of the PARP inhibitor talazoparib and its synergy with WEE1 inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]
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Indirect treatment comparison of olaparib and talazoparib in germline BRCA-mutated HER2-negative metastatic breast cancer. (2021, July 7). PubMed. Retrieved from [Link]
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MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]
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PARPtrap™ Assay Kit for PARP1. (n.d.). BPS Bioscience. Retrieved from [Link]
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Stereospecific PARP Trapping by BMN 673 and Comparison with Olaparib and Rucaparib. (n.d.). Retrieved from [Link]
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Full article: Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold. (2022, February 10). Taylor & Francis. Retrieved from [Link]
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Development of Mitochondria-Targeted PARP Inhibitors. (n.d.). MDPI. Retrieved from [Link]
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Efficacy and safety of PARP inhibitor maintenance therapy for ovarian cancer: a meta-analysis and trial sequential analysis of randomized controlled trials. (n.d.). Frontiers. Retrieved from [Link]
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Inhibitors of PARP: Number crunching and structure gazing. (n.d.). PubMed Central. Retrieved from [Link]
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FDA Declines to Expand Label for Talazoparib/Enzalutamide in mCRPC. (2025, June 17). OncLive. Retrieved from [Link]
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Role of PARP1 in single-strand break repair. PARP1 recognizes SSBs via... (n.d.). ResearchGate. Retrieved from [Link]
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PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.). Retrieved from [Link]
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Maintained complete response to talazoparib in a BRCA-2 mutated metastatic luminal breast cancer: case report and review of literature. (2023, May 4). Frontiers. Retrieved from [Link]
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MTT Analysis Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]
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BRCA1 Versus BRCA2 and PARP Inhibitors Efficacy in Solid Tumors:A Meta-Analysis of Randomized Controlled Trials. (2021, October 28). National Institutes of Health. Retrieved from [Link]
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Distinguishing Between PARP Inhibitors in Breast Cancer. (n.d.). OncLive. Retrieved from [Link]
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A Senior Application Scientist's Guide to the In Vitro Validation of 3-amino-N-(tert-butyl)benzamide's PARP Inhibitory Activity
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vitro validation of 3-amino-N-(tert-butyl)benzamide, a derivative of the classic poly (ADP-ribose) polymerase (PARP) inhibitor, 3-aminobenzamide. We will objectively compare its potential performance with established, FDA-approved PARP inhibitors and provide detailed experimental protocols grounded in scientific integrity. Our approach emphasizes not just the "how" but the "why," ensuring that each protocol functions as a self-validating system to produce trustworthy and reproducible data.
Introduction: The Rationale for PARP Inhibition
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical to the cellular response to DNA damage.[1] The most abundant and well-studied member, PARP1, acts as a DNA damage sensor, primarily for single-strand breaks (SSBs).[2] Upon detecting a break, PARP1 catalyzes the synthesis of long chains of poly (ADP-ribose) (PAR) on itself and other nuclear proteins, a process called PARylation. This PARylation cascade serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway to maintain genomic stability.[3]
Inhibition of PARP is a powerful anti-cancer strategy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.[4] Cells with defective BRCA proteins cannot efficiently repair DNA double-strand breaks (DSBs) through the high-fidelity homologous recombination (HR) pathway. When PARP is inhibited, unrepaired SSBs accumulate and are converted into toxic DSBs during DNA replication.[3][5] In HR-deficient cancer cells, this overload of DSBs cannot be repaired, leading to genomic instability and cell death—a concept known as synthetic lethality.
This guide will outline the essential in vitro assays required to validate the inhibitory activity of a novel compound, this compound, using its parent compound, 3-aminobenzamide, as a foundational reference and comparing its potential efficacy against leading clinical PARP inhibitors.
Mechanism of Action: The Synthetic Lethality Pathway
The efficacy of PARP inhibitors is rooted in their ability to exploit a specific vulnerability in cancer cells. The following pathway illustrates this mechanism.
Caption: The sequential workflow for in vitro validation of a new PARP inhibitor.
Protocol 1: Biochemical PARP1 Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of this compound required to inhibit 50% of recombinant PARP1 enzyme activity. This is the most direct measure of the compound's potency against its target.
Principle: This assay quantifies PARP1 activity by measuring the incorporation of biotinylated ADP-ribose (from a biotinylated NAD+ substrate) onto histone proteins, which are coated onto a microplate. [2]The resulting biotinylated histones are detected with streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate. A potent inhibitor will reduce the signal.
Materials:
-
Recombinant Human PARP1 Enzyme
-
PARP Assay Buffer
-
Activated DNA (double-stranded, nicked)
-
Histone-coated 96-well microplate
-
Biotinylated NAD+
-
This compound and control inhibitors (e.g., Olaparib)
-
Streptavidin-HRP
-
Chemiluminescent HRP substrate
-
Plate reader with luminescence detection
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution series in DMSO. This is crucial for generating a full dose-response curve. Olaparib should be prepared in parallel as a positive control.
-
Causality Check: A wide concentration range is necessary to accurately determine the top and bottom plateaus of the curve, ensuring a reliable IC50 calculation.
-
-
Reaction Setup:
-
Add 5 µL of the diluted compounds (or DMSO vehicle for 0% inhibition control) to the wells of the histone-coated plate.
-
Prepare a PARP1 enzyme mix containing PARP1 enzyme and activated DNA in PARP assay buffer.
-
Add 20 µL of the enzyme mix to each well.
-
Causality Check: Activated (nicked) DNA is essential, as PARP1 is catalytically activated by binding to DNA strand breaks. [2]Without it, basal enzyme activity would be too low for a robust assay window.
-
-
Reaction Initiation and Incubation:
-
Prepare a substrate mix containing biotinylated NAD+ in PARP assay buffer.
-
Add 25 µL of the substrate mix to all wells to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Wash the plate 3 times with wash buffer (e.g., PBS + 0.05% Tween-20) to remove unreacted substrate.
-
Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate again 3 times.
-
Add 50 µL of chemiluminescent HRP substrate and immediately measure the luminescence signal.
-
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme).
-
Normalize the data: Set the DMSO vehicle control as 100% activity and a high concentration of a potent inhibitor (or no enzyme) as 0% activity.
-
Plot the normalized percent inhibition against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
-
Trustworthiness Check: The inclusion of Olaparib as a positive control is non-negotiable. If the calculated IC50 for Olaparib is not within the expected literature range, the assay run is considered invalid. This validates the integrity of the reagents and the protocol execution.
Protocol 2: Cell-Based PARP Activity Assay (Western Blot)
Objective: To confirm that this compound can penetrate the cell membrane and inhibit PARP activity within a cellular environment.
Principle: This assay measures the level of PARylation in cells following DNA damage. Cells are pre-treated with the inhibitor, then exposed to a DNA-damaging agent (e.g., hydrogen peroxide, H₂O₂). An effective inhibitor will prevent the subsequent spike in PAR polymer formation, which can be detected by a Western blot using an anti-PAR antibody.
Materials:
-
BRCA2-deficient cancer cell line (e.g., CAPAN-1)
-
Cell culture medium and supplements
-
This compound and Olaparib
-
Hydrogen Peroxide (H₂O₂)
-
RIPA Lysis Buffer with protease/phosphatase inhibitors
-
Primary antibodies: anti-PAR, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Western blotting equipment and reagents
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed CAPAN-1 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells for 2 hours with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM), Olaparib (1 µM), or DMSO vehicle.
-
Causality Check: Pre-incubation ensures the compound has sufficient time to enter the cells and engage with the target PARP enzyme before the DNA damage stimulus.
-
-
Induction of DNA Damage:
-
Add H₂O₂ to a final concentration of 200 µM to all wells (except for an undamaged control) and incubate for 10 minutes.
-
Causality Check: H₂O₂ induces oxidative stress, which generates a high number of DNA single-strand breaks, leading to a robust and synchronous activation of PARP1. This creates a large signal window to observe inhibition.
-
-
Cell Lysis and Protein Quantification:
-
Immediately wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Harvest lysates and quantify protein concentration using a BCA assay to ensure equal loading.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with primary anti-PAR antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip and re-probe the membrane for GAPDH as a loading control.
-
Expected Outcome: The H₂O₂-treated lane (with DMSO vehicle) should show a strong smear of high molecular weight bands, indicating extensive PARylation. The lanes pre-treated with effective concentrations of this compound or Olaparib should show a dramatic reduction in this PAR signal, confirming cellular target engagement.
Protocol 3: Cellular Viability Assay (Synthetic Lethality)
Objective: To demonstrate the functional consequence of PARP inhibition—selective killing of cancer cells with deficient homologous recombination.
Principle: This assay compares the cytotoxicity of this compound in a pair of cell lines: one that is HR-deficient (e.g., BRCA1-mutant) and a "complemented" version where the wild-type BRCA1 gene has been re-introduced, making it HR-proficient. A successful PARP inhibitor will be significantly more potent in the HR-deficient line.
Materials:
-
Paired cell lines: UWB1.289 (BRCA1-mutant) and UWB1.289 + BRCA1 (BRCA1-complemented)
-
Cell culture medium
-
This compound and Talazoparib (a potent PARP trapper)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed both UWB1.289 and UWB1.289 + BRCA1 cells into separate 96-well plates at a low density (e.g., 1,500 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a 10-point serial dilution of this compound or the positive control, Talazoparib. Include DMSO-only wells.
-
Incubate the plates for 5-7 days.
-
Causality Check: A long incubation period (multiple cell doubling times) is required to allow the accumulation of lethal DNA damage to manifest as a loss of cell viability.
-
-
Viability Measurement:
-
Allow the plates to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolic activity and cell number.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data for each cell line (DMSO control = 100% viability).
-
Plot the percent viability against the log of inhibitor concentration for both cell lines on the same graph.
-
Calculate the IC50 (or GI50, 50% growth inhibition) for each cell line.
-
Trustworthiness Check: The key result is the delta between the IC50 values. A compound exhibiting true synthetic lethality will have a significantly lower IC50 in the BRCA1-mutant UWB1.289 cells compared to the BRCA1-proficient UWB1.289 + BRCA1 cells. The positive control, Talazoparib, should show a large potency differential, validating the biological system. [6]
Conclusion
The in vitro validation of a novel PARP inhibitor like this compound requires a systematic and multi-faceted approach. By progressing from direct biochemical potency assays to cell-based target engagement and functional synthetic lethality studies, researchers can build a comprehensive and trustworthy data package. Each experimental step is designed with internal controls and causal logic to ensure the results are robust and accurately reflect the compound's biological activity. This rigorous cascade of validation is the foundational requirement for advancing a promising molecule toward further preclinical and clinical development.
References
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Kanev, G. K., Guting, R., & Gari, K. (2022). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 3(4), 101799. Retrieved from [Link]
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PARP Assay Services. (n.d.). Reaction Biology. Retrieved from [Link]
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Wang, Y., et al. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules, 25(2), 393. Retrieved from [Link]
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Pascual, T., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Cancers, 14(5), 1163. Retrieved from [Link]
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Zeng, F., et al. (2020). Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. Oncology Letters, 20(4), 53. Retrieved from [Link]
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Monk, B. J., et al. (2022). A Randomized, Phase III Trial to Evaluate Rucaparib Monotherapy as Maintenance Treatment in Patients With Newly Diagnosed Ovarian Cancer (ATHENA–MONO/GOG-3020/ENGOT-ov45). Journal of Clinical Oncology, 40(30), 3487-3498. Retrieved from [Link]
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TALZENNA (talazoparib) capsules, for oral use. (2018). U.S. Food and Drug Administration. Retrieved from [Link]
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Murai, J., et al. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. British Journal of Pharmacology, 171(5), 1119-1130. Retrieved from [Link]
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Olaparib. (n.d.). Wikipedia. Retrieved from [Link]
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Er-Phan, V., et al. (2009). 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. Renal Failure, 31(9), 819-826. Retrieved from [Link]
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Pascual, T., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. ResearchGate. Retrieved from [Link]
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IC50 values of anti-tumor activities of compound 8018- 7168, 8018-6529... (n.d.). ResearchGate. Retrieved from [Link]
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Yuan, Z., et al. (2022). Safety and efficacy of Rucaparib in the treatment of ovarian cancer and patients with BRCA mutation: a systematic review and meta-analysis of phase III randomized clinical trials. Annals of Medicine, 54(1), 2263-2272. Retrieved from [Link]
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PARP Assays. (n.d.). BPS Bioscience. Retrieved from [Link]
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3-amino-N-(tert-butyl)benzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]
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What is the mechanism of Olaparib? (2024). Patsnap Synapse. Retrieved from [Link]
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Wang, Y., et al. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. MDPI. Retrieved from [Link]
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Pilot Trial of Talazoparib (BMN 673), an Oral PARP Inhibitor, in Patients With Advanced Solid Tumors and Deleterious BR. (2020). ClinicalTrials.gov. Retrieved from [Link]
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Saravi, S. (2022). Investigation the role of PARP inhibitors in ovarian cancer using in vitro models and clinical samples. Brunel University London. Retrieved from [Link]
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The Mechanism of Action of Olaparib. (2013). Targeted Oncology. Retrieved from [Link]
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Cytotoxicity of talazoparib is driven by PARP1. (n.d.). ResearchGate. Retrieved from [Link]
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New Molecularly Targeted Therapeutic Approved for Ovarian Cancer. (2017). American Association for Cancer Research. Retrieved from [Link]
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Kaliyappan, A., et al. (2022). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Neurology, 13, 965259. Retrieved from [Link]
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Wang, Y., et al. (2023). Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer. Frontiers in Oncology, 13, 1175658. Retrieved from [Link]
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Li, D., et al. (2022). Niraparib-induced STAT3 inhibition increases its antitumor effects. Frontiers in Oncology, 12, 976378. Retrieved from [Link]
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Murai, J., et al. (2012). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Cancer Research, 72(21), 5588-5599. Retrieved from [Link]
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Olaparib: Mechanism of Action, Adverse Effects, and Contraindications. (n.d.). Urology Textbook. Retrieved from [Link]
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Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage. (2015). OAText. Retrieved from [Link]
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A Comparative Analysis of PARP Inhibitors: The Potent Clinical Agent Olaparib versus the Archetypal 3-Aminobenzamide
A Technical Guide for Researchers in Oncology and Drug Development
In the landscape of targeted cancer therapy, inhibitors of poly(ADP-ribose) polymerase (PARP) have emerged as a cornerstone, particularly for cancers harboring defects in DNA damage repair pathways. This guide provides a detailed comparative analysis of two key PARP inhibitors: Olaparib (Lynparza®), a potent, clinically approved therapeutic, and 3-Aminobenzamide (3-AB), a first-generation PARP inhibitor that has been instrumental in the foundational research of this class of drugs. While the initial topic of interest was 3-amino-N-(tert-butyl)benzamide, a thorough review of the scientific literature reveals a scarcity of specific data on this derivative's PARP inhibitory activity. Consequently, this guide will focus on its well-characterized parent compound, 3-aminobenzamide, to ensure a robust and data-supported comparison with Olaparib.
This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the mechanisms of action, comparative efficacy, and the experimental protocols used to evaluate these compounds.
The Central Role of PARP in DNA Repair and the Principle of Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical players in the cellular response to DNA damage.[1][2] They act as sentinels, detecting single-strand breaks (SSBs) in DNA and initiating their repair through the base excision repair (BER) pathway.[2] Upon binding to damaged DNA, PARP utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and attach chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins.[2][3] This process, known as PARylation, creates a scaffold that recruits other DNA repair proteins to the site of damage.[2]
The therapeutic efficacy of PARP inhibitors is exquisitely demonstrated in cancers with pre-existing defects in other DNA repair pathways, most notably those with mutations in the BRCA1 or BRCA2 genes. This concept is known as synthetic lethality .[4][5] Cells with BRCA mutations are deficient in homologous recombination (HR), a major pathway for repairing DNA double-strand breaks (DSBs).[4] When PARP is inhibited in these HR-deficient cells, SSBs are not efficiently repaired and can degenerate into more cytotoxic DSBs during DNA replication.[4][5] The cell's inability to repair these DSBs through the compromised HR pathway leads to genomic instability and, ultimately, cell death.[5]
In addition to catalytic inhibition, a key mechanism of action for many potent PARP inhibitors, including Olaparib, is PARP trapping .[2][6] This phenomenon involves the inhibitor locking the PARP enzyme onto the DNA at the site of damage, creating a physical obstruction that is even more cytotoxic than the unrepaired SSB itself.[2][6] These trapped PARP-DNA complexes can stall replication forks, leading to their collapse and the formation of DSBs.[4]
Caption: Mechanism of PARP inhibition and synthetic lethality.
Comparative Performance: Olaparib vs. 3-Aminobenzamide
The most striking difference between Olaparib and 3-Aminobenzamide lies in their potency and clinical utility. Olaparib is a highly potent inhibitor, while 3-AB is several orders of magnitude less so. This difference in potency is reflected in their efficacy in preclinical models and their respective roles in research and medicine.
| Parameter | Olaparib | 3-Aminobenzamide | Reference(s) |
| Target(s) | PARP1 and PARP2 | PARP (non-selective) | [1] |
| IC50 (PARP1) | ~5 nM | ~3.3 µM (3300 nM) | [7] |
| IC50 (PARP2) | ~1 nM | Not widely reported | [7] |
| Mechanism | Catalytic inhibition and potent PARP trapping | Competitive inhibition of NAD+ binding | [2][6][8] |
| Clinical Status | FDA-approved for various cancers | Research tool, not clinically approved | [9] |
Key Insights from Comparative Data:
-
Potency: Olaparib's IC50 values in the low nanomolar range signify a high affinity for its targets, PARP1 and PARP2. In contrast, 3-Aminobenzamide requires micromolar concentrations to achieve similar levels of inhibition, making it approximately 1000-fold less potent.[8]
-
Synthetic Lethality: The high potency of Olaparib makes it an effective agent for inducing synthetic lethality in BRCA-mutated cancer cells.[10] Studies have shown that cancer cell lines with BRCA1 or BRCA2 mutations are significantly more sensitive to Olaparib than their wild-type counterparts.[10] While 3-AB can also sensitize cells to DNA damaging agents, its lower potency limits its effectiveness as a single agent in a synthetic lethal context.[8]
-
PARP Trapping: A crucial distinction is Olaparib's ability to trap PARP on DNA, a mechanism that contributes significantly to its cytotoxicity.[2][6] The potency of PARP trapping varies among different inhibitors, and this is thought to be a key determinant of their clinical efficacy.[4] 3-Aminobenzamide is considered a weak PARP trapper.[6]
Experimental Protocols for Comparative Evaluation
To objectively compare PARP inhibitors like Olaparib and 3-Aminobenzamide, a series of well-defined in vitro assays are essential. The following protocols provide a framework for such a comparative study.
PARP Activity Assay
Objective: To quantify the enzymatic activity of PARP in the presence of inhibitors and determine their IC50 values. A common method is a colorimetric assay that measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.
Experimental Workflow:
Caption: Workflow for a cell viability (MTT) assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., BRCA-mutated and BRCA-wild-type lines) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Olaparib and 3-Aminobenzamide. Include vehicle-treated control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a SDS-HCl solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability. Plot the results to determine the GI50 (concentration for 50% growth inhibition).
DNA Damage (γH2AX Foci Formation) Assay
Objective: To visualize and quantify the extent of DNA double-strand breaks induced by PARP inhibitor treatment. The phosphorylation of histone H2AX (γH2AX) is a sensitive marker for DSBs.
Experimental Workflow:
Caption: Workflow for γH2AX immunofluorescence assay.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips or in imaging-compatible plates. Treat with the desired concentrations of Olaparib or 3-Aminobenzamide for a specified time (e.g., 24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding using a solution containing bovine serum albumin (BSA) or normal goat serum.
-
Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX. Following washes, incubate with a fluorescently labeled secondary antibody.
-
Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. The number of distinct fluorescent foci (γH2AX) per nucleus is then quantified using image analysis software. An increase in the number of foci indicates a higher level of DSBs.
Conclusion
The comparison between Olaparib and 3-Aminobenzamide highlights the remarkable evolution of PARP inhibitors. 3-Aminobenzamide, as an early research tool, was crucial for establishing the role of PARP in DNA repair and for validating the concept of PARP inhibition as a therapeutic strategy. [8]However, its low potency and weak PARP trapping ability limit its clinical potential. [6][8] Olaparib, on the other hand, represents the successful translation of this concept into a powerful clinical agent. Its high potency, ability to trap PARP on DNA, and proven efficacy in inducing synthetic lethality in BRCA-mutated tumors have established it as a standard of care in several oncology settings. [2][9]The experimental protocols detailed in this guide provide a robust framework for the continued investigation and comparison of these and other PARP inhibitors, facilitating the discovery and development of next-generation therapies that exploit the vulnerabilities of cancer cells.
References
-
Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References. Retrieved from [Link]
- Exploring and comparing adverse events between PARP inhibitors. (2019). The Lancet Oncology.
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Assessing the Synthetic Lethality Potential of Novel PARP Inhibitors: A Comparative Guide Featuring 3-amino-N-(tert-butyl)benzamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the synthetic lethality potential of novel Poly (ADP-ribose) polymerase (PARP) inhibitors, using 3-amino-N-(tert-butyl)benzamide as a representative early-stage investigational compound. We will delve into the mechanistic underpinnings of PARP inhibitor-induced synthetic lethality, offer a comparative perspective against clinically approved alternatives, and provide detailed, field-proven experimental protocols to validate and quantify this therapeutic strategy.
The Principle of Synthetic Lethality: Targeting Cancer's Achilles' Heel
Synthetic lethality is a powerful concept in oncology where the simultaneous loss of two genes results in cell death, while the loss of either gene alone does not.[1] A classic and clinically successful example of this is the relationship between PARP inhibitors and mutations in the BRCA1 or BRCA2 genes.[2]
Cancer cells with BRCA1/2 mutations have a compromised ability to repair DNA double-strand breaks (DSBs) through the high-fidelity homologous recombination (HR) pathway.[3] This renders them highly dependent on the PARP-mediated single-strand break (SSB) repair pathway. Inhibition of PARP leads to an accumulation of SSBs, which, during DNA replication, are converted into toxic DSBs that cannot be repaired in HR-deficient cells, ultimately leading to selective cancer cell death.[3][4]
The Role of this compound as a PARP Inhibitor
This compound belongs to the benzamide class of molecules, many of which are known to inhibit PARP enzymes. Its parent compound, 3-aminobenzamide (3-AB), is a well-characterized first-generation PARP inhibitor that competitively binds to the NAD+ binding site of PARP, preventing its catalytic activity.[2] The addition of the N-(tert-butyl) group is a chemical modification that may influence its potency, selectivity, and pharmacokinetic properties. For the purpose of this guide, we will treat this compound as a novel investigational PARP inhibitor and outline the necessary steps to characterize its synthetic lethal potential.
Mechanism of PARP Inhibition and Synthetic Lethality
The primary mechanism of action for PARP inhibitors like this compound is the enzymatic inhibition of PARP1 and PARP2.[3] This has two major consequences that contribute to synthetic lethality:
-
Inhibition of Catalytic Activity : By blocking the synthesis of poly(ADP-ribose) (PAR) chains, the recruitment of other DNA repair proteins to the site of single-strand breaks is impaired.
-
PARP Trapping : Some PARP inhibitors not only block the enzyme's activity but also "trap" the PARP protein on the DNA at the site of the break. This PARP-DNA complex is a significant physical obstruction to DNA replication and is considered a major contributor to the cytotoxic effects of these drugs.[4] More potent PARP inhibitors are often more effective at trapping PARP.[5]
The following diagram illustrates the signaling pathway of PARP inhibitor-induced synthetic lethality in BRCA-deficient cells.
Caption: Synthetic lethality pathway of a PARP inhibitor in BRCA-deficient cells.
Comparative Analysis: this compound vs. Clinically Approved PARP Inhibitors
A critical step in evaluating a novel compound is to benchmark it against established alternatives. Here, we compare the expected profile of an early-stage inhibitor like this compound with the clinically approved PARP inhibitors Olaparib and Rucaparib.
| Feature | This compound (Expected Profile) | Olaparib | Rucaparib |
| Development Stage | Preclinical/Investigational | Clinically Approved | Clinically Approved |
| Primary Mechanism | PARP catalytic inhibition | PARP catalytic inhibition and PARP trapping | PARP catalytic inhibition and PARP trapping |
| Potency (IC50) | Unknown; likely lower than approved drugs | Potent (low nanomolar range) | Potent (low nanomolar range) |
| PARP Trapping Efficiency | Unknown; likely lower than approved drugs | Moderate | Moderate |
| Clinical Data | None available | Extensive clinical trial data available | Extensive clinical trial data available |
| Selectivity | Unknown; may have off-target effects | High selectivity for PARP1/2 | High selectivity for PARP1/2 |
Experimental Protocols for Assessing Synthetic Lethality
The following section provides detailed, step-by-step protocols for key experiments to assess the synthetic lethality potential of this compound.
Cell Viability Assay to Determine IC50
This initial screen determines the concentration of the inhibitor that reduces cell viability by 50% (IC50). It is crucial to perform this assay in both a BRCA-deficient cell line (e.g., HCC1937) and a BRCA-proficient cell line (e.g., MCF7) to observe the synthetic lethal effect.
Caption: Workflow for a cell viability assay to determine IC50.
Protocol:
-
Cell Seeding: Seed BRCA-deficient (e.g., HCC1937) and BRCA-proficient (e.g., MCF7) cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.[6]
-
Drug Preparation: Prepare a 2-fold serial dilution of this compound in cell culture medium.
-
Drug Treatment: Add the serially diluted compound to the cells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
Viability Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7] Alternatively, use a water-soluble tetrazolium salt (WST) assay for a simpler protocol.[1]
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.[8]
Clonogenic Survival Assay
This assay provides a more robust measure of long-term cell survival and the cytotoxic effects of the inhibitor.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500 cells) into 6-well plates.[9]
-
Drug Treatment: After 24 hours, treat the cells with different concentrations of this compound.
-
Incubation: Incubate the cells for 10-14 days, allowing colonies to form.[9]
-
Colony Staining: Wash the plates with PBS, fix the colonies with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 15 minutes.[9]
-
Colony Counting: Wash the plates with water, allow them to air dry, and count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control.
Western Blot for PARP Activity
This experiment directly measures the ability of the inhibitor to suppress PARP activity in cells by detecting the levels of poly(ADP-ribose) (PAR).
Caption: Workflow for Western Blot analysis of PARP activity.
Protocol:
-
Cell Treatment: Treat cells with a DNA damaging agent (e.g., H2O2 or MMS) to induce PARP activity, in the presence or absence of this compound for a short period (e.g., 1 hour).
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an 8% SDS-polyacrylamide gel.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[10]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PAR (to detect PARP activity), PARP1 (to show total PARP1 levels), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[9][11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
Conclusion
The assessment of a novel PARP inhibitor's synthetic lethality potential is a multi-faceted process that requires a strong understanding of the underlying biological principles and rigorous experimental validation. By employing the comparative framework and detailed protocols outlined in this guide, researchers can systematically evaluate compounds like this compound and determine their promise as targeted cancer therapeutics. The key to success lies in careful experimental design, the use of appropriate cellular models, and a thorough analysis of the data to build a compelling case for further development.
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A Researcher's Guide to Benchmarking Novel PARP Inhibitors: Evaluating 3-amino-N-(tert-butyl)benzamide Against Established Clinical Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of a novel research compound, 3-amino-N-(tert-butyl)benzamide, against well-characterized Poly (ADP-ribose) polymerase (PARP) inhibitors. By providing both the theoretical underpinnings and detailed experimental protocols, this document serves as a practical resource for the rigorous evaluation of new chemical entities in the context of established cancer therapies.
Introduction: The Rationale for PARP Inhibition and the Need for Rigorous Benchmarking
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand breaks (SSBs).[1][2] In cancer therapy, the inhibition of PARP has emerged as a powerful strategy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.[3][4] This concept, known as synthetic lethality, forms the basis for the clinical success of several FDA-approved PARP inhibitors.[5]
The development of new PARP inhibitors, such as this compound, necessitates a systematic and objective comparison to existing compounds. Such benchmarking is crucial for determining a new compound's potential advantages, whether in terms of increased potency, improved selectivity, a more favorable safety profile, or the ability to overcome resistance mechanisms.[6] This guide will delineate the methodologies to comprehensively assess a novel compound's performance, using this compound as a primary example and comparing it against the established PARP inhibitors Olaparib, Veliparib, and Talazoparib.
The Competitive Landscape: A Profile of Established PARP Inhibitors
A thorough understanding of the benchmark compounds is a prerequisite for any comparative analysis. The following sections summarize the key characteristics of three leading PARP inhibitors.
Olaparib (Lynparza®)
Olaparib was the first PARP inhibitor to receive clinical approval and is indicated for the treatment of certain types of ovarian, breast, pancreatic, and prostate cancers.[3][4][7] Its mechanism of action involves the inhibition of PARP's enzymatic activity, which prevents the repair of DNA single-strand breaks.[2][8] This leads to the accumulation of DNA damage and, ultimately, cell death, particularly in cancer cells with homologous recombination repair (HRR) deficiencies.[2][8]
Veliparib (ABT-888)
Veliparib is an inhibitor of both PARP1 and PARP2.[9] It has been extensively investigated in clinical trials in combination with chemotherapy and radiation for various solid tumors, including non-small cell lung cancer and brain metastases.[9][10][11] A key characteristic of Veliparib is its relatively lower PARP trapping activity compared to other inhibitors, which has been suggested to result in a different toxicity profile, potentially with less myelosuppression.[12]
Talazoparib (Talzenna®)
Talazoparib is a potent PARP inhibitor approved for the treatment of patients with deleterious or suspected deleterious germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.[13] Its mechanism of action is twofold: it inhibits the catalytic activity of PARP and also traps PARP on DNA at the site of single-strand breaks.[14][15][16][17] This trapping of PARP-DNA complexes is a highly cytotoxic event that contributes to its potent anti-tumor activity.[16][17]
Experimental Benchmarking Workflow: A Step-by-Step Guide
The following sections provide detailed protocols for a head-to-head comparison of this compound with the aforementioned established PARP inhibitors.
In Vitro Characterization: Potency, Selectivity, and Cellular Effects
Rationale: This initial screen directly measures the compound's ability to inhibit the enzymatic activity of PARP1 and PARP2. A validated, cell-free assay provides a quantitative measure of potency (IC50) and is essential for confirming the compound's primary mechanism of action.
Protocol:
-
Reagents and Materials: Recombinant human PARP1 and PARP2 enzymes, activated DNA, NAD+, biotinylated NAD+, streptavidin-coated plates, anti-PAR antibody, secondary antibody conjugated to horseradish peroxidase (HRP), TMB substrate, stop solution, and test compounds (this compound, Olaparib, Veliparib, Talazoparib).
-
Procedure: a. Coat streptavidin-coated 96-well plates with biotinylated NAD+. b. In a separate reaction plate, incubate recombinant PARP enzyme with activated DNA in the presence of varying concentrations of the test compounds. c. Initiate the PARP reaction by adding NAD+. d. Transfer the reaction mixture to the biotin-NAD+ coated plate to capture the PARylated enzyme. e. Detect the amount of PARylated enzyme using an anti-PAR primary antibody and an HRP-conjugated secondary antibody. f. Add TMB substrate and measure the absorbance at 450 nm after adding the stop solution.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Rationale: To confirm that the compound can effectively inhibit PARP activity within a cellular context, a whole-cell assay is necessary. This assay measures the inhibition of PARP activity in cells that have been permeabilized, providing a more biologically relevant assessment of potency.[18]
Protocol:
-
Cell Lines: A panel of relevant cancer cell lines, including those with known BRCA mutations (e.g., MDA-MB-436) and BRCA wild-type lines.
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat cells with a range of concentrations of the test compounds for a specified duration (e.g., 1-4 hours). c. Permeabilize the cells and induce PARP activity using a DNA-damaging agent. d. Quantify the amount of poly(ADP-ribose) (PAR) produced using an ELISA-based method with an anti-PAR antibody.[18]
-
Data Analysis: Determine the cellular IC50 values for each compound.
Rationale: These assays are crucial for determining the functional consequence of PARP inhibition on cancer cell survival and proliferation.[19] Comparing the effects on BRCA-deficient and BRCA-proficient cell lines will validate the principle of synthetic lethality. A variety of methods can be employed, each with its own advantages.[20][21][22]
Protocol (using a colorimetric assay like CCK-8):
-
Cell Lines: A panel of cancer cell lines with varying BRCA and homologous recombination deficiency (HRD) statuses.
-
Procedure: a. Seed cells in 96-well plates. b. After 24 hours, treat the cells with a serial dilution of each test compound. c. Incubate for a period that allows for multiple cell divisions (e.g., 72-120 hours). d. Add CCK-8 reagent to each well and incubate according to the manufacturer's instructions. e. Measure the absorbance at the appropriate wavelength to determine the number of viable cells.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each compound in each cell line.
Mechanistic Insights: PARP Trapping and DNA Damage
Rationale: The ability to "trap" PARP on DNA is a key mechanism for some of the most potent PARP inhibitors.[15] This assay quantifies the amount of PARP enzyme that remains bound to chromatin after treatment with the test compounds.
Protocol:
-
Procedure: a. Treat cells with the test compounds. b. Fractionate the cells to separate the chromatin-bound proteins from the soluble proteins. c. Detect the amount of PARP1 in the chromatin fraction by Western blotting.
-
Data Analysis: Quantify the band intensities and normalize to a loading control to compare the PARP trapping efficiency of the different compounds.
Rationale: Effective PARP inhibition leads to the accumulation of DNA double-strand breaks, which triggers the phosphorylation of histone H2AX (γH2AX). Visualizing and quantifying γH2AX foci provides a direct measure of the DNA damage induced by the compounds.
Protocol:
-
Procedure: a. Grow cells on coverslips and treat with the test compounds. b. Fix and permeabilize the cells. c. Stain with an antibody specific for γH2AX. d. Counterstain with a nuclear dye (e.g., DAPI). e. Image the cells using fluorescence microscopy and count the number of γH2AX foci per nucleus.
-
Data Analysis: Compare the average number of foci per cell across the different treatment groups.
In Vivo Evaluation: Preclinical Models
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for its translation into in vivo studies.[23] A preliminary PK study in a rodent model provides essential information on bioavailability, half-life, and exposure levels.
Protocol:
-
Animal Model: Typically, mice or rats are used.
-
Procedure: a. Administer the compound via the intended clinical route (e.g., oral gavage) and also intravenously to determine bioavailability. b. Collect blood samples at multiple time points post-administration. c. Analyze the plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Rationale: The ultimate preclinical validation of an anti-cancer compound is its ability to inhibit tumor growth in an in vivo model. Xenograft models using human cancer cell lines implanted in immunocompromised mice are a standard approach.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Procedure: a. Implant a relevant human cancer cell line (e.g., a BRCA-mutated breast or ovarian cancer line) subcutaneously. b. Once tumors are established, randomize the mice into treatment groups (vehicle control, this compound, and a benchmark inhibitor like Olaparib). c. Administer the compounds according to a predetermined dosing schedule based on the PK data. d. Measure tumor volume and body weight regularly. e. At the end of the study, collect tumors for pharmacodynamic analysis (e.g., PAR levels, γH2AX).
-
Data Analysis: Compare the tumor growth inhibition (TGI) between the different treatment groups.
Data Presentation and Interpretation
For a clear and objective comparison, all quantitative data should be summarized in tables.
Table 1: In Vitro Potency and Cellular Activity
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Cellular PARP Inhibition IC50 (nM) | Cell Line X (BRCA-mut) GI50 (nM) | Cell Line Y (BRCA-wt) GI50 (nM) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Olaparib | Reference Value | Reference Value | Experimental Data | Experimental Data | Experimental Data |
| Veliparib | Reference Value | Reference Value | Experimental Data | Experimental Data | Experimental Data |
| Talazoparib | Reference Value | Reference Value | Experimental Data | Experimental Data | Experimental Data |
Table 2: Mechanistic Profile
| Compound | Relative PARP Trapping Efficiency | Fold Increase in γH2AX Foci |
| This compound | Experimental Data | Experimental Data |
| Olaparib | Experimental Data | Experimental Data |
| Veliparib | Experimental Data | Experimental Data |
| Talazoparib | Experimental Data | Experimental Data |
Table 3: In Vivo Efficacy in Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 0 | Experimental Data |
| This compound | Experimental Data | Experimental Data |
| Olaparib | Experimental Data | Experimental Data |
Visualizing the Benchmarking Workflow
The following diagram illustrates the logical flow of the experimental plan for benchmarking a novel PARP inhibitor.
Caption: A flowchart of the experimental workflow for benchmarking a novel PARP inhibitor.
Conclusion
The comprehensive benchmarking of a novel research compound like this compound against established drugs is a scientifically rigorous process that is essential for informed decision-making in drug development. By following the detailed protocols and comparative framework outlined in this guide, researchers can generate a robust data package that clearly defines the compound's performance characteristics and its potential for further investigation as a therapeutic agent. This systematic approach ensures that only the most promising candidates progress through the development pipeline, ultimately contributing to the advancement of cancer therapy.
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ScienceOpen. (n.d.). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Retrieved from [Link]
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Pharmacy Times. (2023, March 20). Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors. Retrieved from [Link]
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Curtin, N. J., & Szabo, C. (2020). Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling. Cancers, 12(9), 2649. [Link]
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Turner, N. C., Telli, M. L., & Rugo, H. S. (2019). Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. Expert Opinion on Drug Discovery, 14(1), 13–21. [Link]
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Kubicova, L., Buchta, V., Kaustova, J., & Waisser, K. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Molecules, 5(9), 1079–1089. [Link]
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Drew, Y., Ledermann, J., & Hall, G. (2017). Abstract 2475: In vitro and in vivo assessment of the mechanism of action of the PARP inhibitor rucaparib. Cancer Research, 77(13 Supplement), 2475. [Link]
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van der Heiden, M. G., & DeBerardinis, R. J. (2017). Understanding the Intersections between Metabolism and Cancer Biology. Cell, 168(4), 657–669. [Link]
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A Researcher's Guide to the Cross-Validation of Novel PARP Inhibitors: A Comparative Analysis of 3-amino-N-(tert-butyl)benzamide
This guide provides a comprehensive framework for the experimental cross-validation of emerging Poly(ADP-ribose) polymerase (PARP) inhibitors, using 3-amino-N-(tert-butyl)benzamide as a focal point for comparison against established clinical alternatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental design, ensuring a robust and self-validating approach to inhibitor characterization.
The Evolving Landscape of PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to DNA repair, genomic stability, and programmed cell death.[1] PARP1, in particular, acts as a DNA nick sensor, binding to sites of single-strand breaks (SSBs) and synthesizing poly(ADP-ribose) (PAR) chains.[1] This PARylation process recruits other DNA repair factors to the site of damage.
The therapeutic utility of PARP inhibitors (PARPis) stems from the concept of synthetic lethality. In cancers with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks during replication.[2] These cells are unable to effectively repair this extensive damage, resulting in cell death.
Two primary mechanisms contribute to the efficacy of PARP inhibitors:
-
Catalytic Inhibition: All PARPis compete with the natural substrate, nicotinamide adenine dinucleotide (NAD+), at the enzyme's active site, preventing the synthesis of PAR chains.[1][3]
-
PARP Trapping: A key differentiator among PARPis is their ability to trap the PARP enzyme on DNA.[2][3] This creates a cytotoxic DNA-protein complex that is more potent at inducing cell death than the mere inhibition of PAR synthesis.[2][3] The trapping efficiency varies significantly among different inhibitors.[3]
Introducing this compound: A Candidate for Evaluation
The foundational molecule, 3-aminobenzamide (3-AB), is a first-generation PARP inhibitor that has been instrumental in elucidating the biological roles of PARP.[4][5][6] It acts as a competitive inhibitor of NAD+.[1] While its potency is lower than that of clinically approved PARPis, it serves as a valuable reference compound. One study has reported an IC50 for 3-aminobenzamide of approximately 50 nM in CHO cells.[7]
This compound is a derivative of 3-AB. The addition of the N-(tert-butyl) group can potentially alter its physicochemical properties, such as cell permeability, solubility, and binding affinity within the NAD+ pocket of the PARP enzyme. A thorough experimental evaluation is necessary to characterize its performance relative to both its parent compound and clinically relevant inhibitors.
Comparative Analysis of PARP Inhibitors
A rigorous evaluation of a novel PARP inhibitor requires benchmarking against established alternatives. The following table summarizes key performance characteristics of several clinically approved PARP inhibitors. The goal of your experimental workflow will be to populate a similar table for this compound.
| Inhibitor | PARP1 IC50 (nM) | PARP Trapping Potency | Key Characteristics & Clinical Status |
| 3-Aminobenzamide (Reference) | ~50 (in CHO cells)[7] | Low | First-generation inhibitor, widely used as a research tool.[4][5][6] |
| Olaparib | ~1-5 | Moderate | First-in-class PARP inhibitor approved for ovarian, breast, pancreatic, and prostate cancers.[1][8] |
| Rucaparib | ~1-5 | Moderate | Approved for ovarian and prostate cancer. |
| Niraparib | ~2-4 | Moderate | Approved for ovarian cancer. |
| Talazoparib | ~1 | High (100-1000x > Olaparib/Rucaparib)[3] | Most potent PARP trapper; approved for breast cancer.[3] |
| Veliparib | ~2-5 | Low | Primarily a catalytic inhibitor with low trapping efficiency.[3] |
| This compound | To be determined | To be determined | Novel compound requiring full characterization. |
Experimental Workflows for Cross-Validation
The following sections detail the essential experiments for characterizing this compound. The rationale behind each step is provided to ensure a deep understanding of the validation process.
Biochemical Assay: Determining Catalytic Inhibition (IC50)
The first step is to determine the concentration of the inhibitor required to reduce the enzymatic activity of PARP by 50% (IC50). This is a direct measure of its potency as a catalytic inhibitor.
Caption: Workflow for a chemiluminescent PARP1 catalytic activity assay.
This protocol is based on commercially available kits that measure the incorporation of biotinylated NAD+ into histone proteins.
-
Plate Preparation: To a 96-well plate, add recombinant human PARP1 enzyme and activated DNA (to stimulate enzyme activity).
-
Inhibitor Addition: Add serial dilutions of this compound, a known inhibitor (e.g., Olaparib), and a vehicle control (e.g., DMSO) to the wells. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a solution containing biotinylated NAD+ and histone proteins to all wells to start the PARylation reaction. Incubate for 60 minutes at 30°C.
-
Scientific Rationale: PARP1 will transfer biotinylated ADP-ribose units from the NAD+ substrate onto histone proteins. The presence of an effective inhibitor will reduce the amount of this incorporation.
-
-
Detection:
-
Wash the plate to remove unincorporated biotinylated NAD+.
-
Add a Streptavidin-Horseradish Peroxidase (HRP) conjugate. This will bind to the biotinylated PAR chains on the histones.
-
After another wash step, add a chemiluminescent HRP substrate.
-
-
Data Acquisition: Immediately read the luminescence signal on a microplate reader.
-
Analysis: The signal intensity is proportional to PARP activity. Plot the signal versus the inhibitor concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
Cell-Based Assays: Assessing Cellular Potency and PARP Trapping
Biochemical assays provide a pure measure of enzyme inhibition, but they do not account for cell permeability or the complex cellular environment. Cell-based assays are therefore crucial for cross-validation.
This assay confirms that the compound can enter the cell and inhibit PARP activity at the cellular level.
-
Cell Culture: Seed a relevant cancer cell line (e.g., a BRCA-mutant ovarian or breast cancer line) in a 96-well plate.
-
Treatment: Treat the cells with serial dilutions of this compound and control inhibitors for a defined period (e.g., 2-4 hours).
-
Induce DNA Damage: Introduce a DNA damaging agent (e.g., H₂O₂ or MMS) to activate PARP.
-
Scientific Rationale: In unstimulated cells, basal PARP activity is low. DNA damage robustly activates PARP, providing a wide dynamic range to measure inhibition.
-
-
Cell Lysis and Detection: Lyse the cells and perform an ELISA-based assay to detect cellular PAR levels using an anti-PAR antibody.
-
Analysis: Quantify the reduction in PAR signal relative to the vehicle-treated, DNA-damaged control to determine the cellular EC50.
This is a critical experiment to differentiate the mechanism of action of your compound.
Caption: Workflow for assessing PARP trapping via chromatin fractionation.
-
Cell Treatment: Treat cells with equimolar concentrations of this compound and control inhibitors with known trapping efficiencies (e.g., Veliparib for low trapping, Olaparib for moderate, and Talazoparib for high).
-
Chromatin Fractionation: Lyse the cells and perform a differential centrifugation protocol to separate the soluble cytoplasmic and nuclear proteins from the chromatin-bound proteins.
-
Scientific Rationale: PARP that is "trapped" on DNA will remain in the insoluble chromatin pellet, while unbound PARP will be in the soluble fraction.
-
-
Western Blotting: Analyze the chromatin-bound fraction by Western blot.
-
Quantification: Probe the blot with an antibody against PARP1. Also, probe for a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction. Quantify the intensity of the PARP1 band relative to the loading control. An increase in the PARP1 signal in the chromatin fraction indicates trapping.
Functional Assay: Assessing Synthetic Lethality
The ultimate test of a PARP inhibitor's utility is its ability to selectively kill cancer cells with HR deficiencies.
-
Cell Lines: Use a pair of isogenic cell lines, one wild-type for a key HR gene (e.g., BRCA2) and one deficient (BRCA2-knockout).
-
Cell Viability Assay: Treat both cell lines with a range of concentrations of this compound for an extended period (e.g., 5-7 days).
-
Readout: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Analysis: Plot cell viability against inhibitor concentration for both cell lines. A potent and selective PARP inhibitor will show a significantly lower IC50 in the BRCA2-deficient cell line compared to the wild-type line.
Interpreting the Data and Building a Narrative
By systematically performing these experiments, you will generate the data needed to understand the performance of this compound.
-
Potency: How does its biochemical IC50 compare to 3-aminobenzamide and Olaparib?
-
Mechanism: Does it primarily act as a catalytic inhibitor like Veliparib, or does it also trap PARP on DNA like Talazoparib? The magnitude of trapping is a key determinant of both efficacy and potential toxicity.[3]
-
Selectivity: Does it exhibit synthetic lethality in HR-deficient cells? A large therapeutic window between its effect on HR-deficient and HR-proficient cells is highly desirable.
This multi-faceted approach ensures a trustworthy and comprehensive evaluation. By explaining the "why" behind each experimental choice and cross-validating findings from biochemical to cell-based functional assays, you can confidently position your novel compound within the broader landscape of PARP inhibitors.
Visualizing the Core Mechanism: The PARP Signaling Pathway
Caption: Mechanism of PARP1 activation and inhibition.
References
- Antolin, A. A., & Mestres, J. (2014). Linking PARP inhibitor potency to the size of the NAD+ binding pocket. PLoS One, 9(3), e90771.
- Aydin, S., Camsari, U. M., & El-Khoury, J. (2009). 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. Renal Failure, 31(9), 823-831.
- Penson, R. T., Valencia, R. V., Cibula, D., Colombo, N., Leath, C. A., 3rd, Bidziński, M., Kim, J. W., Nam, J. H., Madry, R., Hernández, C., Mora, P. A. R., Ryu, S. Y., Milenkova, T., Lowe, E. S., Barker, L., & Scambia, G. (2020). Olaparib Versus Nonplatinum Chemotherapy in Patients With Platinum-Sensitive Relapsed Ovarian Cancer and a Germline BRCA1/2 Mutation (SOLO3): A Randomized Phase III Trial. Journal of clinical oncology : official journal of the American Society of Clinical Oncology, 38(11), 1164–1174.
- Gunderson, A. J., & Kumar, A. (2020). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of medicinal chemistry, 63(22), 13616–13636.
- Morgan, R. K., Karia, D. C., & Schiewer, M. J. (2021). Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. ChemMedChem, 16(10), 1649-1658.
- Patel, A. G., De-Sá, V. C. T., & Liu, Y. (2021). Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold.
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Safety Operating Guide
Comprehensive Safety and Handling Guide for 3-AMINO-N-(TERT-BUTYL)BENZAMIDE
This guide provides essential safety protocols and logistical information for the handling and disposal of 3-AMINO-N-(TERT-BUTYL)BENZAMIDE. It is intended for researchers, scientists, and professionals in drug development who may work with this compound. The following procedures are designed to ensure a safe laboratory environment by detailing the necessary personal protective equipment (PPE), operational steps, and emergency responses.
Understanding the Risks: Hazard Assessment
A safety data sheet for the compound indicates that it should be handled in a well-ventilated area, and contact with skin and eyes should be avoided.[1] In the absence of specific GHS hazard classifications for this compound, it is prudent to consider the hazards associated with similar benzamide compounds. For instance, related compounds are often classified as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to minimize exposure. The selection of appropriate PPE is based on a thorough risk assessment of the procedures to be performed.
Recommended PPE for Handling this compound
| PPE Category | Recommended Equipment | Standard of Protection | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields. A face shield is recommended when there is a risk of splashing.[1][4] | EN 166 (EU) or NIOSH (US) approved.[1][2] | Protects against accidental splashes and airborne particles of the compound. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile). It is advisable to wear two pairs of gloves ("double gloving"). | Follow manufacturer's guidance for chemical compatibility. | Prevents direct skin contact. Double gloving provides an additional barrier and allows for safe removal of the outer glove if contaminated. |
| Body Protection | A flame-resistant and impervious lab coat or coveralls.[1] | Appropriate for the laboratory environment. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[1] At a minimum, work should be conducted in a certified chemical fume hood. | NIOSH (US) or EN 149 (EU) approved. | Minimizes the risk of inhaling airborne particles of the compound. |
| Foot Protection | Closed-toe, chemical-resistant shoes. Steel-toed boots are recommended for handling larger quantities or in areas with heavy equipment.[5][6] | Compliant with workplace safety standards. | Protects feet from spills and falling objects. |
Operational Procedures: A Step-by-Step Approach to Safety
Adherence to a strict operational workflow is crucial for minimizing the risk of exposure and ensuring the integrity of your research.
Preparation and Handling
-
Designated Area : All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1]
-
PPE Inspection : Before starting any work, thoroughly inspect all PPE for any signs of damage.
-
Weighing : When weighing the solid compound, do so in a fume hood to avoid the generation of dust.
-
Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Inhalation and Contact : Always handle the compound in a manner that avoids the formation of dust and aerosols.[1] Direct contact with skin and eyes must be avoided.[1]
Storage
Proper storage is essential for maintaining the stability of the compound and preventing accidental release.
-
Container : Store in a tightly closed container.[1]
-
Environment : The storage area should be dry, cool, and well-ventilated.[1]
-
Incompatibilities : While specific incompatibilities are not listed, it is good practice to store it away from strong oxidizing agents.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First Aid Measures
-
Inhalation : If inhaled, move the individual to fresh air.[1]
-
Skin Contact : In case of skin contact, immediately remove contaminated clothing and rinse the affected area with plenty of water.[1]
-
Eye Contact : If the compound comes into contact with the eyes, rinse with pure water for at least 15 minutes.[1]
-
Ingestion : If swallowed, rinse the mouth with water.[1]
In all cases of exposure, seek medical attention.
Spill Response
-
Evacuate : If a significant spill occurs, evacuate the immediate area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Prevent further spread of the material.
-
Clean-up : For dry spills, carefully collect the material without creating dust.[7] Place the collected material in a suitable, closed container for disposal.[7]
-
Decontaminate : Clean the spill area thoroughly.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.
-
Chemical Waste : The compound should be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[1]
-
Contaminated Materials : Any PPE, containers, or other materials that have come into contact with the compound should be treated as chemical waste and disposed of accordingly.[2] Containers should be triple-rinsed before recycling or reconditioning.[1]
Visual Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
-
MATERIAL SAFETY DATA SHEET P-AMINO BENZAMIDE. OXFORD LAB FINE CHEM LLP. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
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A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]
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Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
